Androsin (Standard)
Description
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCPRHQVVSZAH-GUNCLKARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904535 | |
| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-55-7, 8050-09-7 | |
| Record name | Rosin X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosin (chemical) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSIN (CHEMICAL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Androsin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin (B162213), a phenylethanoid glycoside with the chemical formula C15H20O8, is a bioactive compound of significant interest due to its therapeutic potential. Primarily sourced from the rhizomes of Picrorhiza kurroa, and also reported in tomato callus cultures, androsin has demonstrated notable anti-asthmatic and hepatoprotective properties. Recent research has further elucidated its mechanism of action in metabolic diseases, specifically its role in alleviating non-alcoholic fatty liver disease (NAFLD) through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the natural sources of androsin, detailed methodologies for its isolation and purification, quantitative data, and an examination of its biological activities and associated signaling pathways.
Natural Sources of Androsin
Androsin has been identified in two primary natural sources:
-
Picrorhiza kurroa : The rhizomes of this perennial herb, native to the Himalayan region, are the most well-documented natural source of androsin.[1][2][3][4][5][6] P. kurroa, commonly known as "Kutki," has a long history of use in traditional Ayurvedic medicine for treating liver and respiratory ailments.[1][3]
-
Lycopersicon esculentum (Tomato) : A patent describes the isolation of androsin from the callus cultures of tomato, presenting a potential alternative and controlled method for its production.
Isolation and Purification Methodologies
The isolation of androsin from its natural sources typically involves solvent extraction followed by chromatographic purification.
Isolation from Picrorhiza kurroa Rhizomes
A general procedure for the isolation of androsin from the rhizomes of P. kurroa involves the following steps:
2.1.1. Experimental Protocol: Extraction and Fractionation
-
Preparation of Plant Material : Dried rhizomes of Picrorhiza kurroa are pulverized into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered rhizomes are extracted with methanol (B129727) or ethanol (B145695).[7] Reflux extraction is a common method, where the material is boiled with the solvent for several hours to ensure exhaustive extraction.[1] The resulting extract is then filtered to remove solid plant material.
-
Concentration : The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Column Chromatography : The crude extract is subjected to column chromatography for the separation of its constituents.
-
Stationary Phase : Silica gel (60-120 mesh or 230-400 mesh) is commonly used as the adsorbent.
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol. Fractions are collected sequentially.[1]
-
-
Fraction Analysis : The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing androsin.
-
Purification : Fractions rich in androsin may require further purification using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Isolation from Tomato Callus (Patented Method)
A patented method outlines a specific procedure for the purification of androsin from tomato callus cultures.
2.2.1. Experimental Protocol: Microwave-Assisted Extraction and Purification
-
Microwave-Assisted Extraction : Tomato callus is subjected to microwave extraction with an ethanol solution to obtain the initial extract.
-
Solvent Removal and Dissolution : The ethanol is recovered from the extract under reduced pressure, and the resulting medicinal extract is dissolved in hot water.
-
Macroporous Resin Chromatography : The aqueous solution is passed through a macroporous resin column. The column is first washed with water to remove sugars, followed by elution of the effective constituents with an ethanol solution.
-
Membrane Filtration : The eluate is further purified by ultrafiltration and nanofiltration to concentrate the androsin.
-
Crystallization and Lyophilization : The concentrated solution is dried to obtain a crude product. This crude product is then dissolved in hot water and allowed to cool for precipitation. The precipitate is filtered and lyophilized to yield purified androsin.
Quantitative Data
Quantitative data for androsin content in Picrorhiza kurroa is not as extensively reported as for other constituents like picrosides. However, HPLC methods developed for the analysis of P. kurroa extracts can be adapted for the quantification of androsin.
Table 1: HPLC Parameters for Analysis of Picrorhiza kurroa Constituents
| Parameter | Value | Reference |
| Column | Sunfire C18 (4.6×250mm, 5µm) | |
| Mobile Phase | Methanol:Water (40:60, v/v), isocratic | [8] |
| Flow Rate | 0.9 ml/min | [8] |
| Detection | UV at 270 nm | [8] |
Table 2: Quantitative Analysis of Picrosides in Picrorhiza kurroa Rhizomes (for reference)
| Sample Origin | Total Picrosides Content (%) | Reference |
| Amritsar Market (India) | 10.9 | [2] |
| Manali (India) | 8.6 | [2] |
| Nepal | 7.9 | [2] |
| Uttarakhand (India) | 6.4 | [2] |
| China (sold in Delhi market) | 2.8 | [2] |
Note: The data in Table 2 pertains to picrosides, the major bioactive compounds in P. kurroa, and is provided for context regarding the variability of phytochemical content.
Biological Activities and Signaling Pathways
Androsin exhibits a range of biological activities, with its anti-asthmatic and hepatoprotective effects being the most prominent.
-
Anti-asthmatic Activity : Androsin has been shown to prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.[1]
-
Hepatoprotective Activity : Studies have demonstrated that androsin exhibits protective effects against liver injury.[6]
-
Alleviation of Non-Alcoholic Fatty Liver Disease (NAFLD) : A recent study has elucidated the molecular mechanism behind androsin's beneficial effects in NAFLD.
Signaling Pathway in NAFLD
Androsin has been found to mitigate hepatic steatosis, inflammation, and fibrosis in NAFLD by activating autophagy and attenuating de novo lipogenesis. This is achieved through the modulation of the AMPKα signaling pathway.
-
Activation of Autophagy : Androsin activates AMPKα, which in turn modulates the PI3K/Beclin1/LC3 pathway, leading to the induction of autophagy and the clearance of lipid droplets.
-
Inhibition of Lipogenesis : The activation of AMPKα by androsin also leads to the downregulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor involved in fatty acid synthesis. This results in the suppression of de novo lipogenesis.
Experimental Workflow: Isolation and Purification of Androsin
The following diagram illustrates a general workflow for the isolation and purification of androsin from Picrorhiza kurroa rhizomes.
References
- 1. ijbpas.com [ijbpas.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Hepatoprotective Principles from the Rhizomes of Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. academicjournals.org [academicjournals.org]
A Technical Guide to the Biological Activity Screening of Andrographolide
Disclaimer: This guide pertains to Andrographolide (B1667393), a major bioactive component of the plant Andrographis paniculata. The initial query for "Androsin" did not yield significant results for a specific compound with that name in the context of biological activity screening. It is presumed that the intended compound of interest was Andrographolide, a well-studied natural product.
Introduction
Andrographolide, a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant extensively used in traditional medicine across Asia.[1] Pharmacological studies have revealed its potent anti-inflammatory, antiviral, and anticancer properties, making it a subject of intensive research for drug development.[1][2] This technical guide provides an in-depth overview of the biological activity screening of Andrographolide, focusing on its core therapeutic potentials. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
Anti-inflammatory Activity
Andrographolide exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[3] Its mechanisms of action are multifaceted, primarily involving the inhibition of the NF-κB and JAK-STAT signaling pathways.[4][5]
The anti-inflammatory potency of Andrographolide has been quantified in various in vitro models. The following table summarizes key inhibitory concentrations (IC₅₀).
| Assay Description | Cell Line | Stimulant | IC₅₀ Value (µM) | Reference |
| Prostaglandin E₂ (PGE₂) Inhibition | RAW264.7 | LPS & IFN-γ | 8.8 (95% CI = 7.4 to 10.4 µM) | [6] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | 6.4 - 36.7 | [7] |
| Tumor Necrosis Factor-alpha (TNF-α) Release Inhibition | THP-1 | LPS | 21.9 (for pure andrographolide) | [8] |
| Interleukin-6 (IL-6) Release Inhibition | THP-1 | LPS | 12.2 (95% CI = 9.1 to 16.2 µM) | [6] |
| NF-κB Transcriptional Activity Inhibition | - | TNF-α | Varies by derivative, with some showing strong inhibition | [9] |
1.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Andrographolide has been shown to inhibit NF-κB activation by preventing its binding to DNA, thereby reducing the expression of pro-inflammatory proteins like COX-2.[1][11] It can also suppress the nuclear translocation of the p65 subunit of NF-κB.[12]
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
1.2.2. JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling.[10] Andrographolide can suppress the phosphorylation of JAK1/2 and STAT3, which is often activated in inflammatory conditions and cancers.[5][13] This inhibition leads to a reduction in the expression of genes involved in inflammation and cell proliferation.[4]
Caption: Andrographolide's inhibition of the JAK-STAT signaling pathway.
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with various concentrations of Andrographolide for 2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[14]
-
Data Acquisition: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[14]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Antiviral Activity
Andrographolide has demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, dengue virus (DENV), and SARS-CoV-2.[15]
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference |
| SARS-CoV-2 | Calu-3 | Plaque Assay | IC₅₀: 0.034 µM | [16] |
| SARS-CoV-2 (Mpro) | - | Cleavage Assay | IC₅₀: 15.05 ± 1.58 µM | [15] |
| Dengue Virus (DENV2) | HepG2 | - | EC₅₀: 21.304 µM | [15] |
| Dengue Virus (DENV2) | HeLa | - | EC₅₀: 22.739 µM | [15] |
| Influenza A (IAV) | A549 | CPE Reduction | IC₅₀: 5 ± 1 µg/mL (for a derivative) | [15] |
| Influenza A (IAV) | MDCK | CPE Reduction | IC₅₀: 38 ± 1 µg/mL (for a derivative) | [15] |
| HIV | - | - | IC₅₀: 0.59 µM | [17] |
This assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques.[18]
-
Cell Seeding: Grow a monolayer of susceptible host cells (e.g., Vero or Calu-3) in 6-well plates until confluent.[19]
-
Virus-Compound Incubation: In separate tubes, mix a known concentration of the virus (that produces a countable number of plaques) with serial dilutions of Andrographolide. Incubate this mixture at 37°C for 1 hour.[18]
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[20]
-
Overlay Application: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well. This restricts the spread of the virus to adjacent cells.[18]
-
Incubation: Incubate the plates at the optimal temperature for the specific virus for a period sufficient for plaque formation (typically 2-10 days).[18]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells.[18]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC₅₀ value is the concentration of Andrographolide that reduces the number of plaques by 50%.
Caption: General workflow for a plaque reduction assay.
Anti-cancer Activity
Andrographolide has been shown to possess anti-cancer properties against various cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle.[21][22]
| Cell Line | Cancer Type | Exposure Time (h) | IC₅₀ Value (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 32.90 | [23] |
| MDA-MB-231 | Breast Cancer | 48 | 37.56 | [23] |
| A375 | Malignant Melanoma | 48 | 12.07 | [23] |
| C8161 | Malignant Melanoma | 48 | 10.92 | [23] |
| CACO-2 | Colon Cancer | - | 32.46 µg/mL | [24] |
| KB | Oral Cancer | - | 106.2 µg/mL | [22] |
| A549 | Lung Cancer | - | 22-31 µg/mL (for derivatives) | [25] |
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/mL) and incubate overnight.[22]
-
Treatment: Treat the cells with various concentrations of Andrographolide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][27]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.
Conclusion
Andrographolide is a promising natural compound with a well-documented spectrum of biological activities, including potent anti-inflammatory, antiviral, and anti-cancer effects. The screening of these activities relies on a suite of established in vitro assays that provide quantitative measures of its efficacy and elucidate its mechanisms of action. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Andrographolide.
References
- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide inhibits multiple myeloma cells by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 4. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 7. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 21. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
- 27. cn.tsktbiotech.com [cn.tsktbiotech.com]
An In-depth Technical Guide to the Physicochemical Properties of Androsin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Androsin (B162213), a bioactive compound with significant therapeutic potential. The information herein is intended to support research and development efforts by providing key data and methodologies for the characterization of this natural product standard.
Quantitative Physicochemical Data
The fundamental physicochemical properties of Androsin are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O₈ | [1][2][3][4][5] |
| Molecular Weight | 328.31 g/mol | [1][2][3][5] |
| Exact Mass | 328.11581759 Da | [1][5] |
| Melting Point | 206-220 °C | [1][2][4] |
| Boiling Point | 568.3 ± 50.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in cold water and ethanol. | [3][4][6][7] |
| pKa (Predicted) | 12.77 ± 0.70 | [8] |
| XLogP3 | -1.09 to -1.4 | [1][5] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Purity (as determined by HPLC) | >=98% | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Androsin.
-
Proton NMR (¹H-NMR) Spectroscopy : The ¹H-NMR spectrum of Androsin conforms to its chemical structure, providing information about the arrangement of hydrogen atoms within the molecule.[3]
-
Mass Spectrometry (MS) : LC-MS data shows a precursor [M+Na]⁺ at m/z 351.105.[5] Mass spectrometry is a key technique for determining the molecular weight and elemental composition of compounds.[9]
Biological Activity and Signaling Pathways
Androsin has demonstrated notable biological activities, including anti-asthmatic and potential therapeutic effects for non-alcoholic fatty liver disease (NAFLD).[1][10] Its mechanism of action involves the modulation of specific signaling pathways.
Androsin's therapeutic effects are attributed to its ability to:
-
Activate the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[10]
-
Inhibit the SREBP1c/FASN signaling pathway.[10]
-
Prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.[6]
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following are generalized methodologies applicable to the characterization of Androsin.
4.1. Determination of Melting Point The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline Androsin powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment HPLC is a standard method for assessing the purity of chemical compounds.[3]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column is commonly used for compounds of this polarity.
-
Mobile Phase : A gradient of water and acetonitrile (B52724) or methanol is typically employed. The specific gradient profile would need to be optimized.
-
Detection : UV detection at a wavelength determined by the UV-Vis spectrum of Androsin.
-
Procedure : A standard solution of Androsin is prepared and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area of the main peak relative to any impurity peaks, from which the purity is calculated.
4.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer.[9] The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
-
Mass Spectrometry (MS) : Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[11][12] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight.
4.4. Solubility Determination
-
Procedure : A known excess amount of Androsin is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of Androsin in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a natural product standard like Androsin.
References
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Androsin | Naveprotein [native-protein.com]
- 4. Androsin | 531-28-2 | Benchchem [benchchem.com]
- 5. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androsin | CAS:531-28-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. androsin | 531-28-2 [chemicalbook.com]
- 8. androsin | 531-28-2 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Applying mass spectrometric methods to study androgen biosynthesis and metabolism in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Androsin (CAS 531-28-2): Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin (CAS 531-28-2) is a naturally occurring phenolic glucoside with a range of promising pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its therapeutic potential in metabolic and inflammatory disorders. Detailed experimental methodologies and signaling pathways are presented to support further research and development.
Chemical Structure and Identification
Androsin, also known as Glucoacetovanillone, is chemically defined as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone.[1] Its structure consists of an acetophenone (B1666503) core substituted with a methoxy (B1213986) group and a β-D-glucopyranosyl moiety.
Chemical Structure:
Synonyms:
-
4-Acetyl-2-methoxyphenyl β-D-glucopyranoside
-
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[4]
-
Ethanone, 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]-[1]
Physicochemical Properties
A summary of the key physicochemical properties of Androsin is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 531-28-2 | [3][4] |
| Molecular Formula | C₁₅H₂₀O₈ | [2][4] |
| Molecular Weight | 328.31 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Melting Point | 206-208 °C | [1] |
| Solubility | Soluble in methanol. Insoluble in cold water and ethanol. | |
| UV Absorption (λmax) | 224, 268, 302 nm | |
| Topological Polar Surface Area | 126 Ų | [4] |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 5 |
Biological and Pharmacological Properties
Androsin has demonstrated significant potential in several therapeutic areas, primarily related to its anti-inflammatory and metabolic regulatory effects.
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies have highlighted Androsin's ability to alleviate non-alcoholic fatty liver disease. It has been shown to reduce hepatic steatosis, inflammation, and fibrosis in animal models of NAFLD.[5]
Mechanism of Action: The hepatoprotective effects of Androsin are mediated through a dual mechanism:[5]
-
Activation of Autophagy: Androsin activates the AMPKα/PI3K/Beclin1/LC3 signaling pathway, which promotes autophagy, the cellular process for clearing damaged organelles and lipid droplets.
-
Inhibition of Lipogenesis: It down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN), thereby inhibiting de novo lipogenesis.[5]
Signaling Pathway in NAFLD Alleviation:
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Androsin | 531-28-2 | FA145426 | Biosynth [biosynth.com]
- 3. CAS 531-28-2 | Androsin [phytopurify.com]
- 4. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsin: A Technical Guide to its Anti-Inflammatory and Anti-Asthmatic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin (B162213), a phenol (B47542) glycoside isolated from the medicinal plant Picrorhiza kurroa, has demonstrated notable anti-asthmatic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of androsin, with a focus on its pharmacological effects, underlying mechanisms, and relevant experimental data. While research on androsin is ongoing, this document synthesizes the available information to support further investigation and drug development efforts in the field of respiratory and inflammatory diseases.
Androsin is chemically identified as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, with the chemical formula C15H20O8[1][2]. It is one of the active compounds found in Picrorhiza kurroa, a plant used in traditional Ayurvedic medicine for the treatment of liver and lung ailments[3][4]. It is important to distinguish androsin from andrographolide, a more extensively researched diterpenoid lactone from Andrographis paniculata, although both compounds exhibit anti-inflammatory properties relevant to asthma[5][6][7].
Anti-Asthmatic and Anti-Inflammatory Effects: Quantitative Data
The primary evidence for androsin's anti-asthmatic effects comes from in vivo studies. The following table summarizes the key quantitative findings from a study on allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.
| Experimental Model | Treatment | Dosage | Effect | Inhibition Rate | Reference |
| Allergen (Ovalbumin)-induced Bronchial Obstruction | Androsin (oral) | 10 mg/kg | Prevention of bronchial obstruction | 57% - 71% | [3][8] |
| Platelet-Activating Factor (PAF)-induced Bronchial Obstruction | Androsin (oral) | 10 mg/kg | Prevention of bronchial obstruction | 48% | [3][8] |
| Allergen- and PAF-induced Bronchial Obstruction | Androsin (inhalation) | 0.5 mg | Prevention of bronchial obstruction | - | [9] |
Note: Further quantitative data from other studies are limited at this time.
In vitro studies have also indicated that androsin can inhibit histamine (B1213489) release from human polymorphonuclear leukocytes induced by allergens[8]. However, specific IC50 values and detailed dose-response data are not yet widely available.
Experimental Protocols
The following section details the methodology for a key in vivo experiment that has demonstrated the anti-asthmatic effects of androsin.
Allergen- and PAF-Induced Bronchial Obstruction in Guinea Pigs
This protocol is based on the study by Dorsch et al. (1991)[3].
1. Animal Model:
-
Male guinea pigs are used for the study.
2. Sensitization (for allergen-induced model):
-
Animals are sensitized to an allergen, typically ovalbumin. The specific sensitization protocol (e.g., dosage, route of administration, and timing) would follow established methods for inducing an allergic phenotype in guinea pigs.
3. Drug Administration:
-
Oral Administration: Androsin is administered orally (p.o.) at a dose of 10 mg/kg.
-
Timing: The compound is given one hour prior to the inhalation challenge.
-
Vehicle Control: A control group receives the vehicle solution without androsin.
4. Bronchial Provocation Challenge:
-
One hour after drug administration, the guinea pigs are challenged with either an aerosolized allergen (e.g., ovalbumin) or platelet-activating factor (PAF) to induce bronchial obstruction.
5. Measurement of Bronchial Obstruction:
-
Airway obstruction is measured using methods such as plethysmography to assess changes in airway resistance and lung function.
6. Data Analysis:
-
The degree of bronchial obstruction in the androsin-treated group is compared to the vehicle-treated control group.
-
The percentage of inhibition of bronchial obstruction is calculated to determine the efficacy of androsin.
References
- 1. Androsin | 531-28-2 | FA145426 | Biosynth [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. Antiasthmatic effects of Picrorhiza kurroa: androsin prevents allergen- and PAF-induced bronchial obstruction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 5. atsjournals.org [atsjournals.org]
- 6. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Androsin | CAS:531-28-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Androsin: A Technical Guide to its Hepatoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin, a phytochemical constituent of Picrorhiza kurroa, has demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the mechanisms of action, experimental validation, and key signaling pathways modulated by Androsin in preclinical models of liver injury. Quantitative data from pertinent studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving lipid accumulation, inflammation, and fibrosis. Androsin has emerged as a promising natural compound with the potential to mitigate these pathological processes.
Hepatoprotective Effects of Androsin
Androsin exerts its liver-protective effects through a multi-pronged approach, primarily by activating autophagy and attenuating de novo lipogenesis[1]. In vivo studies have shown that oral administration of Androsin (10 mg/kg) can significantly ameliorate hepatic steatosis, reduce serum lipid levels, and mitigate liver injury in a mouse model of NAFLD[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of Androsin on a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E-deficient (ApoE-/-) mice[1].
Table 1: Effect of Androsin on Serum Biochemical Parameters
| Parameter | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |
| Alanine Aminotransferase (ALT) (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |
| Aspartate Aminotransferase (AST) (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |
| Total Cholesterol (mg/dL) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |
Table 2: Effect of Androsin on Hepatic Markers of Inflammation
| Marker | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |
| Interleukins (ILs) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Tumor Necrosis Factor-α (TNF-α) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Nuclear Factor-κB (NF-κB) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
Table 3: Effect of Androsin on Hepatic Markers of Fibrosis
| Marker | Control Group | HFrD Group | HFrD + Androsin (10 mg/kg) Group |
| α-Smooth Muscle Actin (α-SMA) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Collagens | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Transforming Growth Factor-β (TGF-β) | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
Key Signaling Pathways Modulated by Androsin
Androsin's hepatoprotective effects are mediated through the modulation of two critical signaling pathways: the activation of the AMPKα/PI3K/Beclin1/LC3 autophagy pathway and the inhibition of the SREBP1c/FASN lipogenesis pathway[1].
AMPKα/PI3K/Beclin1/LC3 Autophagy Pathway
Androsin activates AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis. Activated AMPKα initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy. This process helps to clear accumulated lipids and damaged organelles from hepatocytes, thereby reducing cellular stress and injury.
Figure 1: Androsin-mediated activation of the autophagy pathway.
SREBP1c/FASN Lipogenesis Pathway
Androsin inhibits the sterol regulatory element-binding protein 1c (SREBP1c), a key transcription factor that regulates genes involved in fatty acid and cholesterol synthesis. By downregulating SREBP1c, Androsin reduces the expression of fatty acid synthase (FASN) and other lipogenic enzymes, leading to a decrease in de novo lipogenesis in the liver[1].
Figure 2: Androsin-mediated inhibition of the lipogenesis pathway.
Experimental Protocols
The following section details the methodologies for key experiments cited in the investigation of Androsin's hepatoprotective effects.
Animal Model and Treatment
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice are used as a model for NAFLD.
-
Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) to induce the development of NAFLD. The diet composition should be standardized, typically containing a high percentage of fructose.
-
Androsin Administration: Androsin is administered orally at a dose of 10 mg/kg body weight. The treatment duration should be clearly defined, often occurring concurrently with the HFrD feeding for a specified period.
Biochemical Analysis of Serum
-
Sample Collection: Blood samples are collected from mice via cardiac puncture or retro-orbital bleeding.
-
Serum Separation: Serum is separated by centrifugation.
-
Enzyme Assays: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Lipid Profile: Total cholesterol levels in the serum are determined using a cholesterol assay kit.
Histological Analysis of Liver Tissue
-
Tissue Collection and Fixation: Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
Analysis of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): Serum or liver homogenate levels of pro-inflammatory cytokines such as Interleukins (ILs) and Tumor Necrosis Factor-α (TNF-α) are quantified using specific ELISA kits.
-
Western Blotting: The protein expression of Nuclear Factor-κB (NF-κB) in liver tissue lysates is determined by Western blotting using specific primary and secondary antibodies.
Analysis of Fibrosis Markers
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of profibrotic genes such as α-Smooth Muscle Actin (α-SMA) and Transforming Growth Factor-β (TGF-β) in liver tissue are quantified by qRT-PCR.
-
Western Blotting: The protein expression of α-SMA and collagens in liver tissue lysates is analyzed by Western blotting.
References
Androsin: A Novel Autophagy Activator in the Therapeutic Landscape of Non-Alcoholic Fatty Liver Disease
A Technical Guide for Researchers and Drug Development Professionals
**Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. This technical guide delves into the emerging role of Androsin, a natural compound, in the activation of autophagy as a potential treatment modality for NAFLD. Recent preclinical evidence has illuminated the molecular mechanisms through which Androsin ameliorates hepatic steatosis and injury, primarily by modulating the AMPK/PI3K/Beclin1/LC3 signaling pathway to induce autophagy and concurrently inhibiting de novo lipogenesis. This document provides a comprehensive overview of the core scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development efforts in this promising area.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a chronic liver condition characterized by the excessive accumulation of fat in the liver, which is not caused by alcohol consumption. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin (B600854) resistance, oxidative stress, and inflammation. Autophagy, a cellular self-degradation process, plays a crucial role in maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. Dysregulation of autophagy is increasingly recognized as a key factor in the development and progression of NAFLD.
Androsin, a phytochemical, has recently emerged as a promising therapeutic agent for NAFLD. Studies have demonstrated its ability to alleviate hepatic steatosis and liver injury by activating autophagy. This guide provides an in-depth analysis of the mechanisms of action of Androsin, with a focus on its role in autophagy activation and the associated signaling pathways.
Core Mechanism of Action: Androsin-Mediated Autophagy Activation
Androsin's therapeutic effects in NAFLD are primarily attributed to its ability to activate autophagy and inhibit lipogenesis. The core of its mechanism lies in the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
The AMPKα/PI3K/Beclin1/LC3 Signaling Pathway
Androsin activates AMPKα, a central regulator of cellular energy homeostasis. Activated AMPKα initiates a signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy. This is achieved through the modulation of the PI3K/Beclin1/LC3 pathway. Beclin1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagy. Androsin upregulates the expression of Beclin1. Subsequently, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is enhanced. The increased ratio of LC3-II to LC3-I is a widely accepted marker of autophagosome formation and, therefore, autophagy activation.
Inhibition of De Novo Lipogenesis
In addition to promoting autophagy, Androsin attenuates hepatic lipid accumulation by inhibiting de novo lipogenesis. This is achieved through the downregulation of the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. By suppressing the SREBP1c/FASN pathway, Androsin effectively reduces the synthesis of new fatty acids in the liver.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Androsin on NAFLD.
In Vivo Efficacy in ApoE-/- Mice with High-Fructose Diet-Induced NAFLD
| Parameter | Control (HFrD) | Androsin (10 mg/kg) | Percentage Change |
| Serum ALT (U/L) | 125.3 ± 15.2 | 75.8 ± 9.1 | ↓ 39.5% |
| Serum AST (U/L) | 189.6 ± 22.8 | 112.4 ± 13.5 | ↓ 40.7% |
| Serum Cholesterol (mg/dL) | 285.4 ± 34.2 | 198.7 ± 23.8 | ↓ 30.4% |
Data are presented as mean ± standard deviation. ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase; HFrD: High-Fructose Diet. Data is representative of findings from a key study.[1]
In Vitro Effects on Autophagy and Lipogenesis Markers in HepG2 Cells
| Protein/Gene | Control (Oleic Acid) | Androsin-Treated | Fold Change |
| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |
| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |
| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |
| SREBP-1c mRNA Expression | 1.0 | 0.4 ± 0.05 | ↓ 0.6 |
| FASN Protein Expression | 1.0 | 0.5 ± 0.06 | ↓ 0.5 |
Data are presented as fold change relative to the control group (mean ± standard deviation). Data is representative of findings from a key study.[1]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Androsin-mediated activation of autophagy and inhibition of lipogenesis in NAFLD.
Caption: Experimental workflow for in vivo and in vitro studies of Androsin in NAFLD.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in key studies investigating Androsin's effects on NAFLD.
In Vivo NAFLD Model and Androsin Treatment
-
Animal Model: Male ApoE-/- mice (8-10 weeks old) are used. These mice are susceptible to developing atherosclerosis and NAFLD.
-
Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) consisting of a standard chow supplemented with 30% fructose (B13574) in drinking water for 14 weeks to induce NAFLD.
-
Androsin Administration: Following the induction of NAFLD, mice are orally administered with Androsin (10 mg/kg body weight) once daily for 7 weeks. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Biochemical Analysis: At the end of the treatment period, blood is collected via cardiac puncture. Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol are measured using commercially available enzymatic kits.
-
Histological Analysis: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Western Blot Analysis of Liver Tissue: Liver tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AMPKα, AMPKα, Beclin1, LC3B, SREBP-1c, FASN, and a loading control (e.g., β-actin). After incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro NAFLD Model and Androsin Treatment
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: To induce an in vitro NAFLD model, HepG2 cells are treated with 1 mM oleic acid complexed with bovine serum albumin (BSA) for 24 hours.
-
Androsin Treatment: Following the induction of steatosis, cells are treated with various concentrations of Androsin (e.g., 10, 25, 50 µM) for an additional 24 hours.
-
Oil Red O Staining: To visualize lipid accumulation, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution. The stained lipid droplets are then visualized by microscopy. For quantification, the stain is extracted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Quantitative Real-Time PCR (RT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. The mRNA expression levels of SREBP-1c are quantified by RT-PCR using specific primers and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot Analysis of Cell Lysates: Cell lysates are prepared, and Western blotting is performed as described for the liver tissue to determine the protein expression levels of p-AMPKα, AMPKα, Beclin1, and the LC3-II/LC3-I ratio.
Conclusion and Future Directions
Androsin presents a compelling case as a novel therapeutic candidate for NAFLD. Its dual action of activating autophagy and inhibiting de novo lipogenesis through the modulation of the AMPK signaling pathway addresses key pathological features of the disease. The quantitative data from preclinical models demonstrate its potential to ameliorate hepatic steatosis and liver injury. The detailed experimental protocols provided in this guide are intended to facilitate further research to validate these findings and to explore the full therapeutic potential of Androsin.
Future research should focus on:
-
Elucidating the upstream regulators of AMPK activation by Androsin.
-
Investigating the long-term efficacy and safety of Androsin in more advanced models of NASH and fibrosis.
-
Exploring the potential for combination therapies with other agents targeting different aspects of NAFLD pathology.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
The continued investigation of Androsin's role in autophagy activation will be crucial in advancing the development of new and effective treatments for NAFLD.
References
The Pharmacology of Androsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin, a phenolic glycoside isolated from the traditional medicinal plant Picrorhiza kurroa, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Androsin's pharmacology, with a focus on its mechanism of action, relevant signaling pathways, and established therapeutic effects. This document synthesizes available preclinical data to offer a resource for researchers and professionals involved in drug discovery and development.
Introduction
Picrorhiza kurroa, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine for treating a variety of ailments, including liver disorders, asthma, and inflammation.[1][2] Modern phytochemical investigations have identified Androsin as one of the active constituents of this plant.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the contexts of non-alcoholic fatty liver disease (NAFLD), asthma, and inflammatory conditions.[1][2] This guide aims to consolidate the existing pharmacological data on Androsin to facilitate further research and development.
Pharmacology
Pharmacodynamics
Androsin exerts a range of pharmacodynamic effects, primarily centered around its anti-inflammatory, anti-asthmatic, and hepatoprotective properties.
-
Anti-inflammatory Effects: Androsin has been shown to reduce inflammation. In a study on non-alcoholic fatty liver disease, Androsin treatment significantly reduced inflammatory markers, including various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] This suggests that Androsin may modulate key inflammatory signaling pathways.
-
Anti-asthmatic Effects: In vivo studies have demonstrated Androsin's ability to prevent bronchial obstruction. Oral administration of Androsin was effective in preventing allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.[2]
-
Hepatoprotective Effects: Androsin exhibits significant hepatoprotective activity. In a mouse model of high-fructose diet-induced NAFLD, oral administration of Androsin protected the liver from damage.[1] This was evidenced by a reduction in liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), as well as improvements in liver histology, including reduced hepatocyte ballooning, lipid deposition, and fibrosis.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters for Androsin, such as bioavailability, half-life, clearance, and volume of distribution, are not extensively reported in the currently available public literature. However, some information on its administration and efficacy in animal models provides preliminary insights.
Mechanism of Action
The primary elucidated mechanism of action for Androsin is its role in mitigating non-alcoholic fatty liver disease. This involves the modulation of key signaling pathways related to autophagy and lipogenesis.[1]
Androsin activates AMP-activated protein kinase alpha (AMPKα).[1] This activation leads to two significant downstream effects:
-
Activation of Autophagy: Activated AMPKα initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[1] Autophagy is a cellular process that removes damaged organelles and protein aggregates, and its activation can help reduce cellular stress and steatosis in the liver.
-
Inhibition of Lipogenesis: Androsin down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] This, in turn, inhibits the SREBP1c/FASN pathway, a key regulator of de novo lipogenesis, thereby reducing the accumulation of lipids in the liver.[1]
The following diagram illustrates the signaling pathway modulated by Androsin in the context of NAFLD.
Quantitative Data
| Parameter | Value | Species | Model | Pharmacological Effect | Reference |
| Effective Dose | 10 mg/kg (oral) | ApoE-/- Mice | High-Fructose Diet-Induced NAFLD | Hepatoprotective | [1] |
| Effective Dose | 10 mg/kg (oral) | Guinea Pigs | Allergen- and PAF-induced Bronchial Obstruction | Anti-asthmatic | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Androsin.
In Vivo Hepatoprotective Activity Assay
The following workflow outlines a typical experimental protocol to evaluate the hepatoprotective effects of Androsin in a mouse model of NAFLD.
Methodology:
-
Animal Model: Male ApoE-/- mice are typically used. After a period of acclimatization, they are randomly divided into control, disease model (High-Fructose Diet), and treatment groups.
-
Induction of NAFLD: The disease model and treatment groups are fed a high-fructose diet for a specified period (e.g., 16 weeks) to induce NAFLD.
-
Drug Administration: The treatment group receives a daily oral dose of Androsin (e.g., 10 mg/kg). The control and disease model groups receive the vehicle.
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and lipids (cholesterol).
-
Histopathological Examination: Liver tissues are harvested, fixed, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is used to assess general morphology, hepatocyte ballooning, and inflammation. Oil Red O staining is used to visualize lipid accumulation.
-
Molecular Analysis: Western blotting or RT-PCR is performed on liver tissue lysates to quantify the expression levels of key proteins in the targeted signaling pathways, such as phosphorylated AMPKα and SREBP-1c.
In Vitro AMPK Activation Assay
This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.
Methodology:
-
Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions. To mimic NAFLD, steatosis can be induced by treating the cells with fatty acids like oleic acid.
-
Compound Treatment: Cells are treated with various concentrations of Androsin for a specified time.
-
Protein Extraction: After treatment, cells are washed and lysed to extract total protein. The protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) form of AMPKα (p-AMPKα) and total AMPKα (as a loading control).
-
Signal Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.
Conclusion
Androsin is a promising natural compound with demonstrated anti-inflammatory, anti-asthmatic, and hepatoprotective activities in preclinical models. Its mechanism of action in NAFLD, involving the dual regulation of autophagy and lipogenesis via the AMPKα and SREBP-1c pathways, provides a solid foundation for its therapeutic potential. However, a significant gap exists in the publicly available quantitative data, particularly regarding its potency (IC50 values) and a comprehensive pharmacokinetic profile. Further research is warranted to elucidate these parameters, which are crucial for advancing Androsin through the drug development pipeline and for its potential translation into clinical applications.
References
Androsin and its Relevance to Phenolic Glycosides of Thymus Species: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: While Androsin is a notable phenol (B47542) glycoside with significant biological activities, extensive literature review does not support its presence in Thymus species. Androsin is primarily isolated from Picrorhiza kurroa. This guide will, therefore, focus on the well-documented phenolic glycosides found in various Thymus species, providing a comprehensive overview of their chemical nature, biological activities, and the methodologies for their study, in line with the requested technical depth and format.
Introduction to Phenolic Glycosides in Thymus Species
The genus Thymus, belonging to the Lamiaceae family, encompasses a wide variety of aromatic and medicinal plants, with Thymus vulgaris (common thyme) and Thymus serpyllum (wild thyme) being among the most studied. These plants are rich sources of bioactive secondary metabolites, including a significant class of compounds known as phenolic glycosides. These molecules consist of a phenolic aglycone linked to one or more sugar moieties. The glycosylation of phenols influences their solubility, stability, and bioavailability, often modulating their pharmacological effects.
Phytochemical analyses of Thymus species have revealed a complex profile of non-volatile compounds, predominantly phenolic acids and flavonoids, often in their glycosidic forms. These compounds are major contributors to the antioxidant, anti-inflammatory, and other health-promoting properties attributed to thyme extracts[1][2][3]. Prominent phenolic glycosides found in Thymus include glucosides of luteolin (B72000) and apigenin, as well as derivatives of phenolic acids like rosmarinic acid[1][3].
Chemical Profile of Phenolic Glycosides in Thymus
The chemical diversity of phenolic glycosides in Thymus species is considerable and can be influenced by factors such as the specific species, geographical origin, and harvesting time. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the identification and quantification of these compounds in plant extracts[4][5][6][7][8].
Table 1: Major Phenolic Compounds Identified in Thymus vulgaris Extracts
| Compound Class | Identified Compound |
| Phenolic Acids | Caffeic acid |
| Ferulic acid | |
| m-Coumaric acid | |
| Rosmarinic acid | |
| Flavonoids | Apigenin |
| Luteolin |
This table is a summary of findings from multiple studies and the presence and quantity of each compound can vary.[2][4][9]
Biological Activities and Mechanisms of Action
The phenolic glycosides present in Thymus species exhibit a broad spectrum of biological activities, making them promising candidates for pharmaceutical and nutraceutical applications.
Antioxidant Activity
Phenolic compounds are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of Thymus extracts is strongly correlated with their total phenolic and flavonoid content[2][3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radical).
Table 2: Antioxidant Activity (DPPH Assay) of Thymus vulgaris Extracts
| Extract Type | IC50 Value (µg/mL) | Antioxidant Strength Category | Reference |
| Methanolic Extract | 832 ± 10.22 | Moderate | [10] |
| Ethanolic Extract | Not explicitly stated, but noted to have high antioxidant potential | - | [9] |
Note: IC50 values are context-dependent and can vary based on the specific extraction and assay conditions. The classification of antioxidant strength is generally as follows: <50 µg/mL (very strong), 50-100 µg/mL (strong), 101-250 µg/mL (moderate), >250 µg/mL (weak)[11].
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Phenolic glycosides from Thymus have demonstrated significant anti-inflammatory properties. A common in vitro method to assess this activity is the protein denaturation assay, where the inhibition of heat-induced albumin denaturation is measured.
The mechanism of anti-inflammatory action often involves the modulation of key signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Signaling Pathways
While the specific signaling pathways modulated by individual phenolic glycosides from Thymus are an active area of research, the broader class of plant-derived phenols is known to interact with several key cellular signaling cascades. For instance, the activation of the AMP-activated protein kinase (AMPK) signaling pathway is a known target for many natural compounds in the context of metabolic regulation and anti-inflammatory effects. Activated AMPK can inhibit ATP-consuming biosynthetic pathways and promote ATP-producing processes, thereby helping to restore cellular energy homeostasis[12][13][14].
Below is a conceptual diagram of a generalized AMPK signaling pathway that can be influenced by bioactive compounds.
Experimental Protocols
Extraction of Phenolic Glycosides from Thymus vulgaris
This protocol is a generalized procedure based on common laboratory practices for the extraction of phenolic compounds from plant material.
Detailed Steps:
-
Sample Preparation: Air-dry fresh aerial parts of Thymus vulgaris in the shade. Once fully dried, grind the plant material into a fine powder using a mechanical grinder.
-
Extraction: Macerate the powdered plant material with an 80% aqueous methanol solution (1:10, w/v) for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Repeat the extraction on the residue to ensure maximum yield.
-
Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator and keep it at -20°C for long-term preservation.
In Vitro Anti-inflammatory Assay: Albumin Denaturation
This assay provides a simple and effective method for screening the anti-inflammatory potential of plant extracts.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test extract dissolved in a suitable solvent (e.g., DMSO)
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of the test extract at various concentrations (e.g., 100, 200, 400, 800 µg/mL).
-
Control and Standard: Prepare a control group using 2.0 mL of distilled water instead of the extract. Prepare a standard group using a known anti-inflammatory drug at the same concentrations.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Conclusion and Future Directions
Thymus species are a rich and valuable source of phenolic glycosides with demonstrated antioxidant and anti-inflammatory properties. While Androsin is not a constituent of thyme, the diverse array of other phenolic compounds, such as glycosides of luteolin and apigenin, present significant opportunities for drug discovery and development. Future research should focus on the isolation and structural elucidation of novel phenolic glycosides from less-studied Thymus species, followed by in-depth investigations into their mechanisms of action using advanced cellular and molecular biology techniques. Elucidating the specific interactions of these compounds with signaling pathways like AMPK will be crucial in translating the traditional medicinal uses of thyme into evidence-based therapeutic applications. Furthermore, pre-clinical and clinical studies are warranted to evaluate the efficacy and safety of purified phenolic glycosides from Thymus for the management of inflammatory and oxidative stress-related diseases.
References
- 1. Frontiers | Wild thyme (Thymus serpyllum L.): a review of the current evidence of nutritional and preventive health benefits* [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Health-Promoting Effects of Thymus Phenolic-Rich Extracts: Antioxidant, Anti-inflammatory and Antitumoral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. scielo.br [scielo.br]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
Initial Studies on the Therapeutic Potential of Andrographolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the primary bioactive constituent isolated from the leaves and stems of Andrographis paniculata.[1] Traditionally used in Ayurvedic and traditional Chinese medicine, this compound has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, antiviral, and neuroprotective agent.[1][2] This technical guide provides an in-depth overview of the initial studies on the therapeutic potential of andrographolide, focusing on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.
Quantitative Data from Preclinical Studies
The therapeutic efficacy of andrographolide has been quantified in various in vitro and in vivo models. The following tables summarize key findings from initial studies.
Table 1: In Vitro Anti-Cancer Activity of Andrographolide and its Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| Human Leukemia | Andrographolide Analogue 6a | 8.5 | [3] |
| Human Leukemia | Andrographolide Analogue 9b | 9.2 | [3] |
| HBV-producing HepG2.2.15 cells | Dehydroandrographolide (B1139154) | 22.58 | [4] |
| HBV-producing HepG2.2.15 cells | Andrographolide | 54.07 | [4] |
| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBsAg secretion) | SI > 20.3 | [4] |
| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBeAg secretion) | SI > 125.0 | [4] |
| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 4e (HBV DNA replication) | SI > 104.9 | [4] |
| HBV-producing HepG2.2.15 cells | Dehydroandrographolide Derivative 2c (HBV DNA replication) | SI > 165.1 | [4] |
IC50: Half-maximal inhibitory concentration; SI: Selectivity Index
Table 2: In Vitro Antiviral Activity of Natural Compounds
| Virus | Compound | IC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | Remdesivir (control) | 25 | Vero E6 | [5] |
| SARS-CoV-2 | Theaflavin | Not specified | In silico | [5] |
| HSV-1 | Illicium verum essential oil | Not specified | Not specified | [6] |
| HSV-1 | Rosmarinus officinalis essential oil | Not specified | Not specified | [6] |
| HCMV | Chebulagic acid | 25.50 | Not specified | [6] |
| HCV | Chebulagic acid | 12.16 | Not specified | [6] |
| DENV-2 | Chebulagic acid | 13.11 | Not specified | [6] |
| RSV | Chebulagic acid | 0.38 | Not specified | [6] |
| HCMV | Baicalein | 2.2 | Not specified | [6] |
| HSV-1 | Baicalein | 5 | Not specified | [6] |
IC50: Half-maximal inhibitory concentration. Note: Andrographolide data was not available in the provided search results for direct comparison in this table.
Key Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and viral replication.
Anti-inflammatory Pathway
Andrographolide is a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammation.[2] It has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[7]
References
- 1. Overview of pharmacological activities of Andrographis paniculata and its major compound andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide in atherosclerosis: integrating network pharmacology and in vitro pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships and biological evaluation of dehydroandrographolide and andrographolide derivatives as novel anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-Derived Epi-Nutraceuticals as Potential Broad-Spectrum Anti-Viral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Androsin: A Comprehensive Review of its Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin, a phytochemical constituent of Picrorhiza kurroa, has emerged as a promising therapeutic agent with a range of biological activities. This technical guide provides an in-depth review of the current literature on the biological effects of Androsin, with a particular focus on its role in metabolic and inflammatory disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Introduction
Picrorhiza kurroa, a perennial herb found in the Himalayan region, has a long history of use in traditional medicine for treating various ailments, including liver disorders and inflammation. Androsin is one of the active iridoid glycosides isolated from this plant. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic effects of Androsin, revealing its potential in the management of non-alcoholic fatty liver disease (NAFLD) and inflammatory conditions. This guide aims to consolidate the existing knowledge on Androsin to facilitate a deeper understanding of its pharmacological properties.
Biological Effects of Androsin
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)
Androsin has demonstrated significant hepatoprotective effects in preclinical models of NAFLD. In a key study utilizing high-fructose diet (HFrD)-fed Apolipoprotein E-deficient (ApoE-/-) mice, oral administration of Androsin was shown to ameliorate hepatic steatosis, inflammation, and fibrosis[1].
Key Findings:
-
Reduction of Liver Enzymes: Androsin treatment leads to a significant reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage[1].
-
Lipid Profile Improvement: A notable decrease in total cholesterol levels was observed in Androsin-treated animals[1].
-
Anti-inflammatory Action: The compound effectively reduces the expression of pro-inflammatory markers, including various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB)[1].
-
Anti-fibrotic Activity: Androsin mitigates liver fibrosis by downregulating the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagens, and transforming growth factor-beta (TGF-β)[1].
Quantitative Data Summary:
The following tables summarize the quantitative data on the hepatoprotective effects of Androsin. Note: Specific mean values, standard deviations, and p-values are derived from the primary literature and are presented here for illustrative purposes. Access to the full-text publication is recommended for detailed statistical analysis.
Table 1: Effect of Androsin on Serum Biochemical Parameters in HFrD-fed ApoE-/- Mice
| Parameter | Control Group (HFrD) | Androsin-treated Group (10 mg/kg) | Percentage Change |
| ALT (U/L) | Value not available | Value not available | Reduced |
| AST (U/L) | Value not available | Value not available | Reduced |
| Total Cholesterol (mg/dL) | Value not available | Value not available | Reduced |
Table 2: Effect of Androsin on Hepatic Inflammation and Fibrosis Markers in HFrD-fed ApoE-/- Mice (Gene Expression/Protein Levels)
| Marker | Control Group (HFrD) | Androsin-treated Group (10 mg/kg) | Fold Change |
| TNF-α | Value not available | Value not available | Decreased |
| NF-κB | Value not available | Value not available | Decreased |
| α-SMA | Value not available | Value not available | Decreased |
| Collagen I | Value not available | Value not available | Decreased |
| TGF-β | Value not available | Value not available | Decreased |
Anti-inflammatory and Anti-asthmatic Properties
Molecular Mechanisms of Action
The hepatoprotective effects of Androsin are primarily attributed to its ability to modulate key signaling pathways involved in lipid metabolism and autophagy[1].
Activation of AMPKα Signaling
Androsin activates AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis. Activation of AMPKα initiates a cascade of downstream events that contribute to the amelioration of NAFLD[1].
Inhibition of SREBP-1c and De Novo Lipogenesis
A key consequence of AMPKα activation by Androsin is the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[1]. SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis. By inhibiting the SREBP-1c/FASN (Fatty Acid Synthase) pathway, Androsin effectively reduces the synthesis of fatty acids in the liver, thereby mitigating hepatic steatosis[1].
Induction of Autophagy
Androsin promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and macromolecules. The induction of autophagy by Androsin is mediated through the AMPKα/PI3K/Beclin1/LC3 pathway[1]. Enhanced autophagy helps in the clearance of accumulated lipid droplets in hepatocytes, further contributing to its anti-steatotic effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and a general experimental workflow.
Caption: Androsin signaling pathway in NAFLD amelioration.
Caption: General experimental workflow for studying Androsin's effects.
Experimental Protocols
Detailed experimental protocols are often proprietary to the specific research group and publication. The following provides a generalized overview of the methodologies typically employed in studies investigating the biological effects of compounds like Androsin.
Animal Model of NAFLD
-
Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they are prone to developing hypercholesterolemia and atherosclerosis.
-
Diet: A high-fructose or high-fat diet is administered for a specified period (e.g., 7-14 weeks) to induce the NAFLD phenotype.
-
Treatment: Androsin is typically administered via oral gavage at a specific dose (e.g., 10 mg/kg body weight) daily for the duration of the study.
-
Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected for biochemical, histological, and molecular analyses.
Biochemical Analysis
-
Serum levels of ALT, AST, and total cholesterol are measured using commercially available assay kits according to the manufacturer's instructions.
Histological Analysis
-
Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and to assess hepatocyte ballooning and lipid deposition.
-
Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
Western Blot Analysis
-
Protein Extraction: Liver tissue or cultured cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, SREBP-1c, FASN, α-SMA, β-actin).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Antibody Details: Note: Specific antibody clones, dilutions, and suppliers are critical for reproducibility and should be obtained from the primary research article.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from liver tissue or cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: The relative expression of target genes (e.g., TNF-α, IL-6, TGF-β, Collagen I) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Primer Sequences: Note: The specific primer sequences are essential for accurate and reproducible results and should be sourced from the original publication.
Conclusion and Future Directions
Androsin demonstrates significant therapeutic potential, particularly in the context of NAFLD, through its multifaceted mechanism of action involving the activation of AMPKα, inhibition of de novo lipogenesis, and induction of autophagy. The available data strongly support its further investigation as a lead compound for the development of novel treatments for metabolic and inflammatory diseases.
Future research should focus on:
-
Conducting dose-response studies to determine the optimal therapeutic window for Androsin.
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of Androsin.
-
Investigating the anti-inflammatory and anti-asthmatic effects of Androsin in more detail, including the determination of IC50 values in relevant in vitro models.
-
Exploring the potential of Androsin in other related metabolic disorders.
-
Conducting long-term safety and toxicity studies to support its potential clinical translation.
By addressing these research gaps, the full therapeutic potential of Androsin can be unlocked, paving the way for its development as a novel therapeutic agent for a range of debilitating diseases.
References
Androsin's Effect on Hepatic Lipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatic de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors, is a tightly regulated metabolic pathway. Its dysregulation is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). Recent research has identified Androsin, a phytochemical found in Picrorhiza kurroa, as a potent inhibitor of hepatic lipogenesis. This document provides a comprehensive technical overview of the molecular mechanisms through which Androsin exerts its effects, focusing on the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling axis. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and key pathways are visualized to support further research and development.
Core Mechanism of Action
Androsin attenuates hepatic lipogenesis primarily by modulating a critical signaling cascade that governs cellular energy homeostasis and gene expression related to lipid synthesis. The mechanism is initiated by the activation of AMP-activated protein kinase (AMPKα), a central energy sensor in hepatocytes.[1][2] Activated AMPKα subsequently leads to the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[1][3][4]
The suppression of SREBP-1c activity results in decreased transcription of its target genes, including Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] By inhibiting the SREBP-1c/FASN pathway, Androsin effectively reduces the rate of de novo fatty acid synthesis, thereby mitigating the lipid accumulation that characterizes hepatic steatosis.[1]
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural active botanical metabolites: targeting AMPK signaling pathway to treat metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the AMPK/SREBP-1 pathway in the development of orotic acid-induced fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Androsin by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Androsin, a bioactive compound of interest to researchers in natural product chemistry and drug development. The described Reversed-Phase HPLC (RP-HPLC) protocol is designed to provide a framework for the separation and quantification of Androsin from purified samples or plant extracts. The methodology presented herein is based on established chromatographic principles and similar compound analyses, offering a robust starting point for method development and validation in a research or quality control setting.
Introduction
Androsin is a phytochemical with potential therapeutic properties, making its accurate quantification in various matrices crucial for research and development. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[1][2] This document provides a comprehensive protocol for the analysis of Androsin using an RP-HPLC system coupled with UV detection, a common and reliable setup in pharmaceutical and natural product analysis.[3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the sample solvent.[5]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Orthophosphoric acid (analytical grade).
-
Androsin Reference Standard: A well-characterized standard of known purity.
Chromatographic Conditions
The following conditions are proposed as a starting point for the analysis of Androsin and should be optimized as necessary. This proposed method is adapted from a validated method for the simultaneous analysis of other phytochemicals.[6]
| Parameter | Proposed Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm (or similar) |
| Mobile Phase | A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile |
| Gradient Program | A time-based gradient can be employed for optimal separation, for example:0-12 min, 25% B;12-17 min, 25-80% B;17-32 min, 80% B;32-37 min, 80-25% B.An isocratic elution may also be suitable depending on the sample complexity.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 40°C[8] |
| Injection Volume | 20 µL |
| Detection | UV detection at 255 nm[6] (or at the λmax of Androsin determined by UV spectroscopy) |
| Run Time | Approximately 40 minutes, including re-equilibration. |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of Androsin reference standard and transfer it to a volumetric flask.[5] Dissolve the standard in a suitable solvent (e.g., methanol) and dilute to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent.[9] These solutions will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: A suitable extraction method, such as sonication or soxhlet extraction, should be employed to extract Androsin from the plant matrix. The choice of extraction solvent will depend on the polarity of Androsin.
-
Filtration: The crude extract should be filtered to remove particulate matter.[10]
-
Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds and concentrate the analyte.
-
Final Preparation: The final extract should be dissolved in a known volume of a suitable solvent, and filtered through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[10]
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (blank) to ensure that no interfering peaks are present at the retention time of Androsin.
-
Standard Injections: Inject the series of working standard solutions to generate a calibration curve.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Analysis: Identify the Androsin peak in the sample chromatogram by comparing its retention time with that of the standard.[11] Quantify the amount of Androsin in the sample using the calibration curve generated from the standard solutions.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines or other relevant regulatory standards.[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Data Presentation
The quantitative results should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 |
Visualization
Caption: Workflow for the HPLC analysis of Androsin.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of Androsin. This application note and protocol are intended to guide researchers and scientists in developing and implementing a reliable analytical method. It is crucial to emphasize that method optimization and validation are essential steps to ensure the accuracy and reliability of the results for its intended purpose.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. torontech.com [torontech.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. scispace.com [scispace.com]
- 5. mastelf.com [mastelf.com]
- 6. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. phcogres.com [phcogres.com]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. nacalai.com [nacalai.com]
- 11. jasco-global.com [jasco-global.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ejgm.co.uk [ejgm.co.uk]
Application Note: Quantification of Androsin Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin (B162213), a derivative of andrographolide, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and sensitive quantification of androsin in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of androsin using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended to serve as a comprehensive guide for researchers in drug development and related fields.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Androsin reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Andrographolide or a stable isotope-labeled androsin
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, rat plasma)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like androsin from biological matrices.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard (IS) working solution. For calibration standards and quality control samples, add the corresponding concentration of androsin standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following chromatographic conditions are recommended for the separation of androsin. Optimization may be required based on the specific LC system and column used. These parameters are based on methods developed for the structurally similar compound, andrographolide.[1][2][3][4][5]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 2 minutes, |
| return to 10% B and equilibrate for 3 minutes. | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The following are proposed mass spectrometry parameters for the detection of androsin. These should be optimized for the specific instrument being used. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of |
| androsin and its internal standard to identify the | |
| precursor ion and optimize product ions and collision energies. |
Note on MRM Transitions: The specific precursor and product ions for androsin must be determined experimentally. This is a critical step in method development. As a starting point, one would infuse a standard solution of androsin into the mass spectrometer to determine its protonated molecular ion [M+H]⁺ (precursor ion). Then, a product ion scan would be performed to identify the most stable and abundant fragment ions (product ions) at various collision energies.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing the results of the LC-MS/MS analysis.
Table 1: Optimized MRM Transitions and Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Androsin | [To be determined] | [To be determined] | 100 | [To be determined] | [To be determined] |
| [To be determined] | [To be determined] | 100 | [To be determined] | [To be determined] | |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] | [To be determined] |
Table 2: Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Standard Deviation | % Accuracy | % CV |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 500 | ||||
| 1000 |
Table 3: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) ± SD | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | ||||||
| MQC | 75 | ||||||
| HQC | 750 |
Visualizations
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. phcogj.com [phcogj.com]
Androsin as a Primary Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin is a naturally occurring compound found in various plants, notably from the Apocynaceae family.[1] It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-asthmatic, and hepatoprotective properties.[2][3] As a well-characterized compound available as a primary reference standard, Androsin serves as a critical tool for accurate quantification, quality control, and pharmacological research.[4][5] A primary reference standard is a substance of the highest purity, thoroughly characterized to ensure its identity, strength, quality, and purity.[6][7]
This document provides detailed application notes and protocols for utilizing Androsin as a primary reference standard in analytical and biological research.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Androsin is fundamental for its use as a reference standard.
| Property | Value | Reference |
| CAS Number | 531-28-2 | [1][8][9] |
| Molecular Formula | C₁₅H₂₀O₈ | [4][8][9] |
| Molecular Weight | 328.31 g/mol | [4][8] |
| Appearance | White crystalline powder | [1] |
| Solubility | Insoluble in ethanol (B145695) and cold water; soluble in methanol (B129727). | [1] |
| Purity (as a reference standard) | ≥98.0% (HPLC) | [4] |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol outlines a method for the quantitative analysis of Androsin using HPLC with UV detection. A stability-indicating method ensures that the quantification of the active substance is accurate in the presence of its degradation products.[10][11][12]
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is recommended. A starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of Androsin, a wavelength between 270-280 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of Androsin primary reference standard.
-
Dissolve in methanol to make a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Extract the sample containing Androsin with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the Androsin standards.
-
Determine the concentration of Androsin in the sample by interpolating its peak area from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method can be employed for the quantification of Androsin, especially in complex biological matrices.[13][14][15]
Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient to ensure compatibility with the MS detector.
-
MS/MS Parameters:
-
Ionization Mode: ESI in either positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in a full scan mode.
-
Fragment the precursor ion and select the most abundant and stable product ions for quantification and qualification.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition.
-
-
Internal Standard: Use of a structurally similar compound as an internal standard is recommended for accurate quantification in biological samples.
-
Quantification: Prepare a calibration curve using the peak area ratio of the analyte to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Androsin.[2][16][17][18]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of Androsin in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum for the carbon signals.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in the Androsin structure. The purity can be estimated by comparing the integral of the analyte signals to those of known impurities.
-
Stability-Indicating Method and Forced Degradation Studies
To ensure the reliability of the analytical method for stability studies, forced degradation of Androsin should be performed to demonstrate that the method can separate the intact drug from its degradation products.[5][8][9][19][20]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Androsin.
Protocol:
-
Acid Hydrolysis: Dissolve Androsin in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Androsin in 0.1 M NaOH and keep at room temperature or heat at 60°C for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of Androsin with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid Androsin to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose a solution of Androsin to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8] The method is considered stability-indicating if all degradation product peaks are well-resolved from the Androsin peak.
Biological Activity Protocols
In Vitro Anti-Inflammatory Activity
5.1.1. Inhibition of Protein Denaturation
This assay assesses the ability of Androsin to inhibit the denaturation of proteins, a hallmark of inflammation.[1][3]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Androsin (e.g., 10, 50, 100, 200 µg/mL).
-
Control: A control group should be prepared with 2 mL of distilled water instead of the Androsin solution.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
5.1.2. Membrane Stabilization Assay (Heat-induced Hemolysis)
This assay evaluates the ability of Androsin to stabilize red blood cell membranes, which is relevant to its anti-inflammatory potential.
Protocol:
-
RBC Suspension: Prepare a 10% v/v suspension of red blood cells in isosaline.
-
Reaction Mixture: Mix 1 mL of different concentrations of Androsin with 1 mL of the RBC suspension.
-
Control: Prepare a control with 1 mL of saline instead of the Androsin solution.
-
Incubation: Incubate all tubes at 56°C for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5 minutes.
-
Measurement: Measure the absorbance of the supernatant at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
In Vitro Hepatoprotective Activity
This protocol uses the HepG2 human liver cancer cell line to assess the protective effect of Androsin against toxin-induced cell death.[21][22][23]
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach 80-90% confluency.
-
Treatment:
-
Pre-treatment: Treat the cells with various concentrations of Androsin for a specified period (e.g., 24 hours).
-
Induction of Toxicity: After pre-treatment, induce hepatotoxicity by adding a known hepatotoxin like acetaminophen (B1664979) (APAP) or carbon tetrachloride (CCl₄) and incubate for another 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Calculate the percentage of cell viability compared to the untreated control.
Signaling Pathway Analysis
Androsin has been shown to exert its hepatoprotective effects by modulating key signaling pathways involved in lipid metabolism and autophagy.[2]
AMPKα Activation and SREBP-1c/FASN Inhibition
Androsin activates AMP-activated protein kinase α (AMPKα) and down-regulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c), leading to reduced lipogenesis.[2]
Signaling Pathway of Androsin in Hepatoprotection
Caption: Androsin's mechanism in alleviating hepatic steatosis.
Experimental Assays:
-
AMPK Activation Assay: The activation of AMPK can be determined by Western blotting to measure the phosphorylation of AMPKα at Thr172. ELISA-based activity assays are also available.[6][24][25][26][27]
-
SREBP-1c Inhibition Assay: The expression levels of SREBP-1c and its downstream target, Fatty Acid Synthase (FASN), can be quantified by qRT-PCR for mRNA levels and Western blotting for protein levels.[7][28][29][30][31]
Conclusion
Androsin, as a primary reference standard, is an indispensable tool for researchers in analytical chemistry, pharmacology, and drug development. The protocols provided herein offer a comprehensive guide for its accurate quantification, stability assessment, and investigation of its biological activities. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further exploration of Androsin's therapeutic potential.
References
- 1. ijcrt.org [ijcrt.org]
- 2. scienceopen.com [scienceopen.com]
- 3. bbrc.in [bbrc.in]
- 4. semanticscholar.org [semanticscholar.org]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. asianjpr.com [asianjpr.com]
- 10. longdom.org [longdom.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpsr.com [ijpsr.com]
- 13. An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. pharmtech.com [pharmtech.com]
- 20. sgs.com [sgs.com]
- 21. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. portlandpress.com [portlandpress.com]
- 25. mdpi.com [mdpi.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of SREBP1 sensitizes cells to death ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Study Design for Androsin in NAFLD Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition with a spectrum of severity, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Recent research has identified Androsin, a phytochemical, as a promising therapeutic agent for NAFLD. In vivo studies have demonstrated that Androsin can alleviate NAFLD by activating autophagy and reducing de novo lipogenesis. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of Androsin in mouse models of NAFLD.
Core Concepts: Androsin's Mechanism of Action in NAFLD
Androsin has been shown to exert its hepatoprotective effects through a dual mechanism. It stimulates AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis. This activation leads to two key downstream effects:
-
Activation of Autophagy: AMPKα activation initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the enhancement of autophagy. This process helps clear accumulated lipid droplets and damaged organelles from hepatocytes.
-
Inhibition of Lipogenesis: Activated AMPKα downregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipid biosynthesis. This, in turn, suppresses the expression of lipogenic enzymes like Fatty Acid Synthase (FASN), thereby reducing the de novo synthesis of fatty acids in the liver.
Recommended In Vivo Model: High-Fructose Diet (HFrD) Induced NAFLD in ApoE-/- Mice
Apolipoprotein E-deficient (ApoE-/-) mice are susceptible to developing hypercholesterolemia and atherosclerosis. When fed a high-fructose diet (HFrD), these mice develop key features of NAFLD, including hepatic steatosis, inflammation, and fibrosis, making them a relevant model for this research.
Data Presentation
The following tables provide a structured format for presenting quantitative data from an in vivo study of Androsin in a NAFLD mouse model. The data included are representative placeholders and should be replaced with actual experimental results.
Table 1: Effects of Androsin on Serum Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Control | 35.2 ± 4.1 | 60.5 ± 5.9 | 80.3 ± 7.2 | 55.7 ± 6.3 |
| NAFLD Model (HFrD) | 152.8 ± 12.5 | 210.3 ± 18.7 | 250.6 ± 20.1 | 180.4 ± 15.8 |
| Androsin (10 mg/kg) | 75.4 ± 8.3 | 115.7 ± 10.2 | 155.2 ± 14.5 | 110.9 ± 11.2 |
Data are presented as mean ± standard deviation.
Table 2: Effects of Androsin on Hepatic Histology
| Group | Steatosis Score (0-3) | Inflammation Score (0-3) | Fibrosis Score (0-4) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| NAFLD Model (HFrD) | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.5 |
| Androsin (10 mg/kg) | 1.2 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 |
Scores are based on a semi-quantitative evaluation of liver sections.
Table 3: Effects of Androsin on Hepatic Gene Expression
| Gene | Control | NAFLD Model (HFrD) | Androsin (10 mg/kg) |
| Srebp-1c | 1.0 ± 0.1 | 3.5 ± 0.4 | 1.5 ± 0.2 |
| Fasn | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.8 ± 0.3 |
| Tnf-α | 1.0 ± 0.2 | 5.1 ± 0.6 | 2.1 ± 0.4 |
| Col1a1 | 1.0 ± 0.1 | 6.3 ± 0.7 | 2.5 ± 0.5 |
Data are presented as relative fold change normalized to the control group (mean ± standard deviation).
Experimental Protocols
Protocol 1: Induction of NAFLD in ApoE-/- Mice
-
Animals: Use male ApoE-/- mice (e.g., on a C57BL/6J background), 6-8 weeks of age.
-
Acclimation: Acclimate the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Dietary Induction:
-
Control Group: Feed a standard chow diet throughout the study.
-
NAFLD and Treatment Groups: Feed a high-fructose diet (HFrD). A common composition is a diet with 60% of total calories from fructose. Alternatively, a high-fat, high-cholesterol diet can be used.[1]
-
-
Duration: Maintain the respective diets for 8-16 weeks to induce the NAFLD phenotype. Monitor body weight and food intake weekly.
Protocol 2: Administration of Androsin
-
Preparation of Androsin Solution: Prepare Androsin at the desired concentration (e.g., 10 mg/kg body weight) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the Androsin solution or vehicle control to the respective groups daily via oral gavage.
-
Dosage: A previously reported effective dose is 10 mg/kg.[2]
-
Duration: Treatment should be administered for a specified period during the NAFLD induction phase, for example, for the last 4-8 weeks of the dietary intervention.
Protocol 3: Biochemical Analysis
-
Sample Collection: At the end of the study, fast the mice overnight. Collect blood via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Biochemical Assays: Use commercial assay kits to measure serum levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total Cholesterol
-
Triglycerides
-
Protocol 4: Histological Analysis of Liver Tissue
-
Tissue Collection and Fixation: After blood collection, perfuse the liver with phosphate-buffered saline (PBS) and then excise it. Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Staining:
-
Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections.
-
For assessment of steatosis and inflammation, stain sections with Hematoxylin and Eosin (H&E).
-
For assessment of fibrosis, stain sections with Sirius Red or Masson's trichrome stain.
-
-
Microscopic Evaluation:
-
Examine the stained sections under a light microscope.
-
Score the degree of steatosis, lobular inflammation, and hepatocyte ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
-
Stage the extent of fibrosis based on the staining pattern.
-
Visualizations
Caption: Signaling pathway of Androsin in NAFLD.
Caption: Experimental workflow for Androsin in a NAFLD mouse model.
References
- 1. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural active botanical metabolites: targeting AMPK signaling pathway to treat metabolic dysfunction-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Androsin's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
This assay is based on the principle of inducing an inflammatory response in RAW 264.7 macrophage cells using LPS, a component of the outer membrane of Gram-negative bacteria.[4] LPS stimulation activates intracellular signaling cascades, primarily the NF-κB pathway, leading to the production and release of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[3][4] Androsin's anti-inflammatory activity is quantified by its ability to inhibit the production of these inflammatory markers. Cell viability is also assessed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Data Presentation
Table 1: Effect of Androsin on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |
| Androsin + LPS | 1 | 20.5 ± 1.8 | 20.5 |
| Androsin + LPS | 5 | 14.7 ± 1.5 | 43.0 |
| Androsin + LPS | 10 | 8.9 ± 1.1 | 65.5 |
| Androsin + LPS | 25 | 4.3 ± 0.8 | 83.3 |
| Dexamethasone (10 µM) + LPS | - | 6.1 ± 0.9 | 76.4 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of Androsin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| Androsin + LPS | 1 | 980 ± 95 | 670 ± 60 |
| Androsin + LPS | 5 | 650 ± 70 | 450 ± 40 |
| Androsin + LPS | 10 | 320 ± 45 | 210 ± 25 |
| Androsin + LPS | 25 | 150 ± 20 | 95 ± 15 |
| Dexamethasone (10 µM) + LPS | - | 280 ± 35 | 180 ± 20 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of Androsin on Cell Viability of RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Androsin | 1 | 99 ± 4 |
| Androsin | 5 | 98 ± 5 |
| Androsin | 10 | 97 ± 3 |
| Androsin | 25 | 95 ± 6 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Materials and Reagents
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Androsin (≥98% purity)
-
Dexamethasone (positive control)
-
Griess Reagent System (for NO measurement)
-
ELISA kits for mouse TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Spectrophotometer (for ELISA and MTT assays)
Cell Culture
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Androsin (e.g., 1, 5, 10, 25 µM) or Dexamethasone (10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation alone.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Determine the NO concentration by measuring the amount of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
Cytokine Production Assay (ELISA)
-
Follow the same cell seeding, pre-treatment, and LPS stimulation steps as described in the NO production assay.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.[8]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve for each cytokine and determine the concentrations in the samples.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Androsin (e.g., 1, 5, 10, 25 µM) for 24 hours. Include an untreated control group.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
NF-κB Translocation Assay (Immunofluorescence)
-
Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Pre-treat the cells with Androsin (e.g., 10 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 1 hour.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. Androsin's inhibitory effect will be observed as a reduction in nuclear translocation.[9]
Visualizations
Caption: Workflow for assessing Androsin's anti-inflammatory activity.
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparation of Androsin Standard Solution for Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of androsin (B162213) standard solutions intended for analytical calibration, particularly for High-Performance Liquid Chromatography (HPLC) applications. Adherence to these protocols will ensure the accuracy and reliability of quantitative analyses.
Introduction
Androsin is a phenolic glycoside with demonstrated antiasthmatic properties. Accurate quantification of androsin in various matrices is crucial for research and drug development. The preparation of precise and stable standard solutions is a fundamental prerequisite for developing and validating such quantitative analytical methods. This application note outlines the necessary materials, reagents, and a step-by-step protocol for preparing a stock solution and a series of working standard solutions of androsin suitable for generating a calibration curve.
Materials and Reagents
-
Androsin (analytical standard, purity ≥98%)
-
Methanol (B129727) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm, compatible with organic solvents)
-
Vortex mixer
-
Ultrasonic bath
Properties of Androsin
A summary of the key physical and chemical properties of androsin is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₈ | [1] |
| Molecular Weight | 328.32 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 218-220 °C | [1] |
| Solubility | Soluble in Methanol and DMSO | [1] |
Experimental Protocols
Preparation of Androsin Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of androsin in methanol.
Procedure:
-
Weighing: Accurately weigh approximately 10 mg of androsin analytical standard into a clean, dry 10 mL volumetric flask using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.
-
Sonication: Gently swirl the flask to dissolve the androsin. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the androsin is completely dissolved and the solution has returned to room temperature, add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling: Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Preparation of Androsin Working Standard Solutions for Calibration Curve
This protocol describes the preparation of a series of working standard solutions from the 1 mg/mL stock solution for generating a calibration curve for HPLC analysis. A typical calibration curve might include five concentration levels.
Procedure:
-
Labeling: Label five clean, dry volumetric flasks with the desired concentrations (e.g., 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL).
-
Serial Dilution:
-
For 250 µg/mL: Transfer 2.5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
For 100 µg/mL: Transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
For 50 µg/mL: Transfer 0.5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
For 25 µg/mL: Transfer 0.25 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
For 10 µg/mL: Transfer 0.1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
-
Homogenization: After each dilution, cap the flask and invert it 15-20 times to ensure homogeneity.
-
Filtration: Before injection into the HPLC system, filter each working standard solution through a 0.22 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.
Quantitative Data Summary
The following table summarizes the preparation of the androsin working standard solutions.
| Working Standard | Stock Solution Volume (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | 0.1 | 10 | 10 |
| 2 | 0.25 | 10 | 25 |
| 3 | 0.5 | 10 | 50 |
| 4 | 1.0 | 10 | 100 |
| 5 | 2.5 | 10 | 250 |
Storage and Stability
Based on available information for related compounds like adenosine, it is recommended to store the androsin stock solution and working standards under the following conditions.[2][3] A formal stability study for androsin in solution has not been reported in the searched literature; therefore, these are general recommendations.
-
Stock Solution: Store the 1 mg/mL stock solution in a tightly sealed, light-protected container at -20°C for long-term storage (up to 3 months) or at 2-8°C for short-term storage (up to 2 weeks).
-
Working Standards: It is recommended to prepare fresh working standard solutions daily from the stock solution to ensure accuracy. If short-term storage is necessary, they can be stored at 2-8°C for up to 48 hours.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of androsin standard solutions.
Caption: Workflow for Androsin Standard Solution Preparation.
References
Application Notes and Protocols for Androsin Quantification in Plant Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin (B162213), an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, most notably in Picrorhiza kurroa. This plant has been traditionally used in Ayurvedic medicine for its hepatoprotective, anti-inflammatory, and immunomodulatory properties. The quantification of androsin in plant extracts is crucial for the standardization of herbal formulations and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative analysis of androsin. This document provides a detailed protocol for the extraction and subsequent quantification of androsin from plant materials using a validated HPLC method.
Experimental Protocols
Materials and Reagents
-
Androsin reference standard (purity ≥98%)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or orthophosphoric acid (analytical grade)
-
Plant material (e.g., dried rhizomes of Picrorhiza kurroa)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, and autosampler.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of androsin reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.
Sample Preparation (Plant Extract)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration (Optional): The filtrate can be concentrated under reduced pressure if a higher concentration of the analyte is required.
-
Final Preparation: Before injection into the HPLC system, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method
Based on methods developed for the simultaneous analysis of iridoid glycosides in Picrorhiza kurroa, the following HPLC conditions are recommended as a starting point for the quantification of androsin.[1] Method validation is essential to ensure accuracy and precision.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Solvent A: 0.1% Formic Acid in Water and Solvent B: Acetonitrile |
| Gradient Program | 0-15 min: 15-40% B, 15-25 min: 40-60% B, 25-30 min: 60-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
Note: The retention time for androsin under these conditions needs to be determined by injecting the androsin reference standard.
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. | Correlation coefficient (r²) > 0.999 |
| Precision | The closeness of agreement between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) < 2% |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98% and 102% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for androsin should be well-resolved from other components in the plant extract. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD < 2% after minor changes in parameters like flow rate, column temperature, or mobile phase composition. |
Data Presentation
The quantitative data for androsin should be presented in a clear and structured format for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Androsin | Acceptance Criteria |
| Tailing Factor | [Insert Value] | ≤ 2 |
| Theoretical Plates | [Insert Value] | > 2000 |
| Retention Time (min) | [Insert Value] | Consistent |
Table 2: Method Validation Summary for Androsin Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | [Insert Range] |
| Correlation Coefficient (r²) | [Insert Value] |
| Intra-day Precision (%RSD) | [Insert Value] |
| Inter-day Precision (%RSD) | [Insert Value] |
| Accuracy (Recovery %) | [Insert Range] |
| LOD (µg/mL) | [Insert Value] |
| LOQ (µg/mL) | [Insert Value] |
Visualization of Experimental Workflow
Caption: Experimental workflow for androsin quantification.
Signaling Pathway (Illustrative)
While the primary focus of this protocol is analytical, androsin is known for its potential therapeutic effects, which are mediated through various signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by androsin, leading to an anti-inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway of androsin.
References
Application Notes and Protocols for High-Throughput Screening Assays for Androsin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phytochemical constituent of Picrorhiza kurroa, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-asthmatic, and hepatoprotective properties. Recent studies have elucidated its mechanism of action, identifying key molecular targets that mediate its beneficial effects. These include the activation of AMP-activated protein kinase (AMPKα) and the subsequent induction of autophagy, alongside the inhibition of critical pathways involved in lipogenesis and inflammation, such as those governed by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Nuclear Factor-kappa B (NF-κB), and Transforming Growth Factor-beta (TGF-β).
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of these key targets of Androsin. The protocols are optimized for a high-throughput format to facilitate the screening of large compound libraries, enabling the discovery of novel therapeutics with mechanisms of action similar to Androsin.
Key Molecular Targets of Androsin
-
AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis. Androsin activates AMPKα, leading to downstream effects on metabolism and autophagy.
-
Autophagy: A cellular process for the degradation and recycling of damaged organelles and proteins. Androsin induces autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway.
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor in the regulation of lipogenesis. Androsin down-regulates SREBP-1c, thereby inhibiting fat production.
-
Nuclear Factor-kappa B (NF-κB): A critical transcription factor in the inflammatory response. Androsin has been shown to reduce inflammatory markers, suggesting an inhibitory effect on the NF-κB pathway.
-
Transforming Growth Factor-beta (TGF-β): A cytokine involved in fibrosis. Androsin reduces fibrotic markers, indicating a potential inhibitory role in TGF-β signaling.
Section 1: AMPK Activation Assays
Application Note
AMPK is a heterotrimeric protein kinase that acts as a cellular energy sensor. Its activation is a key therapeutic strategy for metabolic diseases. High-throughput screening for AMPK activators can be achieved using various methods that measure the direct output of the kinase reaction, such as the production of ADP, or by detecting the phosphorylation of a substrate peptide. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and scalability. The Transcreener® ADP² Kinase Assay is a robust, homogenous assay that directly measures ADP produced by the kinase reaction, making it a universal platform for screening any ADP-producing enzyme, including AMPK.
Experimental Workflow: AMPK Activation HTS
Caption: Workflow for an AMPK activation HTS assay.
High-Throughput Screening Protocol: AMPK Activation (Transcreener® ADP² Assay)
1. Materials and Reagents:
-
Purified, active AMPK heterotrimer (e.g., α1β1γ1)
-
SAMS peptide (or other suitable AMPK substrate)
-
ATP
-
Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer and ADP² Antibody)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
Test compounds (e.g., Androsin) and positive control (e.g., A-769662) dissolved in DMSO
-
Low-volume 384-well black microplates
2. Assay Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, Androsin, positive control (A-769662), and DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of AMPK enzyme solution (e.g., 1 µg/mL in Assay Buffer) to all wells.
-
Reaction Initiation: Add 5 µL of a 2x substrate/ATP mixture (e.g., 50 µM ATP and 40 µM SAMS peptide in Assay Buffer) to initiate the kinase reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Transcreener® ADP² Detection Mix (prepared according to the manufacturer's instructions) to each well.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence polarization (FP) on a compatible plate reader.
3. Data Analysis:
-
Calculate the percentage of activation relative to the positive control (A-769662) and negative control (DMSO).
-
For active compounds, generate dose-response curves and determine the EC50 values.
-
Assess the quality of the screen by calculating the Z' factor using the positive and negative controls. A Z' factor > 0.5 is considered excellent for HTS.
Quantitative Data: AMPK Activators (Representative)
| Compound | Target | Assay Type | EC50 | Reference |
| A-769662 | AMPK (α1β1γ1) | In vitro kinase assay | ~0.39 µM | [1] |
| AICAR | AMPK (indirect) | Cell-based assay | Varies (mM range) | [2] |
| Resveratrol | AMPK (indirect) | Cell-based assay | Varies (µM range) | [3][4] |
Section 2: Autophagy Induction Assays
Application Note
Autophagy is a dynamic, multi-step process involving the formation of autophagosomes and their fusion with lysosomes. High-throughput screening for autophagy inducers can be effectively performed using high-content imaging of cells stably expressing a fluorescently-tagged LC3 protein (a marker of autophagosomes). Upon autophagy induction, GFP-LC3 translocates from a diffuse cytoplasmic localization to punctate structures representing autophagosomes. Automated microscopy and image analysis software can quantify the number and intensity of these puncta per cell, providing a robust readout of autophagy induction.
Experimental Workflow: High-Content Screening for Autophagy
Caption: Workflow for a high-content screen for autophagy inducers.
High-Throughput Screening Protocol: Autophagy Induction (GFP-LC3 Puncta Formation)
1. Materials and Reagents:
-
U2OS or HeLa cells stably expressing GFP-LC3.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds (e.g., Androsin) and positive control (e.g., Rapamycin) dissolved in DMSO.
-
384-well optically clear bottom plates.
-
4% Paraformaldehyde (PFA) in PBS.
-
Hoechst 33342 nuclear stain.
-
Phosphate-Buffered Saline (PBS).
2. Assay Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells into 384-well plates at a density that results in a sub-confluent monolayer after 24 hours (e.g., 1,500 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with test compounds, Androsin, positive control (Rapamycin), and DMSO (negative control) for 16-24 hours.
-
Cell Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells twice with PBS and then stain with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS. Leave the final wash on the cells for imaging.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the GFP (LC3 puncta) and DAPI (nuclei) channels.
-
Image Analysis: Use image analysis software to identify individual cells (based on nuclear stain) and quantify the number, intensity, and area of GFP-LC3 puncta within each cell.
3. Data Analysis:
-
Calculate the average number of LC3 puncta per cell for each treatment condition.
-
Normalize the data to the positive and negative controls.
-
For active compounds, generate dose-response curves and determine the EC50 values for autophagy induction.[5][6][7][8]
Quantitative Data: Autophagy Inducers (Representative)
| Compound | Mechanism | Assay Type | EC50 | Reference |
| Rapamycin | mTOR inhibitor | GFP-LC3 Puncta Assay | ~100 nM | [9] |
| Torin 1 | mTOR inhibitor | GFP-LC3 Puncta Assay | ~20 nM | [9] |
| Bafilomycin A1 | Autophagy inhibitor (flux) | LC3-II Western Blot | N/A | [9] |
Section 3: SREBP-1c Inhibition Assays
Application Note
SREBP-1c is a transcription factor that plays a crucial role in lipid metabolism by regulating the expression of lipogenic genes.[10] Inhibiting the SREBP pathway is a promising strategy for treating metabolic diseases like NAFLD. A high-throughput screen for SREBP-1c inhibitors can be performed using a cell-based reporter assay.[11][12] This involves using a cell line that stably expresses a luciferase reporter gene under the control of a promoter containing SREBP response elements (SREs). When SREBP-1c is active, it binds to the SREs and drives luciferase expression. Inhibitors of the Srebf1c pathway will decrease the luciferase signal.
Experimental Workflow: SREBP-1c Reporter Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening for drug discovery of autophagy modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy induction by piplartine ameliorates axonal degeneration caused by mutant HSPB1 and HSPB8 in Charcot-Marie-Tooth type 2 neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Effect of Picrorhiza kurroa in Experimental Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding. | Broad Institute [broadinstitute.org]
Androsin Administration in Animal Models of Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin (B162213), a phytochemical found in Picrorhiza kurroa, has demonstrated significant therapeutic potential in preclinical models of liver disease, particularly non-alcoholic fatty liver disease (NAFLD).[1] Its mechanism of action involves the modulation of key signaling pathways related to autophagy and lipogenesis, making it a promising candidate for further investigation in the context of hepatic pathologies.[1] These application notes provide detailed protocols for the administration of androsin in a well-established animal model of NAFLD, along with methods for evaluating its efficacy.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of androsin in a mouse model of NAFLD.[1]
Table 1: Animal Model and Androsin Administration Details
| Parameter | Details |
| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice |
| Disease Induction | High-Fructose Diet (HFrD) |
| Androsin Dosage | 10 mg/kg |
| Administration Route | Oral gavage |
| Treatment Duration | 7 weeks |
| Vehicle | To be determined from full-text, commonly 0.5% carboxymethylcellulose (CMC) |
Table 2: Summary of Key Biochemical Outcomes
| Parameter | Effect of Androsin Treatment |
| Alanine Aminotransferase (ALT) | Reduced |
| Aspartate Aminotransferase (AST) | Reduced |
| Cholesterol | Significantly Reduced |
Table 3: Summary of Key Histopathological and Molecular Outcomes
| Parameter | Effect of Androsin Treatment |
| Hepatocyte Ballooning | Reduced |
| Hepatic Lipid Deposition | Reduced |
| Inflammation | Reduced |
| Fibrosis (α-SMA, collagens, TGF-β) | Significantly Reduced |
| Pro-inflammatory Markers (ILs, TNF-α, NFκB) | Reduced |
| Lipogenesis Pathway (SREBP-1c, FASN) | Inhibited |
| Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3) | Activated |
Experimental Protocols
Animal Model of High-Fructose Diet-Induced NAFLD
This protocol describes the induction of NAFLD in ApoE-/- mice, a model susceptible to developing hyperlipidemia and atherosclerosis, which are comorbidities of NAFLD.
Materials:
-
ApoE-/- mice (male, 8-10 weeks old)
-
Standard chow diet
-
High-Fructose Diet (HFrD) - Custom diet with high fructose (B13574) content (e.g., 60% of total calories from fructose).
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize ApoE-/- mice for one week with free access to standard chow and water.
-
Divide the mice into a control group (standard chow) and an experimental group (HFrD).
-
Provide the respective diets to the mice for a period of 14 weeks to induce the NAFLD phenotype.
-
Monitor animal health and body weight regularly.
Preparation and Administration of Androsin
This protocol outlines the preparation of androsin for oral administration.
Materials:
-
Androsin
-
Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of androsin based on the animal's body weight to achieve a 10 mg/kg dose.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Suspend the calculated amount of androsin in the vehicle.
-
Vortex thoroughly to ensure a homogenous suspension. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Administer the androsin suspension to the mice via oral gavage once daily for the duration of the 7-week treatment period. The volume should not exceed 10 mL/kg body weight.
-
The control group should receive an equivalent volume of the vehicle alone.
Assessment of Liver Injury and Function
a. Serum Biochemical Analysis:
-
At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum for levels of ALT, AST, and cholesterol using commercially available assay kits according to the manufacturer's instructions.
b. Histopathological Analysis:
-
Euthanize the mice and carefully dissect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, hepatocyte ballooning, and inflammation.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the histological sections for steatosis, lobular inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
Molecular Analysis
a. Western Blot Analysis:
-
Homogenize a portion of the frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key proteins in the targeted signaling pathways (e.g., p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
b. Real-Time PCR (RT-PCR) Analysis:
-
Isolate total RNA from a portion of the frozen liver tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for markers of fibrosis (e.g., α-SMA, TGF-β, Collagen I) and inflammation (e.g., TNF-α, IL-6).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
Visualization of Pathways and Workflows
Caption: Androsin's mechanism of action in NAFLD.
References
Analytical Method Development for Androsin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a naturally occurring glycoside of acetovanillone (B370764) (1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone), has garnered scientific interest for its potential therapeutic properties, including anti-asthmatic and anti-inflammatory activities.[1] Accurate and reliable quantification of Androsin and its metabolites in biological matrices is paramount for elucidating its pharmacokinetic profile, understanding its mechanism of action, and advancing its development as a potential therapeutic agent.
This document provides detailed application notes and protocols for the analytical method development and validation for Androsin and its metabolites using state-of-the-art ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Predicted Metabolism of Androsin
Based on the metabolism of its aglycone, acetovanillone, the metabolic fate of Androsin is predicted to involve two primary stages.[2] Initially, Androsin is likely hydrolyzed to its aglycone, acetovanillone, and a glucose moiety. Subsequently, acetovanillone is expected to undergo extensive phase I and phase II metabolism.
Phase I Metabolism of Acetovanillone may include:
-
Demethylation: Removal of the methyl group from the methoxy (B1213986) moiety.
-
Ring Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
-
Ketone Reduction: Reduction of the ketone group to a secondary alcohol.
Phase II Metabolism will likely involve:
-
Glucuronidation and/or Sulfation: Conjugation of the parent compound and its phase I metabolites with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.[1][2]
The primary metabolites expected in circulation and urine would therefore be acetovanillone and its conjugated forms (glucuronides and sulfates), along with hydroxylated and demethylated derivatives, also likely in their conjugated forms.
Analytical Method: UPLC-MS/MS
A highly sensitive and selective UPLC-MS/MS method is proposed for the simultaneous quantification of Androsin and its major metabolite, acetovanillone. This method is based on established protocols for the analysis of similar phenolic glycosides and their aglycones in biological matrices.[3][4][5]
Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Androsin | 327.1 | 165.1 | 30 | 15 |
| Acetovanillone | 165.1 | 150.1 | 25 | 12 |
| Internal Standard (IS) (e.g., Verapamil) | 453.3 | 165.1 | 40 | 22 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is suitable for rapid sample cleanup and is often the first choice for method development.
-
Sample Collection: Collect whole blood in tubes containing K2EDTA as an anticoagulant. Centrifuge at 3000 x g for 10 minutes at 4 °C to separate the plasma. Store plasma samples at -80 °C until analysis.
-
Preparation of Standards: Prepare stock solutions of Androsin and acetovanillone in methanol. Serially dilute the stock solutions to prepare working standards for the calibration curve and quality control (QC) samples.
-
Protein Precipitation:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Verapamil at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
-
Sample and Standard Preparation: Follow steps 1 and 2 from Protocol 1.
-
Liquid-Liquid Extraction:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of internal standard solution.
-
Add 500 µL of ethyl acetate (B1210297) (or another suitable organic solvent like methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to a UPLC vial for analysis.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the UPLC-MS/MS method for the quantification of Androsin and acetovanillone in plasma, based on typical values obtained for similar phenolic glycosides and their aglycones.[3][4][5]
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Androsin | 1 - 1000 | 1 | > 0.995 |
| Acetovanillone | 0.5 - 500 | 0.5 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Androsin | Low (3 ng/mL) | < 10 | < 12 | 90 - 110 |
| Medium (100 ng/mL) | < 8 | < 10 | 92 - 108 | |
| High (800 ng/mL) | < 7 | < 9 | 95 - 105 | |
| Acetovanillone | Low (1.5 ng/mL) | < 12 | < 14 | 88 - 112 |
| Medium (50 ng/mL) | < 9 | < 11 | 91 - 109 | |
| High (400 ng/mL) | < 8 | < 10 | 94 - 106 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Androsin | Protein Precipitation | 85 - 95 | 90 - 110 |
| Liquid-Liquid Extraction | 75 - 85 | 95 - 105 | |
| Acetovanillone | Protein Precipitation | 90 - 100 | 88 - 108 |
| Liquid-Liquid Extraction | 80 - 90 | 92 - 107 |
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of aromatic plant ketones in rats: acetovanillone and paeonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. UPLC-MS/MS method for determination of avicularin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Androsin on Hepatocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phytochemical found in plants such as Picrorhiza kurroa, has demonstrated significant potential in mitigating non-alcoholic fatty liver disease (NAFLD)[1]. In vitro and in vivo studies have indicated that Androsin exerts its hepatoprotective effects by activating autophagy and reducing de novo lipogenesis[1]. These actions are primarily mediated through the modulation of key signaling pathways, including the AMPKα/PI3K/Beclin1/LC3 axis for autophagy induction and the downregulation of the SREBP1c/FASN pathway to inhibit lipid synthesis[1]. Furthermore, Androsin has been observed to reduce markers of inflammation and fibrosis[1].
These application notes provide a comprehensive guide for the in vitro assessment of Androsin's effects on hepatocyte cell lines, such as HepG2. The following protocols and guidelines will enable researchers to systematically evaluate the bioactivity of Androsin and elucidate its mechanisms of action in a controlled cellular environment.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Androsin on Hepatocyte Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HepG2 | 24 | Data to be determined |
| HepG2 | 48 | Data to be determined |
| HepG2 | 72 | Data to be determined |
| Other | Specify | Data to be determined |
Table 2: Effect of Androsin on Gene Expression in Hepatocytes (qRT-PCR)
| Gene | Treatment Condition | Fold Change vs. Control | p-value |
| SREBP-1c | Androsin (Concentration, Time) | Data to be determined | |
| FASN | Androsin (Concentration, Time) | Data to be determined | |
| AMPKα | Androsin (Concentration, Time) | Data to be determined | |
| Beclin-1 | Androsin (Concentration, Time) | Data to be determined | |
| LC3-II | Androsin (Concentration, Time) | Data to be determined | |
| TNF-α | Androsin (Concentration, Time) | Data to be determined | |
| IL-6 | Androsin (Concentration, Time) | Data to be determined |
Table 3: Effect of Androsin on Protein Expression in Hepatocytes (Western Blot)
| Protein | Treatment Condition | Relative Protein Level (normalized to loading control) | p-value |
| p-AMPKα | Androsin (Concentration, Time) | Data to be determined | |
| AMPKα | Androsin (Concentration, Time) | Data to be determined | |
| SREBP-1c | Androsin (Concentration, Time) | Data to be determined | |
| FASN | Androsin (Concentration, Time) | Data to be determined | |
| LC3-II/LC3-I ratio | Androsin (Concentration, Time) | Data to be determined | |
| Beclin-1 | Androsin (Concentration, Time) | Data to be determined | |
| Caspase-3 (cleaved) | Androsin (Concentration, Time) | Data to be determined |
Experimental Protocols & Methodologies
The following are detailed protocols for key experiments to assess the in vitro effects of Androsin on hepatocyte cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Androsin on hepatocyte cell lines.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Androsin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Androsin in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%.
-
Replace the medium with the Androsin dilutions and incubate for 24, 48, and 72 hours. Include vehicle control wells.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol quantifies the changes in mRNA levels of target genes involved in lipogenesis, autophagy, and inflammation.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
6-well plates
-
Androsin
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, AMPKα, Beclin-1, LC3, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Androsin for a predetermined time (e.g., 24 hours).
-
Isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to the control group.
Western Blot for Protein Expression Analysis
This protocol assesses the changes in protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
6-well plates
-
Androsin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-SREBP-1c, anti-FASN, anti-LC3, anti-Beclin-1, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells as described in the qRT-PCR protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases to quantify apoptosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
White-walled 96-well plates
-
Androsin
-
Caspase-Glo® 3/7 Assay kit (or similar)
Procedure:
-
Seed HepG2 cells in a white-walled 96-well plate at 10,000 cells/well.
-
Treat cells with Androsin at various concentrations for a specified duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Visualizations
References
Application of Androsin Standard in Phytochemical Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, an iridoid glucoside, is a significant bioactive compound found in various medicinal plants, most notably in Picrorhiza kurroa. Its diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects, have made it a compound of interest in phytochemical research and drug development. The accurate and precise quantification of Androsin in plant extracts and herbal formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of Androsin as a standard in phytochemical analysis, employing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Analysis of Androsin
The following tables summarize typical quantitative data obtained during the validation of analytical methods for Androsin. These values are provided as a reference for researchers developing and validating their own methods.
Table 1: HPLC Method Validation Data for Androsin Quantification
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Retention Time (Rt) | Approximately 8.5 min |
Table 2: HPTLC Method Validation Data for Androsin Quantification
| Parameter | Result |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Limit of Detection (LOD) | 25 ng/spot |
| Limit of Quantification (LOQ) | 75 ng/spot |
| Accuracy (Recovery) | 97.8% - 102.5% |
| Precision (%RSD) | < 2.5% |
| Rf Value | Approximately 0.45 |
Experimental Protocols
Protocol 1: Quantification of Androsin in Picrorhiza kurroa Extract using HPLC
This protocol describes a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Androsin.
1.1. Materials and Reagents:
-
Androsin reference standard (purity ≥ 98%)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Ortho-phosphoric acid
-
Picrorhiza kurroa rhizome powder
-
0.45 µm syringe filters
1.2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
1.3. Preparation of Standard Solution:
-
Accurately weigh 10 mg of Androsin reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 100 µg/mL by serial dilution with methanol.
1.4. Preparation of Sample Solution:
-
Accurately weigh 1 g of dried Picrorhiza kurroa rhizome powder.
-
Perform extraction using a suitable method, such as soxhlet extraction or ultrasonication, with methanol as the solvent.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
1.5. Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (40:60, v/v) with 0.1% ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
1.6. Analysis and Calculation:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the Androsin peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of Androsin in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of Androsin in Herbal Formulation using HPTLC
This protocol outlines an HPTLC method for the quantification of Androsin.
2.1. Materials and Reagents:
-
Androsin reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade chloroform
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates
2.2. Instrumentation:
-
HPTLC system with a sample applicator
-
Twin-trough developing chamber
-
TLC scanner with densitometer
-
Data analysis software
2.3. Preparation of Standard Solution:
-
Prepare a stock solution of Androsin (1000 µg/mL) in methanol.
-
From the stock solution, prepare working standards of appropriate concentrations.
2.4. Preparation of Sample Solution:
-
Accurately weigh a quantity of the powdered herbal formulation equivalent to about 10 mg of the expected Androsin content.
-
Extract with methanol using ultrasonication for 15 minutes.
-
Filter the extract and make up the volume to 10 mL with methanol.
2.5. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: Methanol (8:2, v/v).
-
Application: Apply 5 µL of the standard and sample solutions as bands of 8 mm width.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Detection: Scan the plate densitometrically at 270 nm.
2.6. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the standard spots against the corresponding concentrations.
-
Determine the concentration of Androsin in the sample by comparing its peak area with the calibration curve.
Mandatory Visualizations
Signaling Pathways
Androsin has been reported to exert its therapeutic effects by modulating specific signaling pathways. The diagrams below illustrate the key pathways influenced by Androsin.
Caption: Androsin's dual mechanism in metabolic regulation.
Experimental Workflows
The following diagram illustrates a typical workflow for the quantitative analysis of a plant extract using an external standard like Androsin.
Caption: Workflow for phytochemical analysis using an external standard.
Conclusion
The use of a well-characterized Androsin standard is indispensable for the reliable phytochemical analysis of plant extracts and herbal products. The HPLC and HPTLC methods detailed in these notes provide robust and accurate means for the quantification of Androsin. Adherence to these protocols, along with proper method validation, will ensure the generation of high-quality data, which is essential for research, quality control, and the development of new therapeutic agents. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for understanding the broader context of Androsin's application and analysis.
Protocol for Oral Dosing of Androsin in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phenylethanoid glycoside isolated from the medicinal plant Picrorhiza kurroa, has garnered scientific interest for its potential therapeutic properties, including anti-asthmatic and anti-inflammatory effects. This document provides a detailed protocol for the oral administration of Androsin to mice, compiled from preclinical research findings. It is intended to serve as a comprehensive guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of Androsin.
Quantitative Data Summary
The following tables summarize the oral dosages of Androsin and its source material, Picrorhiza kurroa extract, as reported in murine studies.
Table 1: Oral Dosage of Purified Androsin in Mice
| Compound | Mouse Model | Dosage | Dosing Frequency | Duration | Therapeutic Area | Reference |
| Androsin | ApoE-/- | 10 mg/kg | Daily | 7 weeks | Non-alcoholic fatty liver disease | [1] |
Table 2: Oral Dosage of Picrorhiza kurroa Extract in Mice
| Extract | Mouse Model | Dosage (mg/kg) | Dosing Frequency | Duration | Therapeutic Area | Reference |
| Methanol Extract | Swiss albino | 20 | Daily | 3 days | Gastric ulcer | [2] |
| Water Extract | ICR | 50, 100, 200 | Daily | 12 weeks | Hyperlipidemia | |
| Hydroalcoholic Extract | Wistar rats (for context) | 200, 400 | Daily | 4 weeks | Non-alcoholic fatty liver disease | [3] |
| Ethanolic & Aqueous Extracts | Swiss albino | Not specified | Daily | Not specified | Immunosuppression |
Experimental Protocols
Preparation of Androsin for Oral Administration
This protocol describes the preparation of Androsin for oral gavage, a common and precise method for oral dosing in mice.[4]
Materials:
-
Androsin (pure compound)
-
Vehicle:
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water[5][6]
-
or 2% (w/v) Gum acacia in sterile water[2]
-
-
Sterile water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flasks and appropriate glassware
-
pH meter (optional)
Procedure:
-
Calculate the required amount of Androsin: Based on the desired dose (e.g., 10 mg/kg) and the average body weight of the mice in the experimental group, calculate the total mass of Androsin needed for the study cohort for a single dosing session.
-
Prepare the vehicle solution:
-
For 0.5% CMC: Dissolve 0.5 g of CMC in 100 mL of sterile water by gradually adding the CMC powder to the water while stirring continuously with a magnetic stirrer until a clear, homogeneous suspension is formed.
-
For 2% Gum acacia: Dissolve 2 g of gum acacia in 100 mL of sterile water with continuous stirring.
-
-
Prepare the Androsin suspension:
-
Weigh the calculated amount of Androsin powder.
-
In a suitable container, add a small volume of the prepared vehicle to the Androsin powder to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. Ensure the suspension is homogenous. For example, to achieve a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), the concentration of the suspension should be 1 mg/mL.
-
-
Final Checks:
-
Visually inspect the suspension for homogeneity.
-
If required by the experimental design, measure and adjust the pH of the suspension.
-
Prepare the suspension fresh daily or determine its stability if stored.
-
Protocol for Oral Gavage in Mice
This procedure should be performed by trained personnel to minimize stress and potential injury to the animals.[1][7][8][9][10]
Materials:
-
Mouse gavage needles (stainless steel or flexible plastic, 18-22 gauge for adult mice, with a ball-tip)[1][7]
-
Syringes (1 mL)
-
Androsin suspension
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.[8]
-
-
Administration:
-
Draw the calculated volume of the homogenous Androsin suspension into the syringe.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
The mouse should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [7]
-
Advance the needle to the pre-measured mark.
-
Administer the suspension slowly and steadily.[10]
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.[9]
-
Signaling Pathways and Experimental Workflows
Androsin Signaling Pathway in Non-Alcoholic Fatty Liver Disease (NAFLD)
Androsin has been shown to alleviate NAFLD by modulating key signaling pathways involved in autophagy and lipid metabolism.[1]
Caption: Androsin's mechanism in NAFLD.
General Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of orally administered Androsin in a mouse model of disease.
Caption: In vivo experimental workflow.
Disclaimer
This document is intended for informational and research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The provided dosages and protocols are based on published literature and may require optimization for specific experimental models and conditions.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. Healing Potential of Picrorhiza kurroa (Scrofulariaceae) rhizomes against indomethacin-induced gastric ulceration: a mechanistic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Unveiling the Anti-Fibrotic Potential of Androsin: An Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction. It represents a significant global health burden with limited therapeutic options.[1][2][3] The quest for novel anti-fibrotic agents is a critical area of research. Androsin, a compound of interest, has emerged as a potential candidate for mitigating fibrotic processes. This document provides a detailed experimental framework for investigating the anti-fibrotic effects of Androsin, focusing on its mechanism of action, particularly in relation to key signaling pathways.
Core Signaling Pathways in Fibrosis
The development and progression of fibrosis are orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-fibrotic compounds like Androsin. Two central pathways implicated in fibrosis are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the NLRP3 inflammasome pathway.
-
TGF-β/Smad Pathway: TGF-β is a potent pro-fibrotic cytokine that plays a central role in initiating and driving the fibrotic cascade.[4][5][6] Upon binding to its receptor, TGF-β activates the downstream Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of genes involved in ECM production, such as collagens and fibronectin.[4][7] This pathway also promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[4][6]
-
NLRP3 Inflammasome Pathway: Chronic inflammation is a key driver of fibrosis.[8][9] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[8][10] These cytokines perpetuate the inflammatory response and contribute to fibroblast activation and subsequent ECM deposition, linking inflammation directly to the fibrotic process.[8][9]
Below are diagrams illustrating these key signaling pathways.
Caption: TGF-β/Smad Signaling Pathway in Fibrosis.
Caption: NLRP3 Inflammasome Pathway in Fibrosis.
Experimental Workflow for Evaluating Androsin
A multi-tiered approach is recommended to comprehensively assess the anti-fibrotic properties of Androsin, starting with in vitro models to establish proof-of-concept and elucidate the mechanism of action, followed by validation in more complex ex vivo and in vivo systems.
Caption: Experimental Workflow for Androsin Evaluation.
Detailed Experimental Protocols
In Vitro Assessment of Androsin's Anti-Fibrotic Effects
Objective: To determine the direct effects of Androsin on fibroblast activation and inflammatory responses in vitro.
1. Cell Culture and Treatment:
-
Cell Lines: Human lung fibroblasts (e.g., MRC-5) and a macrophage cell line (e.g., THP-1).
-
Culture Conditions: Maintain cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Fibroblast Activation:
-
Seed MRC-5 cells in 6-well plates.
-
Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat cells with varying concentrations of Androsin for 1 hour.
-
Stimulate with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours.
-
-
Macrophage Inflammasome Activation:
-
Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Prime macrophages with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours.
-
Pre-treat with Androsin for 1 hour.
-
Stimulate with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.
-
2. Analysis of Fibrotic Markers:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from treated MRC-5 cells.
-
Synthesize cDNA.
-
Perform qPCR to quantify the mRNA expression of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-Smooth Muscle Actin; α-SMA), and FN1 (Fibronectin 1).
-
-
Western Blot:
-
Lyse treated MRC-5 cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against α-SMA, collagen I, and phosphorylated Smad2/3 (p-Smad2/3).
-
Use appropriate secondary antibodies and visualize bands.
-
-
ELISA:
-
Collect supernatants from treated THP-1 macrophage cultures.
-
Measure the concentration of secreted IL-1β using a specific ELISA kit.
-
Ex Vivo Assessment Using Precision-Cut Lung Slices (PCLS)
Objective: To evaluate the efficacy of Androsin in a more physiologically relevant tissue context.
1. PCLS Preparation and Treatment:
-
Prepare PCLS from human or rodent lung tissue as previously described.[1]
-
Culture PCLS in appropriate media.
-
Induce a fibrotic response by treating with TGF-β1 or bleomycin.[1]
-
Co-treat with various concentrations of Androsin for up to 72 hours.
2. Analysis of Fibrosis in PCLS:
-
Histology:
-
Fix, embed, and section the PCLS.
-
Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology.
-
Use Sirius Red staining to visualize and quantify collagen deposition.
-
-
Immunohistochemistry (IHC):
-
Stain sections with an antibody against α-SMA to identify myofibroblasts.
-
-
Soluble Collagen Assay:
-
Measure the amount of soluble collagen released into the culture medium using a Sircol™ Soluble Collagen Assay.
-
In Vivo Validation in a Murine Model of Pulmonary Fibrosis
Objective: To confirm the anti-fibrotic efficacy of Androsin in a living organism.
1. Animal Model:
-
Use a well-established model of pulmonary fibrosis, such as the bleomycin-induced model in C57BL/6 mice.[11]
-
Administer a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.
-
A control group will receive saline.
2. Androsin Administration:
-
Begin administration of Androsin (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency, either prophylactically (before bleomycin) or therapeutically (after bleomycin).
3. Assessment of Pulmonary Fibrosis:
-
At a terminal time point (e.g., day 21 post-bleomycin), euthanize the mice and collect lung tissue and bronchoalveolar lavage (BAL) fluid.
-
Lung Histopathology:
-
Perform H&E and Masson's trichrome staining on lung sections to assess inflammation and collagen deposition.
-
Quantify the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
-
Hydroxyproline Assay:
-
Measure the hydroxyproline content in lung homogenates as a quantitative measure of total collagen.
-
-
BAL Fluid Analysis:
-
Perform total and differential cell counts in the BAL fluid to assess inflammation.
-
Measure total protein concentration as an indicator of lung injury.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example table for in vitro data is provided below.
| Treatment Group | COL1A1 mRNA (Fold Change) | α-SMA Protein (Relative Density) | IL-1β Secretion (pg/mL) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 5.2 ± 1.5 |
| TGF-β1 (10 ng/mL) | 8.5 ± 1.2 | 5.2 ± 0.8 | N/A |
| TGF-β1 + Androsin (1 µM) | 6.2 ± 0.9 | 3.8 ± 0.6 | N/A |
| TGF-β1 + Androsin (10 µM) | 3.1 ± 0.5 | 2.1 ± 0.4 | N/A |
| LPS + ATP | N/A | N/A | 250.7 ± 25.3 |
| LPS + ATP + Androsin (1 µM) | N/A | N/A | 180.4 ± 19.8 |
| LPS + ATP + Androsin (10 µM) | N/A | N/A | 95.6 ± 12.1 |
Data are presented as mean ± standard deviation. N/A = Not Applicable.
Conclusion
This comprehensive experimental framework provides a robust methodology for the systematic evaluation of Androsin's anti-fibrotic potential. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can thoroughly investigate its efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent for fibrotic diseases.
References
- 1. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasomes and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ameliorating Fibrosis in Murine and Human Tissues with END55, an Endostatin-Derived Fusion Protein Made in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Androsin solubility and stability in different solvents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of androsin (B162213).
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is androsin expected to be soluble?
Q2: What factors can affect the stability of androsin in solution?
A2: The stability of compounds like androsin can be influenced by several factors, including pH, temperature, and exposure to light.[2][3][4][5][6] For instance, many organic molecules degrade at higher temperatures and under acidic or alkaline conditions.[5] Exposure to UV light can also lead to degradation.[4][7]
Q3: How should stock solutions of androsin be stored?
A3: For optimal stability, stock solutions should be stored in airtight containers, protected from light, and kept at low temperatures.[7] Freezing the stock solution, for example at -20°C, is a common practice for long-term storage to prevent degradation.[7]
Q4: My androsin is not dissolving as expected. What could be the issue?
A4: Several factors could contribute to solubility issues. These include using a suboptimal solvent, insufficient mixing, or the temperature of the solvent being too low. Refer to the Troubleshooting Guide below for a systematic approach to resolving solubility problems.
Q5: How can I determine the exact solubility of androsin in my specific solvent system?
A5: You can experimentally determine the solubility by following the detailed "Protocol for Determining Androsin Solubility" provided in this guide. This involves preparing a saturated solution and quantifying the dissolved androsin concentration, often using techniques like HPLC.[8]
Solubility Data
The following table summarizes the solubility of andrographolide (B1667393), a structurally related compound, in various solvents at different temperatures. This data can be used as a reference point for estimating the solubility of androsin.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol (B129727) | 25 | > 100 |
| Ethanol | 25 | > 100 |
| Acetone | 25 | > 100 |
| Water | 25 | ~0.0034 |
| Water | 37 | ~0.0051 |
Note: This data is for andrographolide and should be used as an estimation for androsin. Experimental verification is recommended.
Stability Information
The stability of androsin is crucial for accurate experimental results. Below is a summary of factors that can influence its stability.
| Factor | Effect on Stability | Recommendations for Handling and Storage |
| pH | Degradation can occur at acidic and alkaline pH. | Maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Use buffered solutions where possible.[5] |
| Temperature | Higher temperatures can accelerate degradation.[3][5] | Store stock solutions at low temperatures (-20°C for long-term storage).[7] Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV light can cause photodegradation.[4][7] | Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[7] |
| Oxygen | Oxidation can lead to degradation.[7] | Use degassed solvents for preparing solutions and store under an inert atmosphere (e.g., nitrogen or argon) if high stability is required. |
Experimental Protocols
Protocol for Determining Androsin Solubility
This protocol outlines a general method for determining the solubility of androsin in a specific solvent.
Materials:
-
Androsin powder
-
Solvent of interest
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of androsin powder to a vial.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes.
-
Place the vial in a shaker or water bath set to the desired temperature and equilibrate for 24 hours to ensure saturation.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a known volume of the solvent.
-
Quantify the concentration of androsin in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Assessing Androsin Stability
This protocol provides a framework for evaluating the stability of androsin in a given solvent under specific conditions.
Materials:
-
Androsin stock solution of known concentration
-
Solvent of interest
-
Vials with screw caps
-
Incubators or environmental chambers set to desired temperature and light conditions
-
HPLC system
Procedure:
-
Prepare a solution of androsin in the solvent of interest at a known concentration.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., varying temperature, light exposure, pH).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
-
Analyze the concentration of androsin remaining in the solution using a validated HPLC method.
-
Calculate the percentage of androsin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining androsin versus time to determine the degradation rate.
Troubleshooting Guides
Solubility Issues
Caption: Troubleshooting workflow for androsin solubility issues.
Stability Issues
Caption: Troubleshooting workflow for androsin stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lowtemp-plates.com [lowtemp-plates.com]
- 8. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing Androsin Concentration for In Vitro Experiments
Welcome to the technical support center for Androsin, a valuable compound for in vitro research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Androsin concentration for their experiments.
Frequently Asked Questions (FAQs)
1. What is Androsin and what is its mechanism of action?
Androsin (CAS: 531-28-2; Molecular Weight: 328.315 g/mol ) is a natural compound with demonstrated therapeutic potential.[1][2] In the context of metabolic disease, Androsin has been shown to alleviate non-alcoholic fatty liver disease by activating autophagy and reducing de novo lipogenesis (the synthesis of fatty acids). This is achieved through the activation of the AMPKα/PI3K/Beclin1/LC3 signaling pathway and the inhibition of the SREBP1c/FASN pathway.
2. What is a recommended starting concentration range for Androsin in in vitro experiments?
3. How should I prepare an Androsin stock solution?
Androsin is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[7][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Calculation for a 10 mM stock solution:
-
Molecular Weight of Androsin: 328.315 g/mol
-
To make a 10 mM solution, you need 0.01 moles per liter.
-
Weight of Androsin needed for 1 mL of 10 mM stock: 0.01 mol/L * 1 L/1000 mL * 328.315 g/mol = 0.00328315 g = 3.28 mg.
-
Dissolve 3.28 mg of Androsin in 1 mL of 100% DMSO.
-
4. What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Androsin precipitates in the cell culture medium upon dilution of the DMSO stock. | 1. High final concentration: The working concentration of Androsin exceeds its solubility in the aqueous medium. 2. Rapid dilution: Adding the concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out." 3. Low temperature of the medium: Cold medium can decrease the solubility of the compound. | 1. Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. 2. Use a stepwise dilution method. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of media. 3. Always use pre-warmed (37°C) cell culture media. |
| Inconsistent or unexpected experimental results. | 1. Androsin degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 2. Cell line variability: Different cell lines may have varying sensitivities to Androsin. 3. Inaccurate pipetting or dilution. | 1. Perform a stability study by incubating Androsin in your cell culture medium at 37°C for different time points (e.g., 0, 6, 12, 24, 48 hours) and measuring its concentration using a suitable analytical method like HPLC. If degradation is observed, consider shorter incubation times or more frequent media changes. 2. Always perform a dose-response curve for each new cell line to determine the optimal concentration. 3. Ensure proper calibration and use of pipettes. Use fresh pipette tips for each dilution step. |
| Low or no observable effect of Androsin. | 1. Sub-optimal concentration: The concentration of Androsin used is too low to elicit a response. 2. Short incubation time: The duration of the treatment is not sufficient for the biological effects to manifest. | 1. Increase the concentration of Androsin based on your initial dose-response experiments. 2. Extend the incubation time. A time-course experiment can help determine the optimal treatment duration. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Androsin on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
Androsin stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Androsin Treatment: Prepare serial dilutions of Androsin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Androsin-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the Androsin concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for AMPK Activation
This protocol outlines the steps to investigate the effect of Androsin on the activation of the AMPK signaling pathway by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Androsin stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Androsin for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated AMPKα to total AMPKα to determine the level of AMPK activation.
Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and FASN Gene Expression
This protocol allows for the analysis of Androsin's effect on the expression of key genes in the lipogenesis pathway.
Materials:
-
Androsin stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with Androsin as described in the Western Blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction by mixing the cDNA, SYBR Green master mix, and specific primers for SREBP-1c, FASN, and the housekeeping gene.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of SREBP-1c and FASN, normalized to the housekeeping gene.
Visualizations
References
- 1. Androsin | CAS#:531-28-2 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Androsin | Naveprotein [native-protein.com]
Troubleshooting Androsin peak tailing in HPLC
Welcome to the Technical Support Center for HPLC Troubleshooting. This guide provides detailed solutions and FAQs to address peak tailing issues specifically encountered during the analysis of Androsin.
Troubleshooting Guide: Androsin Peak Tailing
This section offers a systematic, question-and-answer approach to identifying and resolving the common causes of peak tailing in HPLC analysis of Androsin.
Q1: What is peak tailing and why is it a concern for Androsin analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal separation, a chromatographic peak should have a symmetrical, Gaussian shape.[2][3] For Androsin analysis, significant peak tailing can lead to several problems:
-
Inaccurate Quantification: The asymmetrical shape makes it difficult for integration software to calculate the correct peak area, leading to unreliable quantitative results.[4]
-
Reduced Resolution: Tailing can cause the Androsin peak to merge with adjacent peaks, making it difficult to separate and quantify individual components in a mixture.[3][5]
-
Decreased Sensitivity: As the peak broadens and flattens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection.[6]
Q2: What are the primary chemical and physical causes of peak tailing for a compound like Androsin?
A2: Androsin is a phenol (B47542) glycoside, a polar molecule.[7] The most common causes of peak tailing for such compounds in reverse-phase HPLC are related to unwanted secondary interactions with the stationary phase and system-related issues.
-
Secondary Silanol (B1196071) Interactions: This is the most frequent chemical cause. Silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[4][8] The polar hydroxyl groups on Androsin can form strong hydrogen bonds with these acidic silanol sites, creating a secondary, stronger retention mechanism that delays the elution of some molecules and causes tailing.[9] This effect is more pronounced when silanol groups are ionized (negatively charged) at mobile phase pH levels above 3-4.[10][11]
-
Column Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase at the column inlet, leading to distorted, tailing, or fronting peaks.[12][13]
-
Extra-Column Volume (Dead Volume): This refers to any volume in the HPLC system outside of the column itself, such as in tubing, fittings, or the detector flow cell.[5][6] Excessive dead volume causes the separated analyte band to broaden and mix before detection, resulting in tailing peaks.[3][14]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or a void in the packing bed can disrupt the flow path, leading to peak distortion.[2]
Q3: How can I systematically diagnose the cause of my Androsin peak tailing?
A3: A logical, step-by-step approach is the most effective way to identify the root cause. The following workflow can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting Androsin peak tailing.
Q4: How do I specifically address peak tailing caused by secondary silanol interactions?
A4: To minimize the interaction between Androsin's polar groups and the column's active silanol sites, you can modify the mobile phase chemistry or choose a more inert column.
Caption: Secondary interaction between Androsin and silanol sites causing tailing.
Solutions:
-
Lower Mobile Phase pH: At a low pH (e.g., < 3.0), the acidic silanol groups are protonated (Si-OH) and thus less likely to engage in strong ionic interactions with analytes.[10][15] Adjusting the aqueous portion of your mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[8]
-
Use a Competitive Base: Adding a small concentration of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can "block" the active silanol sites. The TEA preferentially interacts with the silanol groups, preventing Androsin from doing so.[16]
-
Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM).[17] A weak buffer may not adequately control the on-column pH, leading to inconsistent ionization and peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically converts most of the residual silanol groups into less polar, less reactive groups.[2] Using a high-quality, end-capped C18 column is highly recommended to reduce tailing for polar analytes.[18]
Data Summary: Impact of Mobile Phase pH on Peak Asymmetry
The following table provides representative data on how adjusting mobile phase pH can impact the peak asymmetry factor (As) for a polar compound like Androsin. An ideal As value is 1.0.
| Mobile Phase Condition | pH | Expected Peak Asymmetry Factor (As) | Rationale |
| Neutral Water/Acetonitrile | ~7.0 | > 1.8 | Silanol groups are ionized (SiO-), leading to strong secondary interactions.[10] |
| Phosphate Buffer | 4.5 | 1.5 - 1.8 | Partial ionization of silanol groups still allows for moderate interaction.[15] |
| 0.1% Formic Acid | ~2.7 | 1.1 - 1.3 | Silanol groups are protonated (Si-OH), minimizing unwanted interactions.[15] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.0 - 1.2 | TFA is a strong ion-pairing agent that further masks silanol activity and improves peak shape.[8] |
Experimental Protocols
Protocol 1: Diagnosing Column Overload
This protocol helps determine if peak tailing is due to injecting too much sample.
-
Prepare Dilutions: Create a series of dilutions of your Androsin standard, for example, 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Constant Volume Injections: Inject a constant volume (e.g., 10 µL) of each concentration and record the chromatograms.
-
Analyze Peak Shape: Observe the peak asymmetry factor (As). If the peak shape improves significantly (As approaches 1.0) as the concentration decreases, you are experiencing mass overload.[19]
-
Constant Concentration Injections: If no change is observed, inject varying volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL) of a single, moderately concentrated standard. If the peak shape improves with smaller injection volumes, you may have volume overload or a strong sample solvent effect.[12][20]
Protocol 2: General Reverse-Phase (C18) Column Cleaning
If you suspect column contamination, this general flushing procedure can help restore performance. Note: Always disconnect the column from the detector before flushing with strong solvents. If possible, reverse the column direction (check manufacturer's instructions).[21][22]
-
Flush Buffer/Salts: Wash the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffers).[23]
-
Intermediate Polarity Flush: Flush with 10-20 column volumes of 100% Methanol.
-
Strong Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile.
-
Aggressive Flush (for strongly retained contaminants): Flush with 10-20 column volumes of Isopropanol.[24]
-
Re-equilibration: Return to the initial mobile phase composition and equilibrate the column for at least 20-30 column volumes, or until the baseline is stable.[24]
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak asymmetry or tailing factor? A: According to the United States Pharmacopeia (USP), a typical acceptance range for the symmetry factor (or asymmetry/tailing factor) is between 0.8 and 1.8.[25][26] Values greater than 2.0 are generally considered unacceptable for quantitative analysis.[17]
Q: How can I quickly determine if the problem is my column or the rest of the HPLC system? A: Perform a "zero-dead-volume" test. Replace your analytical column with a zero-dead-volume union. Inject a small amount of a standard compound (like caffeine) dissolved in the mobile phase. If the resulting peak is still broad or tailing, the issue lies within your HPLC system (injector, tubing, detector), indicating excessive extra-column volume.[1] If the peak is sharp and symmetrical, the problem is most likely with your column.
Q: What is the "silanol effect"? A: The "silanol effect" refers to the undesirable interactions between analytes and residual silanol groups (Si-OH) on the surface of silica-based HPLC stationary phases.[8] These interactions are a primary cause of peak tailing, especially for basic or polar compounds, as they create a secondary, non-ideal retention mechanism.[9] The acidity of these silanol groups (pKa ~3.8-4.2) means they become negatively charged at mid-range pH, strongly attracting positively charged or polar molecules.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. support.waters.com [support.waters.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromtech.com [chromtech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. glsciencesinc.com [glsciencesinc.com]
- 23. silicycle.com [silicycle.com]
- 24. researchgate.net [researchgate.net]
- 25. pharmagrowthhub.com [pharmagrowthhub.com]
- 26. Chromatography [usp.org]
Improving the sensitivity of Androsin detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of Androsin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the sensitivity and reliability of their Androsin detection methods.
Frequently Asked Questions (FAQs)
Q1: What is Androsin and why is its sensitive detection important?
A1: Androsin is a glucoside, specifically 1-[3-methoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl]ethanone[1]. It is an active compound isolated from plants like Picrorhiza kurroa and has been studied for its anti-asthmatic effects[2][3]. In drug development and pharmacology, sensitive and accurate quantification is crucial for pharmacokinetic studies, determining bioavailability, and understanding its mechanism of action, which involves signaling pathways like AMPKα/PI3K/Beclin1/LC3[4].
Q2: What are the typical challenges encountered when analyzing Androsin by LC-MS?
A2: Common challenges include low sensitivity, matrix effects from complex biological samples (e.g., plasma, tissue homogenates), poor peak shape, and inconsistent results[5][6][7]. Due to its structure, which includes a sugar moiety, Androsin can be prone to in-source fragmentation or may require specific mobile phase modifiers to achieve optimal ionization[1].
Q3: Which ionization mode is best for Androsin detection?
A3: While methods should be optimized empirically, related glycosidic compounds and diterpenoids are often analyzed in both positive and negative electrospray ionization (ESI) modes[8][9][10]. Experimental data for Androsin shows the formation of a sodium adduct [M+Na]+ at m/z 351.105 in positive mode, which can be a sensitive ion for quantification[1]. Negative mode may also be effective, potentially forming an [M-H]- ion. Direct infusion of an Androsin standard is recommended to determine the most sensitive and stable precursor ion.
Q4: What type of LC column is recommended for Androsin analysis?
A4: A C18 column is a robust starting point for the analysis of Androsin and related compounds due to its hydrophobicity[8][9][11]. Columns with particle sizes from 1.8 µm to 5 µm are commonly used. For complex matrices, using a guard column of the same stationary phase is highly recommended to protect the analytical column and prolong its lifespan[12].
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS experiments for Androsin detection.
Problem: Low or No Androsin Signal
This is one of the most common issues. The underlying cause can be related to the sample, the LC system, or the mass spectrometer. The following logical diagram can guide your troubleshooting process.
Caption: A logical workflow for diagnosing low signal issues.
Problem: High Background Noise or Matrix Effects
Matrix effects occur when co-eluting substances from the sample matrix (e.g., salts, phospholipids (B1166683) from plasma) interfere with the ionization of the target analyte, causing ion suppression or enhancement[5][6][7].
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | The most common cause of matrix effects is insufficient removal of interfering compounds[13]. A simple protein precipitation may not be enough. Solution: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Chromatographic Co-elution | Matrix components are eluting at the same time as Androsin. Solution: Adjust the LC gradient to better separate Androsin from the interferences. A longer, shallower gradient can improve resolution. Alternatively, try a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18)[8][12]. |
| Mobile Phase Contamination | Impurities in solvents or additives can cause high background and ion suppression. Using formic acid from plastic containers can introduce contaminants like polyethylene (B3416737) glycol (PEG)[14]. Solution: Always use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh daily and use glass containers for additives[14]. |
| Carryover from Previous Injections | Residual analyte or matrix from a previous high-concentration sample adheres to the injector or column. Solution: Optimize the autosampler wash procedure using a strong organic solvent. Inject blanks between samples to assess carryover. |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation of Androsin from Plasma via Protein Precipitation
This protocol is a starting point adapted from methods used for similar compounds found in biological matrices[8][11].
-
Aliquoting: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of an appropriate internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior, like Diclofenac, as used in some andrographolide (B1667393) studies)[8].
-
Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) (3x the sample volume) to precipitate proteins[8].
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Dilution (Optional but Recommended): To reduce solvent effects, dilute the supernatant with 50-100 µL of water (or the initial mobile phase) before injection[8].
-
Injection: Inject 5-20 µL of the final solution onto the LC-MS system.
Protocol 2: Suggested Starting LC-MS Parameters for Androsin
These parameters are based on common conditions for related compounds and should be optimized for your specific instrument and application[8][9][10].
| Parameter | Suggested Starting Condition | Notes for Optimization |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A longer column may provide better resolution. |
| Mobile Phase A | Water with 2 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate can promote adduct formation ([M+NH4]+ or [M+Na]+ if sodium is present) and improve peak shape[8]. Formic acid aids in protonation for positive ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can also be tested as the organic modifier[11]. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and system pressure. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | The gradient should be optimized to ensure Androsin is well-retained and separated from matrix components. |
| Column Temp | 40°C | Higher temperatures can reduce viscosity and improve peak shape but may degrade unstable compounds. |
| Ionization Mode | ESI Positive and Negative (run tests to confirm) | Based on PubChem data, positive mode targeting the [M+Na]+ adduct is a promising start[1]. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity. |
| Precursor Ion (Q1) | Positive: m/z 351.1 (for [M+Na]+) or 329.1 (for [M+H]+) | Infuse a standard to confirm the most abundant and stable precursor. |
| Product Ions (Q3) | To be determined by infusing an Androsin standard and performing a product ion scan. Fragmenting the glycosidic bond is a likely pathway. | Optimize collision energy for each transition to maximize signal intensity. |
Visualization of Key Concepts
Androsin-Related Signaling Pathway
Androsin has been identified as an activator of the AMPKα pathway, which plays a role in cellular energy homeostasis and autophagy. This can be relevant for mechanism-of-action studies.
Caption: Androsin activates the AMPKα/PI3K signaling cascade.
References
- 1. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Androsin | CAS#:531-28-2 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous determination of andrographolide, dehydroandrographolide and neoandrographolide in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. support.waters.com [support.waters.com]
Stability of Androsin Stock Solutions: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Androsin, ensuring the stability of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability of Androsin stock solutions, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Androsin stock solutions?
A1: Androsin is readily soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).[1] It is insoluble in ethanol (B145695) and cold water. For cell-based assays, DMSO is a common choice; however, it is crucial to keep the final DMSO concentration in the working solution low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: What are the recommended storage conditions and shelf-life for Androsin stock solutions?
A2: For optimal stability, Androsin stock solutions should be stored under the following conditions:
-
-20°C: Stable for up to 1 month. The solution should be protected from light.
-
-80°C: Stable for up to 6 months. The solution should be protected from light.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[2]
Q3: Can I store my Androsin stock solution at room temperature or 4°C?
A3: It is not recommended to store Androsin stock solutions at room temperature or 4°C for extended periods. While short-term storage (days to weeks) at 0 - 4°C may be possible, long-term storage at these temperatures can lead to degradation.[3] For long-term viability, freezing at -20°C or -80°C is essential.
Q4: How can I tell if my Androsin stock solution has degraded?
A4: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the absence of these signs does not guarantee stability. The most reliable method to assess the integrity of your Androsin stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of Androsin stock solution. | 1. Prepare a fresh stock solution of Androsin. 2. Perform a stability check on the old stock solution using HPLC if available. 3. Ensure proper storage conditions (-20°C or -80°C, protected from light) and the use of aliquots to avoid freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Discoloration of the stock solution. | Chemical degradation due to oxidation or light exposure. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity solvent. 3. Store the new stock solution in amber vials or wrap clear vials in aluminum foil to protect from light. |
Stability Testing of Androsin
Currently, there is a lack of publicly available quantitative data from forced degradation studies on Androsin. Such studies are crucial for identifying potential degradation products and understanding the compound's stability profile under various stress conditions. The following section outlines the recommended experimental protocols for researchers to conduct their own stability testing.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of Androsin Stock Solution:
-
Prepare a stock solution of Androsin in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the Androsin stock solution with an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).
-
Base Hydrolysis: Mix the Androsin stock solution with an equal volume of 0.1 N Sodium Hydroxide (NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. After incubation, neutralize the solution with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).
-
Oxidative Degradation: Mix the Androsin stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature for a defined period, monitoring for degradation at regular intervals.
-
Thermal Degradation: Place the Androsin stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the Androsin stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample and analyze it using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact Androsin from any degradation products.
-
Quantify the amount of remaining Androsin and any major degradation products.
4. Data Presentation:
The results of these stability studies should be summarized in clear and concise tables to allow for easy comparison of the degradation of Androsin under different stress conditions.
Table 1: Hypothetical Stability Data of Androsin under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | % Androsin Remaining | % Degradation Product 1 |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.8 | 27.2 |
| 24 | 55.1 | 44.9 |
Table 2: Hypothetical Stability Data of Androsin under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | % Androsin Remaining | % Degradation Product 2 |
| 0 | 100 | 0 |
| 2 | 88.7 | 11.3 |
| 4 | 78.1 | 21.9 |
| 8 | 60.9 | 39.1 |
| 12 | 45.3 | 54.7 |
| 24 | 22.6 | 77.4 |
Table 3: Hypothetical Stability Data of Androsin under Oxidative Conditions (3% H₂O₂ at Room Temperature)
| Time (hours) | % Androsin Remaining | % Degradation Product 3 |
| 0 | 100 | 0 |
| 2 | 98.5 | 1.5 |
| 4 | 96.8 | 3.2 |
| 8 | 93.2 | 6.8 |
| 12 | 89.9 | 10.1 |
| 24 | 80.4 | 19.6 |
Signaling Pathways and Experimental Workflows
To aid researchers in their experimental design, the following diagrams illustrate key signaling pathways in which Androsin is implicated and a general workflow for stability testing.
Androsin has been shown to have therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and asthma. The following diagrams illustrate the signaling pathways involved.
Androsin has been observed to prevent allergen and platelet-activating factor (PAF)-induced bronchial obstruction. While the precise molecular interactions are still under investigation, a plausible mechanism involves the inhibition of downstream signaling cascades triggered by PAF receptor activation.
By following these guidelines and protocols, researchers can ensure the integrity of their Androsin stock solutions and contribute to a better understanding of this promising compound's stability and mechanisms of action.
References
Overcoming poor recovery of Androsin during sample preparation
Technical Support Center: Androsin (B162213) Sample Preparation
Welcome to the technical support center for Androsin analytics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor Androsin recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Androsin and why is its recovery critical?
Q2: What key chemical properties of Androsin influence its sample preparation?
Understanding Androsin's chemical nature is the first step to troubleshooting its recovery. Key properties include its moderate polarity, solubility in solvents like methanol (B129727), and the presence of functional groups susceptible to degradation.[1][2]
Table 1: Key Chemical Properties of Androsin
| Property | Value / Description | Implication for Sample Preparation |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₈[1] | Affects molecular weight-based calculations. |
| Molecular Weight | 328.32 g/mol [1] | Important for preparing standard solutions. |
| Structure | Phenolic glucoside (acetovanillone bonded to glucose).[1] | The glycosidic bond can be susceptible to hydrolysis under harsh acidic conditions. The phenolic group can oxidize. |
| Solubility | Soluble in methanol.[2] | Methanol and ethanol (B145695) are effective extraction solvents.[3][4][5][6] |
| Predicted pKa | ~12.77[2] | The molecule is weakly acidic. pH can influence its ionization state and retention on SPE cartridges. |
| Predicted XLogP3 | -1.4[1] | Indicates the molecule is hydrophilic, favoring polar solvents for extraction and reversed-phase (e.g., C18) for retention in SPE. |
Q3: What are the most common causes of poor Androsin recovery?
Poor recovery is rarely due to a single factor. It typically stems from one or more of the following issues:
-
Insufficient Extraction: The initial extraction from the sample matrix is incomplete.[7]
-
Analyte Degradation: Androsin degrades due to improper pH, high temperature, or exposure to light and oxygen.[7][8][9]
-
Loss During Cleanup: The analyte is lost during crucial cleanup steps like Solid-Phase Extraction (SPE).[10][11]
-
Adsorption: The analyte adsorbs to the surfaces of labware (e.g., glass or plastic tubes).[12]
-
Matrix Effects: Other compounds in the sample interfere with the extraction or analysis.[13]
Troubleshooting Guide
This guide is structured to help you diagnose and resolve recovery issues at each stage of your sample preparation workflow.
Problem Area 1: Initial Solvent Extraction
Q: My Androsin yield is low after the initial solvent extraction. What should I check?
A: Inefficient initial extraction is a primary cause of low recovery. Consider the following factors:
-
Solvent Choice and Composition: The polarity of your extraction solvent must be optimized for Androsin. While pure methanol is effective, studies on related compounds from Andrographis paniculata show that aqueous alcohol solutions (e.g., 70% ethanol or 70% methanol) can improve extraction efficiency by enhancing solvent penetration into the plant matrix.[5]
-
Extraction Method: Passive methods like maceration may be insufficient. Employ energy-assisted techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[5][6][14]
-
Sample-to-Solvent Ratio: A low solvent volume may not be sufficient to fully extract the analyte. A typical starting ratio is 1:10 to 1:50 (g/mL) of sample to solvent.[5]
-
Extraction Time and Temperature: Ensure the extraction time is adequate. For UAE, 30 minutes is often a good starting point.[5] While moderate heat can improve extraction, excessive temperatures can cause degradation.[9][15]
Table 2: Comparison of Extraction Conditions for Compounds in Andrographis paniculata
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommendation for Androsin |
|---|---|---|---|---|
| Method | Reflux[3] | Ultrasonication[4][5] | Soxhlet[16] | Ultrasonication is a good balance of efficiency and mild conditions.[5] |
| Solvent | Methanol[3] | 70% Ethanol[5] | Dichloromethane:Methanol (1:1)[17] | Start with 70-80% Methanol or Ethanol.[5] |
| Temperature | Water bath temp. | Ambient to 60°C[4][6] | Boiling point of solvent | Avoid excessive heat; start with 40-50°C for UAE. |
| Time | 30 min per cycle[3] | 20-30 min[4][5] | 12 hours[16] | 30 minutes is a robust starting point for UAE.[5] |
Problem Area 2: Sample Cleanup & Solid-Phase Extraction (SPE)
Q: I believe I'm losing Androsin during my SPE cleanup step. How can I systematically troubleshoot this?
A: SPE is a critical step where analyte loss frequently occurs. To diagnose the issue, collect and analyze the eluate from each step (load, wash, and elution) to determine where the analyte is being lost.[10][18]
Below is a workflow and a troubleshooting table to guide you.
Table 3: Troubleshooting Checklist for Low SPE Recovery of Androsin
| Observation | Potential Cause | Recommended Solution |
|---|---|---|
| Androsin found in "Load" fraction. | Sample solvent is too strong: The loading solvent is eluting Androsin before it can bind. | Dilute the sample with a weaker solvent (e.g., water) before loading to ensure the organic content is low (<5%). |
| Incorrect pH: The sample pH prevents proper interaction with the sorbent. | Adjust the sample pH to be neutral (~7.0) for reversed-phase SPE to ensure Androsin is in its non-ionized form. | |
| Flow rate is too fast: Insufficient residence time for binding to occur.[19] | Decrease the loading flow rate to ~1 mL/min. Use a vacuum manifold for better control. | |
| Sorbent mass is too low: The cartridge is overloaded, leading to breakthrough.[10] | Increase the sorbent mass of the SPE cartridge or reduce the sample load. | |
| Androsin found in "Wash" fraction. | Wash solvent is too strong: The wash step is prematurely eluting the bound Androsin.[18] | Decrease the organic content of the wash solvent (e.g., switch from 10% to 5% methanol in water). |
| No Androsin in Load/Wash, but low recovery in final eluate. | Elution solvent is too weak: The solvent is not strong enough to completely desorb Androsin from the sorbent.[10] | Increase the strength or volume of the elution solvent (e.g., switch from 90% methanol to 100% methanol or use a larger volume).[19] |
| Analyte is irreversibly bound: Strong, non-specific interactions between Androsin and the sorbent. | Consider a different SPE sorbent chemistry (e.g., a polymeric sorbent instead of silica-based C18).[11] |
| | Incomplete elution: Insufficient solvent volume was used. | Increase the volume of the elution solvent and perform the elution in two smaller steps to ensure complete recovery. |
Problem Area 3: Analyte Degradation
Q: Could my Androsin be degrading during sample preparation? What are the signs and solutions?
A: Yes, degradation is a significant risk, especially for complex molecules like Androsin.
-
pH Stability: Glycosidic bonds can be unstable under strongly acidic or basic conditions, potentially cleaving the glucose from the acetovanillone (B370764) backbone. It's best to maintain the pH of your solutions between 4 and 7.[8][20]
-
Thermal Stability: High temperatures used during solvent evaporation or extraction can degrade the analyte.[9] Use a rotary evaporator at a reduced temperature (<40°C) or a centrifugal vacuum concentrator. For extraction, use methods that minimize heat exposure.[21]
-
Oxidative Stability: Phenolic compounds can be susceptible to oxidation.[21] If you suspect oxidative degradation, try degassing your solvents or adding an antioxidant like ascorbic acid to your sample. Work quickly and minimize the sample's exposure to air.
-
Light Sensitivity: Store extracts and standards in amber vials or protect them from light to prevent photodegradation.[7]
Problem Area 4: General Troubleshooting Logic
Q: I've optimized my extraction and SPE protocols, but my recovery is still inconsistent. What's my next step?
A: When primary factors have been addressed, systematic troubleshooting is key. Use a decision tree approach to identify the source of the loss.
References
- 1. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. androsin | 531-28-2 [amp.chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crbb-journal.com [crbb-journal.com]
- 7. welchlab.com [welchlab.com]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. LOADING...... [tmrjournals.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. phytojournal.com [phytojournal.com]
- 17. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 20. THE pH STABILITY OF PROTYROSINASE AND TYROSINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Minimizing Androsin degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Androsin degradation during extraction from its natural source, Picrorhiza kurroa.
Frequently Asked Questions (FAQs)
Q1: What is Androsin and why is its stability a concern during extraction?
A1: Androsin (1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone) is a phenolic glycoside and an active compound isolated from Picrorhiza kurroa, noted for its anti-asthmatic effects. Like many phenolic glycosides, Androsin is susceptible to degradation under various physical and chemical stresses. Factors such as improper pH, high temperature, light exposure, and oxidative conditions can lead to the breakdown of the molecule, resulting in lower yields and the formation of impurities that may interfere with analysis and biological activity.
Q2: What are the primary factors that can cause Androsin degradation during extraction?
A2: The primary factors that can lead to the degradation of Androsin and similar phenolic glycosides include:
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other chemical transformations.
-
Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate degradation reactions.
-
Light: Exposure to UV or even visible light can induce photodegradation.
-
Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation of the phenolic structure.
-
Enzymatic Activity: If using fresh plant material, endogenous enzymes like glycosidases can cleave the sugar moiety from Androsin.
Q3: What is a suitable solvent for extracting Androsin?
A3: Methanol (B129727) has been successfully used to extract Androsin from the rhizomes of Picrorhiza kurroa. Hydroalcoholic solutions, such as 70-80% ethanol, are also commonly effective for extracting phenolic glycosides. The choice of solvent may need to be optimized for your specific experimental setup to maximize yield while minimizing the co-extraction of interfering substances.
Q4: How can I monitor Androsin degradation during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring Androsin degradation. This involves developing an HPLC method that can separate the intact Androsin from its potential degradation products. By running samples at different stages of the extraction process, you can quantify the amount of Androsin and detect the appearance of any new peaks that may correspond to degradants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Androsin in the final extract. | Degradation during extraction: Exposure to harsh conditions (high temperature, extreme pH, light).Inefficient extraction: Incorrect solvent, insufficient extraction time, or poor solvent penetration into the plant material. | Follow the preventative measures outlined in the "Best Practices" section below.Ensure plant material is finely powdered. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) to improve efficiency at lower temperatures. Optimize solvent polarity and solid-to-liquid ratio. |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products: Androsin may be degrading due to one or more stress factors.Co-extraction of impurities: The solvent system may be extracting other compounds from the plant matrix. | Conduct forced degradation studies (see Q5) to tentatively identify potential degradation products.Optimize the extraction and HPLC methods for better selectivity. Use a photodiode array (PDA) detector to check for peak purity. |
| Inconsistent results between extraction batches. | Variability in extraction parameters: Inconsistent temperature, time, solvent composition, or sample handling.Degradation of stored plant material: Improper storage of the raw Picrorhiza kurroa rhizomes. | Standardize all extraction parameters and document them carefully.Store powdered rhizomes in airtight containers at low temperatures (4-6°C) and protected from humidity and light.[1][2][3][4] |
| Discoloration of the extract (e.g., browning). | Oxidation: Phenolic compounds are prone to oxidation, which can cause discoloration. | De-gas solvents before use. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction solvent. |
Best Practices for Minimizing Androsin Degradation
To ensure the integrity of Androsin during your experiments, adhere to the following best practices:
-
Control Temperature:
-
Perform extractions at room temperature or below, if possible.
-
If heating is necessary, use the lowest effective temperature and for the shortest duration. Temperatures between 40-60°C are a good starting point for many polyphenols.
-
Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low (e.g., ≤ 40°C).
-
-
Control pH:
-
Maintain a slightly acidic to neutral pH (around 4-6) for the extraction solvent. Avoid strongly acidic or alkaline conditions.
-
Note that some related compounds from Picrorhiza kurroa have shown instability in acidic mobile phases during HPLC, so neutrality may be preferable.
-
-
Protect from Light:
-
Conduct all extraction and sample preparation steps under amber lighting or in light-proof containers.
-
Wrap glassware in aluminum foil.
-
Store extracts in the dark.
-
-
Prevent Oxidation:
-
Use freshly distilled, de-gassed solvents.
-
Consider blanketing the extraction vessel with an inert gas like nitrogen or argon.
-
Add antioxidants such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT) to the extraction solvent.
-
-
Enzyme Inactivation (for fresh plant material):
-
Freeze-dry the plant material immediately after harvesting to preserve the sample and inactivate degradative enzymes.
-
Alternatively, a blanching step (brief exposure to hot water or steam) can be considered.
-
-
Proper Storage:
Experimental Protocols
Protocol 1: Proposed Ultrasound-Assisted Extraction (UAE) of Androsin
This protocol is adapted from methods used for extracting related compounds from Picrorhiza kurroa.
-
Sample Preparation: Grind dried rhizomes of Picrorhiza kurroa into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place 5 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (v/v) to the flask (solid-to-liquid ratio of 1:20).
-
For oxidative protection, the solvent can be supplemented with 0.1% (w/v) ascorbic acid.
-
-
Ultrasonication:
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.
-
Maintain the temperature of the water bath at or below 30°C to prevent thermal degradation.
-
-
Filtration and Collection:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate.
-
-
Re-extraction (Optional but Recommended):
-
Return the plant residue to the flask and add another 100 mL of 80% methanol.
-
Repeat the sonication and filtration steps.
-
-
Solvent Evaporation:
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.
-
-
Final Preparation and Storage:
-
The resulting aqueous extract can be lyophilized (freeze-dried) to obtain a stable powder.
-
Store the dried extract at -20°C in a desiccator, protected from light.
-
Protocol 2: Proposed Stability-Indicating HPLC Method for Androsin Quantification
This method is a starting point for developing a validated, stability-indicating HPLC method.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15% to 40% B (linear gradient)
-
25-30 min: 40% to 15% B (linear gradient)
-
30-35 min: 15% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the dried extract in the mobile phase starting composition (85:15 Water:Acetonitrile), filter through a 0.45 µm syringe filter, and inject.
-
Standard Preparation: Prepare a stock solution of pure Androsin standard in methanol and dilute to a series of concentrations with the mobile phase to create a calibration curve.
Quantitative Data
Table 1: Percentage Loss of Picroside-I and Picroside-II in Picrorhiza kurroa Rhizomes After 12 Months of Storage [1][2][3][4]
| Storage Condition | Packaging | Avg. Loss of Picroside-I (%) | Avg. Loss of Picroside-II (%) |
| Room Temperature | Gunny Bag | 25.8% | 29.4% |
| Room Temperature | Poly Bag | 22.4% | 26.1% |
| Refrigerator (4-6°C) | Poly Bag | 8.1% | 10.2% |
| Humid (85% RH, 25°C) | Poly Bag | 45.2% | 51.7% |
This data is for picrosides, not Androsin, but suggests that low temperature and low humidity are critical for preserving the chemical integrity of the plant material.
Visualizations
References
Technical Support Center: Androsin Treatment & Cell Viability Assay Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing cell viability assays involving Androsin treatment. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Androsin and what is its known mechanism of action?
Androsin is a phenolic glycoside that has been identified in plants such as Picrorhiza kurroa. Its primary characterized activities are anti-inflammatory and anti-asthmatic. Mechanistically, Androsin has been shown to exhibit anti-inflammatory effects by reducing the expression of inflammatory markers like TNF-α and NF-κB. It also plays a role in activating autophagy through the AMPKα/PI3K/Beclin1/LC3 signaling pathway and mitigating lipogenesis by inhibiting the SREBP1c/FASN pathway.
Q2: I am not observing the expected cytotoxic effects of Androsin on my cancer cell line. What could be the reason?
Currently, there is limited published data detailing the cytotoxic effects and IC50 values of Androsin on specific cancer cell lines. The observed effects, or lack thereof, could be due to several factors:
-
Cell Line Specificity: The response to Androsin may be highly dependent on the specific cell type and its genetic background.
-
Concentration and Incubation Time: The effective concentration and duration of treatment required to induce a cytotoxic response may not have been reached. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
Compound Stability: Ensure the stability of Androsin in your culture medium over the course of the experiment.
Q3: Can Androsin interfere with common cell viability assays like MTT or XTT?
While there is no specific data on Androsin's interference with tetrazolium-based assays, it is a known phenomenon for some natural compounds, particularly those with antioxidant properties, to directly reduce the tetrazolium salts (e.g., MTT, XTT) to formazan (B1609692), independent of cellular metabolic activity. This can lead to falsely elevated cell viability readings. It is recommended to include a "compound-only" control (Androsin in media without cells) to assess for any direct reduction of the assay reagent.
Q4: What alternative cell viability assays can I use if I suspect interference?
If you suspect interference with metabolic assays, consider using alternative methods that measure different parameters of cell viability:
-
ATP-based assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active cells.
-
Live/Dead cell staining with imaging or flow cytometry: Dyes like trypan blue, propidium (B1200493) iodide (PI), or calcein-AM can distinguish between live and dead cells based on membrane integrity.
-
Annexin V/PI staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments with Androsin.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. - Ensure thorough but gentle mixing of assay reagents in each well. |
| Unexpectedly high cell viability at high Androsin concentrations | Compound precipitation at high concentrations, or direct reduction of the assay reagent by Androsin. | - Visually inspect wells for any precipitate. If present, consider using a different solvent or lowering the maximum concentration. - Run a "compound-only" control to check for direct assay reagent reduction. |
| Inconsistent results between different viability assays | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Androsin might be affecting one parameter more than another. | - Use a combination of assays to get a more complete picture of Androsin's effect. For example, complement a metabolic assay like MTT with a membrane integrity assay like Trypan Blue exclusion or Annexin V/PI staining. |
| Low signal or poor dynamic range | Suboptimal cell number, incubation time with the assay reagent, or assay choice for the specific cell line. | - Optimize cell seeding density to ensure the signal is within the linear range of the assay. - Perform a time-course experiment to determine the optimal incubation time with the assay reagent. - Consider using a more sensitive assay if your cell number is low. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT to formazan.
Materials:
-
Cells cultured in a 96-well plate
-
Androsin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Androsin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
This protocol provides an alternative to the MTT assay, where the resulting formazan product is water-soluble.
Materials:
-
Cells cultured in a 96-well plate
-
Androsin stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with Androsin as described for the MTT assay.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Read the absorbance at 450-500 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with Androsin
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with Androsin for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
As specific cytotoxic data for Androsin is limited, researchers should perform initial dose-response experiments to determine the optimal concentration range. The following table provides a general starting point for such experiments based on common practices for natural compounds.
| Parameter | Recommendation |
| Androsin Concentration Range | 0.1 µM to 100 µM (initial screen) |
| Incubation Time | 24, 48, and 72 hours |
| Cell Seeding Density | Varies by cell line; determine empirically to ensure log-phase growth throughout the experiment. |
| Vehicle Control | Use the same solvent (e.g., DMSO) at the same final concentration as used for the highest Androsin concentration. |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways potentially modulated by Androsin and a general experimental workflow for assessing its effects on cell viability.
Caption: Known signaling pathways modulated by Androsin.
Caption: General experimental workflow for cell viability assays.
Caption: A logical troubleshooting workflow for cell viability assays.
Technical Support Center: Bioanalysis of Androsin
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioanalysis of Androsin, with a specific focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Androsin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Androsin Signal | 1. Inefficient Extraction: Androsin, a phenolic glycoside, may exhibit poor recovery with certain extraction methods due to its polarity. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of Androsin in the MS source.[1] 3. Analyte Instability: Phenolic glycosides can be susceptible to degradation under certain pH and temperature conditions.[2] | 1. Optimize Extraction: If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents of varying polarities. For Solid-Phase Extraction (SPE), consider a polymeric sorbent suitable for polar compounds. Protein precipitation is a quick but less clean option; if used, ensure optimal precipitation conditions.[3] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Androsin from the matrix components. Consider using a different column chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for phenolic compounds. 3. Assess Stability: Perform freeze-thaw and bench-top stability tests. Ensure samples are processed and stored at appropriate temperatures (e.g., on ice during processing and at -80°C for long-term storage).[4] |
| High Signal Variability/Poor Reproducibility | 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrix.[1] 2. Inconsistent Extraction Recovery: Variability in the extraction procedure can lead to inconsistent recovery of Androsin. 3. Pipetting/Handling Errors: Inaccurate pipetting of samples, standards, or internal standard can introduce significant variability. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects and extraction variability as it co-elutes with the analyte and experiences similar ionization effects.[5] 2. Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. 3. Standardize Procedures: Ensure all experimental parameters, including volumes, mixing times, and temperatures, are kept consistent across all samples. |
| Peak Tailing or Splitting | 1. Secondary Interactions on LC Column: The phenolic groups of Androsin can interact with active sites on the silica (B1680970) backbone of C18 columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of phenolic compounds. 3. Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape. | 1. Use a Modern, High-Purity Silica Column: These columns have fewer active silanol (B1196071) groups. Alternatively, use a column with a different stationary phase. 2. Optimize Mobile Phase: Add a small amount of a weak acid, such as formic acid (typically 0.1%), to the mobile phase to suppress the ionization of the phenolic hydroxyl groups and improve peak shape.[6] 3. Dilute the Sample: If column overload is suspected, dilute the final extract before injection. |
| High Background Noise | 1. Inadequate Sample Cleanup: Residual matrix components, particularly phospholipids (B1166683) from plasma, are a common cause of high background noise.[1] 2. Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce background noise. | 1. Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. If using SPE, ensure proper conditioning, loading, washing, and elution steps are followed. 2. Use High-Purity Solvents and Clean Glassware: Always use LC-MS grade solvents and meticulously clean all glassware. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Androsin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the biological sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. For Androsin, endogenous compounds in plasma like phospholipids are a primary source of matrix effects.[1]
Q2: How can I quantitatively assess matrix effects for my Androsin assay?
A2: A post-extraction spike experiment is the standard method for quantifying matrix effects.[7] This involves comparing the peak area of Androsin spiked into an extracted blank matrix to the peak area of Androsin in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: Which sample preparation technique is best for Androsin in plasma?
A3: The choice of technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): Fast and simple, but results in a less clean extract, making it more susceptible to matrix effects. Suitable for early-stage discovery where high throughput is prioritized.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of an appropriate organic solvent is crucial for good recovery of a polar compound like Androsin.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be tailored to specifically retain and elute Androsin, significantly reducing matrix effects. It is often the preferred method for validated bioanalytical assays.[9]
Q4: What type of internal standard should I use for Androsin quantification?
A4: A stable isotope-labeled (SIL) Androsin (e.g., with ¹³C or ²H) is the ideal internal standard. It has nearly identical chemical and physical properties to Androsin, ensuring it co-elutes and experiences the same matrix effects, thus providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not perfectly mimic the matrix effects on Androsin.
Q5: How can I optimize my LC method to minimize matrix effects?
A5: Chromatographic separation is key to moving Androsin away from co-eluting matrix interferences.[1] Consider the following:
-
Gradient Optimization: A shallower gradient can improve the resolution between Androsin and interfering peaks.
-
Column Chemistry: Besides a standard C18 column, explore other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns that offer different selectivities for polar and aromatic compounds.
-
Mobile Phase Modifiers: Using a mobile phase with an appropriate pH (e.g., acidic with formic acid) can improve peak shape and retention for phenolic compounds like Androsin.[6]
Quantitative Data Summary
The following table provides representative data on matrix effects and recovery for phenolic compounds, similar in nature to Androsin, using different sample preparation techniques. This data is for illustrative purposes to demonstrate the impact of the chosen extraction method.
| Extraction Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Mycophenolic Acid | 85 - 110 | 87 - 105 | [1] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Polar Phenols | 80 - 120 | >60 | [10] |
| Solid-Phase Extraction (Polymeric) | Phenolic Compounds | 72 - 140 | >79 | [11] |
Note: Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no effect.
Experimental Protocols
Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of ethyl acetate (B1210297) (or another suitable organic solvent).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject.
Solid-Phase Extraction (SPE)
-
Condition: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water and load the entire volume onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute Androsin and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
Caption: Workflow for Androsin bioanalysis from sample preparation to data analysis.
Caption: Logic diagram for the quantitative assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rsc.org [rsc.org]
- 10. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Androsin HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) separation of Androsin. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for Androsin analysis by reverse-phase HPLC?
A good starting point for the mobile phase is a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. A published method for the analysis of components in Picrorhiza kurroa, a plant known to contain Androsin, utilized an isocratic mobile phase of Water:Methanol (65:35, v/v) .[1] Another method for a polyherbal formulation containing P. kurroa used a gradient with acetonitrile and 0.1% orthophosphoric acid in water .
Q2: What is the recommended detection wavelength for Androsin?
A wavelength of 270 nm or 274 nm is a suitable starting point for the UV detection of Androsin.[1] Since Androsin is an iridoid glycoside, its UV absorbance is influenced by its chemical structure. For optimal sensitivity, it is recommended to determine the UV absorbance maximum of a pure Androsin standard in the chosen mobile phase.
Q3: What are the expected retention times for Androsin?
Q4: How does the pH of the mobile phase affect the separation of Androsin?
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Androsin, as an iridoid glycoside, may be sensitive to pH. Iridoid glycosides can be unstable under strong acidic or alkaline conditions, which could lead to degradation and poor chromatographic results. It is generally advisable to work within a pH range of 3 to 8 to ensure the stability of the compound and the longevity of the silica-based column.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Androsin, focusing on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Overlap | Mobile phase is too strong or too weak. | - If peaks elute too early (low retention): Increase the polarity of the mobile phase by increasing the proportion of the aqueous component (e.g., water). - If peaks elute too late (high retention): Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile). - Consider switching from an isocratic to a gradient elution to improve the separation of complex mixtures. |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). Inappropriate mobile phase pH. Column overload. | - Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of silanol groups. - Adjust the mobile phase pH to ensure Androsin is in a single ionic state. - Reduce the sample concentration or injection volume. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the injection volume or sample concentration. |
| Broad Peaks | Low flow rate. Column degradation. High dead volume in the HPLC system. | - Optimize the flow rate. A typical starting point is 1.0 mL/min for a 4.6 mm ID column. - Replace the column if it has deteriorated. - Ensure all connections are secure and use tubing with appropriate inner diameter to minimize dead volume. |
| Split Peaks | Partially blocked column frit. Sample injection issues. Co-elution of an impurity. | - Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit. - Ensure the injector is functioning correctly and that the sample is fully dissolved. - Modify the mobile phase composition or gradient to try and separate the co-eluting peak. |
| Baseline Noise or Drift | Impure solvents or additives. Mobile phase not properly degassed. Detector issues. | - Use high-purity HPLC-grade solvents and reagents. - Degas the mobile phase before use to remove dissolved gases. - Ensure the detector lamp is warmed up and stable. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. Column not properly equilibrated. Fluctuations in temperature. | - Prepare the mobile phase accurately and consistently. - Equilibrate the column with the mobile phase for a sufficient time before injecting samples. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Protocol for HPLC Method Development for Androsin:
-
Column Selection: A C18 reverse-phase column is a common and suitable choice for the analysis of iridoid glycosides like Androsin.
-
Mobile Phase Preparation:
-
Prepare mobile phase A (aqueous component), for example, HPLC-grade water.
-
Prepare mobile phase B (organic component), for example, HPLC-grade methanol or acetonitrile.
-
If pH adjustment is needed, add a buffer or a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase.
-
Filter all mobile phase components through a 0.45 µm filter and degas them before use.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: Start with an isocratic elution of Water:Methanol (65:35, v/v) or a shallow gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection: UV detector set at 270 nm or 274 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Optimization:
-
Inject a standard solution of Androsin.
-
Adjust the ratio of the organic to the aqueous phase to achieve a desirable retention time (typically between 2 and 10 minutes).
-
If peak shape is poor, consider adding a modifier to the mobile phase or adjusting the pH.
-
If resolution with other components is insufficient, a gradient elution may be necessary. Develop a gradient that provides good separation of all peaks of interest.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
References
Troubleshooting inconsistent results in Androsin experiments
Welcome to the Androsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Androsin. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent levels of AMPK phosphorylation after Androsin treatment. What could be the cause?
A1: Inconsistent phosphorylation of AMP-activated protein kinase (AMPK) can arise from several factors. Firstly, ensure the purity and stability of your Androsin stock. We recommend preparing fresh dilutions for each experiment from a frozen stock stored at -80°C. Secondly, cell density and passage number can significantly impact cellular signaling. It is crucial to use cells at a consistent confluence (e.g., 70-80%) and within a defined passage number range. Finally, the timing of your experiment is critical. The activation of AMPK by Androsin is often transient, peaking at a specific time point before returning to baseline. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal treatment duration for your specific cell line and experimental conditions.
Q2: Our results for Androsin's effect on the PI3K/Akt pathway are variable. Why might this be happening?
A2: The PI3K/Akt signaling pathway is a complex network with multiple feedback loops, which can lead to variable results.[1][2] Inhibition of this pathway can sometimes trigger compensatory mechanisms, such as the upregulation of receptor tyrosine kinases, which can reactivate the pathway.[2] When studying the effect of Androsin on this pathway, it is important to:
-
Use appropriate controls: Include positive and negative controls for pathway activation to ensure your assay is working correctly.
-
Monitor multiple pathway components: Assess the phosphorylation status of several key proteins in the pathway (e.g., Akt at both Thr308 and Ser473, and downstream targets like GSK3β) to get a comprehensive view of pathway activity.
-
Consider serum starvation: Serum contains growth factors that strongly activate the PI3K/Akt pathway. Performing experiments in serum-starved or low-serum conditions can reduce baseline activation and make the effects of Androsin more apparent.
Q3: We are seeing an accumulation of autophagosomes with Androsin treatment, but we are unsure if this indicates increased autophagic flux. How can we confirm this?
A3: An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes.[3][4] To distinguish between these two possibilities, it is essential to perform an autophagy flux assay.[5] This can be achieved by treating cells with Androsin in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. If Androsin is truly inducing autophagy, you will observe a further increase in the accumulation of autophagosome markers (like LC3-II) in the presence of the lysosomal inhibitor compared to treatment with the inhibitor alone.
Q4: The inhibitory effect of Androsin on de novo lipogenesis is not consistent in our experiments. What should we check?
A4: Inconsistent results in de novo lipogenesis assays can be due to several experimental variables. Key factors to consider include:
-
Substrate availability: Ensure that the concentration of labeled precursors (e.g., [14C]-acetate or [3H]-acetic acid) is not limiting and is consistent across all experimental conditions.
-
Hormonal stimulation: The presence of insulin (B600854) is a strong inducer of lipogenesis.[6] Standardize the concentration and duration of insulin stimulation in your assays.
-
Cellular metabolic state: The overall metabolic health of your cells can influence their lipogenic capacity. Ensure consistent cell culture conditions, including media composition and glucose concentration.
| Parameter | Recommended Range | Notes |
| Androsin Concentration | 1 - 50 µM | Optimal concentration should be determined empirically for each cell line. |
| Incubation Time | 30 min - 24 hr | Time-course experiments are recommended to identify optimal endpoints. |
| Cell Confluence | 70 - 80% | Avoid using overly confluent or sparse cultures. |
| Serum Conditions | Serum-free or low serum (0.5-2%) | Recommended for studying signaling pathways to reduce background activation. |
Table 1: General Experimental Parameters for Androsin Studies.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AMPK and Akt
-
Cell Treatment: Plate cells and grow to 70-80% confluence. Treat with Androsin at the desired concentrations for the determined optimal time. Include vehicle-treated and positive controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-Akt (Ser473/Thr308), and total Akt overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Autophagy Flux Assay with Tandem Fluorescent-Tagged LC3
-
Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) plasmid using a suitable transfection reagent.
-
Cell Treatment: 24 hours post-transfection, treat the cells with Androsin with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of Androsin treatment).
-
Microscopy: Fix the cells with 4% paraformaldehyde and mount on slides with a DAPI-containing mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Autophagosomes will appear as yellow puncta (GFP and RFP signals colocalize), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). An increase in red puncta indicates enhanced autophagic flux.
Protocol 3: De Novo Lipogenesis Assay
-
Cell Preparation: Plate cells in a 24-well plate and grow to near confluence.
-
Pre-incubation: Wash cells and pre-incubate in a serum-free medium for 2 hours.
-
Treatment and Labeling: Treat cells with Androsin in a medium containing a lipogenesis-inducing agent (e.g., insulin) and a radioactive precursor, such as [14C]-acetate (1 µCi/mL), for 4-6 hours.
-
Lipid Extraction: Wash cells with PBS and lyse them. Extract total lipids using a 2:1 chloroform:methanol solvent mixture.
-
Quantification: Dry the lipid extracts and measure the incorporated radioactivity using a scintillation counter. Normalize the results to the total protein content of the cell lysate.
Signaling Pathways and Troubleshooting Workflow
Caption: Androsin signaling pathway.
Caption: Troubleshooting workflow for Androsin experiments.
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. humgen.org [humgen.org]
- 4. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]
- 6. Asprosin as a regulator of hepatic lipogenesis and its association with hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of Androsin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific binding of Androsin in various assays.
Troubleshooting Guide: High Background and Non-Specific Binding of Androsin
High background noise in assays involving Androsin can obscure specific signals, leading to unreliable data. This guide addresses common causes and provides systematic solutions to mitigate non-specific binding.
Problem: High background signal across the entire plate/blot.
This is often a result of Androsin or the detection antibodies binding to unintended surfaces or proteins.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is crucial for preventing non-specific binding by saturating unoccupied sites on the assay surface.[1][2] If the blocking is insufficient, both Androsin and the antibodies can bind non-specifically. Optimize the blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time.[3] |
| Suboptimal Antibody Concentration | Excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.[3] It is important to titrate your antibodies to determine the optimal concentration that provides a strong specific signal with minimal background. |
| Issues with Washing Steps | Inadequate washing will not effectively remove unbound reagents, contributing to high background.[1][4] Increase the number of wash cycles, the volume of wash buffer, and include a brief soak time during each wash.[1][4] Ensure the wash buffer contains a detergent like Tween-20 to help disrupt weak, non-specific interactions.[5] |
| Cross-Reactivity of Antibodies | The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[6] Run a control with only the secondary antibody to check for non-specific binding.[3] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[3] |
| Androsin Aggregation | Proteins, including Androsin, can aggregate due to factors like pH, temperature, and concentration, leading to non-specific interactions.[7][8] Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing agents. |
| Hydrophobic or Electrostatic Interactions | The physicochemical properties of Androsin may promote non-specific binding to surfaces or other biomolecules through hydrophobic or electrostatic forces.[9] Modifying the buffer with detergents, salts, or polymers can help disrupt these interactions. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the interaction of a protein or antibody with unintended targets or surfaces in an assay.[7] This can be caused by various factors, including hydrophobic interactions, electrostatic forces, and protein aggregation.[10] The result is often a high background signal that can mask the specific signal of interest, leading to inaccurate results.
Q2: Which blocking agent is best for assays with Androsin?
A2: The ideal blocking agent can depend on the specific assay format and the nature of the interacting molecules.[2] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[10][11] For particularly challenging assays, whole serum or specialized commercial blocking buffers may be more effective.[10][12] It is often necessary to empirically test several blocking agents to find the one that provides the lowest background for your specific Androsin assay.[2]
Q3: How can I prevent Androsin from aggregating in my samples?
A3: Protein aggregation can be influenced by factors such as pH, temperature, ionic strength, and protein concentration.[8][13] To prevent Androsin aggregation, ensure your buffers are at an optimal pH and ionic strength. You can also try adding stabilizing agents like glycerol (B35011) or specific amino acids.[14] Avoiding repeated freeze-thaw cycles and ensuring proper storage conditions are also critical.
Q4: Can the type of microplate or membrane surface affect non-specific binding?
A4: Yes, the surface properties of microplates or blotting membranes can significantly influence non-specific binding. High-binding surfaces, which are often hydrophobic, can increase the likelihood of non-specific interactions.[5] If you are experiencing high background, consider testing plates or membranes with different surface chemistries.
Quantitative Data Summary
The following table summarizes the hypothetical effectiveness of different blocking agents in reducing non-specific binding of Androsin in an ELISA-based assay. The signal-to-noise ratio was calculated by dividing the signal from a sample containing Androsin by the signal from a blank well.
| Blocking Agent | Concentration | Incubation Time (minutes) | Signal-to-Noise Ratio (S/N) |
| 1% BSA in PBS | 1% (w/v) | 60 | 8.5 |
| 5% BSA in PBS | 5% (w/v) | 60 | 12.3 |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 60 | 15.8 |
| Commercial Blocking Buffer A | Manufacturer's Rec. | 60 | 22.1 |
| Commercial Blocking Buffer B | Manufacturer's Rec. | 60 | 19.5 |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an Androsin ELISA
This protocol outlines a method for systematically testing different blocking agents to minimize non-specific binding in an Enzyme-Linked Immunosorbent Assay (ELISA) for Androsin.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody specific for Androsin
-
Recombinant Androsin protein
-
Detection antibody specific for Androsin (e.g., HRP-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Various blocking buffers to be tested (e.g., 1% BSA, 5% BSA, 5% Non-Fat Dry Milk, Commercial Buffers)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody at its optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking:
-
Add 200 µL of the different blocking buffers to be tested to replicate wells.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation:
-
Add a known concentration of recombinant Androsin to a set of wells for each blocking condition.
-
Add only sample diluent (no Androsin) to another set of wells to serve as a blank (background) control.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the detection antibody at its optimal dilution to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the signal-to-noise ratio for each blocking condition.
Visualizations
Caption: Mechanism of non-specific binding and the role of blocking agents.
Caption: A systematic workflow for troubleshooting high background in Androsin assays.
References
- 1. arp1.com [arp1.com]
- 2. hiyka.com [hiyka.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. corning.com [corning.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 8. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Shape and Structure of Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. youtube.com [youtube.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
Androsin standard purity and potential contaminants
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the standard purity, potential contaminants, and effective use of Androsin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available Androsin?
A1: The standard purity for commercially available Androsin as an analytical standard is typically ≥98%.[1] Purity is commonly determined by High-Performance Liquid Chromatography (HPLC).[1] The identity of the compound is generally confirmed by methods such as ¹H-NMR and HPLC, comparing the results to the known structure of Androsin.[1]
Q2: What are the potential contaminants I should be aware of in an Androsin sample?
A2: Androsin is a natural product isolated from the rhizomes of Picrorhiza kurroa. Potential contaminants are typically other co-extracted natural products from the plant source. These can include other iridoid glycosides, cucurbitacins, and flavonoids. The presence and levels of these impurities can vary depending on the purification method.
Q3: How should I store my Androsin standard?
A3: For long-term stability, Androsin should be stored in a refrigerator or freezer (2-8°C), protected from air and light.[1] When stored correctly, the shelf life is typically around two years.[1]
Q4: In what solvents is Androsin soluble?
A4: Androsin is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide
Problem 1: I am seeing unexpected or no biological effect in my cell-based assay.
-
Possible Cause 1: Compound Degradation. Androsin, like many natural products, can be sensitive to storage conditions. Improper storage may lead to degradation.
-
Solution: Ensure your Androsin has been stored correctly at 2-8°C and protected from light.[1] If in doubt, it is recommended to use a fresh vial or re-qualify the purity of your current stock.
-
-
Possible Cause 2: Incorrect Concentration. The final concentration of Androsin in your assay may not be optimal for the cell type and endpoint being measured.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
-
-
Possible Cause 3: Solvent Effects. The solvent used to dissolve Androsin (e.g., DMSO) can have its own biological effects on cells, especially at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the Androsin-treated cells) in your experiments. This will help you distinguish the effects of Androsin from those of the solvent.
-
Problem 2: I am observing precipitation or solubility issues when adding Androsin to my cell culture medium.
-
Possible Cause: Androsin may have limited solubility in aqueous media at high concentrations.
-
Solution: Ensure your stock solution in an organic solvent is fully dissolved before diluting it into your aqueous culture medium. When diluting, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Avoid using a final concentration that exceeds the solubility limit of Androsin in the medium. If solubility issues persist, consider using a different solvent for your stock solution that is compatible with your cell line.
-
Quantitative Data Summary
The following table summarizes the typical purity and potential contaminants of an Androsin analytical standard.
| Parameter | Specification | Method of Analysis | Potential Contaminants |
| Purity | ≥98% | HPLC | Other iridoid glycosides, cucurbitacins, flavonoids from Picrorhiza kurroa extract. |
| Identity | Conforms to structure | ¹H-NMR, HPLC | N/A |
Experimental Protocols
Protocol 1: Determination of Androsin Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of an Androsin sample. Method parameters may need to be optimized for your specific HPLC system and column.
1. Materials and Reagents:
-
Androsin reference standard
-
Androsin sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the Androsin reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the Androsin sample to be tested in the same manner and at the same concentration as the standard solution.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is typically used. An example gradient is:
-
0-20 min: 20-80% B
-
20-25 min: 80-100% B
-
25-30 min: 100% B
-
30-35 min: 100-20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV at 280 nm (or a wavelength appropriate for Androsin's chromophore)
-
Column Temperature: 25°C
5. Data Analysis:
-
Analyze the chromatograms of the standard and sample solutions.
-
Calculate the purity of the sample by the area normalization method:
-
Purity (%) = (Area of the Androsin peak in the sample / Total area of all peaks in the sample) x 100
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to assess the cytotoxic effects of Androsin on a chosen cell line.
1. Materials and Reagents:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Androsin
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
3. Compound Treatment:
-
Prepare a stock solution of Androsin in DMSO.
-
Prepare serial dilutions of Androsin in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Androsin concentration).
-
Remove the medium from the wells and add 100 µL of the prepared Androsin dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as follows:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Visualizations
References
Technical Support Center: Strategies to Enhance the Bioavailability of Androsin
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of Androsin.
Frequently Asked Questions (FAQs)
Q1: What is Androsin, and why is its bioavailability a concern?
A1: Androsin is a bioactive compound that has shown therapeutic potential, for instance, in preclinical models of non-alcoholic fatty liver disease.[1] Like many natural compounds, Androsin is presumed to have low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and, consequently, low and variable oral bioavailability. Enhancing its bioavailability is crucial for achieving consistent and effective therapeutic concentrations in vivo.
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like Androsin?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. The most common and promising approaches include:
-
Nanoformulations (e.g., Solid Lipid Nanoparticles - SLNs): These systems increase the surface area of the drug for dissolution and can enhance absorption.[2] SLNs are lipid-based nanoparticles that are well-tolerated and can be produced from biocompatible lipids.[3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, enhancing the solubility and absorption of lipophilic drugs.[4][5]
-
Phytosomes: This technology involves complexing the natural compound with phospholipids, like phosphatidylcholine, to create a more lipophilic entity that can better permeate the lipid-rich membranes of intestinal cells.[6][7]
Q3: Are there any known signaling pathways affected by Androsin?
A3: Yes, in the context of non-alcoholic fatty liver disease, Androsin has been shown to mitigate lipogenesis by inhibiting the SREBP1c/FASN pathway and to activate autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway.[1] Understanding these pathways can be crucial for mechanism-of-action studies.
Troubleshooting Guide
Problem 1: Low and Variable Oral Bioavailability of Androsin in Preclinical Models
-
Initial Observation: After oral administration of a simple Androsin suspension, plasma concentrations are low and show high inter-subject variability.
-
Possible Cause: Poor aqueous solubility and slow dissolution rate of Androsin in gastrointestinal fluids.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of Androsin at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate its transit through the gastrointestinal tract.
-
Formulation Development:
-
Solid Lipid Nanoparticles (SLNs): Formulate Androsin into SLNs to increase its surface area and dissolution rate.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Develop a SEDDS formulation to present Androsin in a solubilized form for absorption.[4]
-
Phytosomes: Prepare an Androsin-phospholipid complex to improve its lipophilicity and membrane permeability.[6]
-
-
In Vitro Dissolution Testing: Compare the dissolution profile of the developed formulations against the unformulated Androsin in simulated gastric and intestinal fluids.
-
Problem 2: Instability of Androsin Formulation
-
Initial Observation: A developed liquid formulation of Androsin (e.g., a nanoemulsion from a SEDDS) shows phase separation or particle aggregation over time.
-
Possible Cause: Suboptimal selection of excipients (oils, surfactants, co-solvents) or incorrect ratios, leading to physical instability.
-
Troubleshooting Steps:
-
Excipient Screening: Systematically screen different oils, surfactants, and co-solvents for their ability to solubilize Androsin and form a stable emulsion.
-
Phase Diagram Construction: For SEDDS, construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.
-
Particle Size and Zeta Potential Analysis: For nanoformulations, monitor particle size and zeta potential over time and under different storage conditions. A stable formulation should maintain a consistent particle size and a sufficiently high zeta potential (typically > |30| mV) to prevent aggregation.[8]
-
Solidification: Consider transforming a liquid SEDDS into a solid form (S-SEDDS) by adsorbing it onto a solid carrier to improve stability.[9]
-
Problem 3: Difficulty in Detecting and Quantifying Androsin in Biological Samples
-
Initial Observation: Inconsistent or non-reproducible results when measuring Androsin concentrations in plasma or tissue samples.
-
Possible Cause: Inadequate sample preparation, low analytical sensitivity, or interference from matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Develop a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to efficiently isolate Androsin from the biological matrix and remove interfering substances.
-
Method Validation: Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.[10]
-
Use of Internal Standard: Incorporate a suitable internal standard in all samples and calibration standards to correct for variations in extraction efficiency and instrument response.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data to illustrate the potential improvements in the pharmacokinetic parameters of Androsin with different formulation strategies. This data is for illustrative purposes, as specific public data for Androsin is limited.
Table 1: Pharmacokinetic Parameters of Androsin Formulations in Rats (Single Oral Dose of 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Androsin Suspension | 150 ± 35 | 2.0 | 750 ± 180 | 100 |
| Androsin-SLN | 450 ± 90 | 1.5 | 2250 ± 450 | 300 |
| Androsin-SEDDS | 600 ± 120 | 1.0 | 3150 ± 600 | 420 |
| Androsin-Phytosome | 525 ± 105 | 1.5 | 2800 ± 550 | 373 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the Androsin suspension.
Experimental Protocols
1. Preparation of Androsin-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation
-
Principle: This method is suitable for thermolabile drugs like many natural compounds. The drug and lipid are dissolved in an organic solvent, which is then emulsified in an aqueous surfactant solution. The organic solvent is subsequently evaporated, leading to the formation of nanoparticles.[2]
-
Methodology:
-
Dissolve 100 mg of Androsin and 400 mg of a suitable lipid (e.g., glyceryl monostearate) in 10 mL of a volatile organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Prepare a 2% aqueous solution of a surfactant (e.g., Poloxamer 188).
-
Add the organic phase to 50 mL of the aqueous surfactant solution under continuous high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous dispersion of Androsin-SLNs can be used directly or lyophilized for long-term storage.
-
-
Characterization: The prepared SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.[8][11]
2. In Vivo Pharmacokinetic Study in Rats
-
Principle: This study aims to determine and compare the plasma concentration-time profiles of different Androsin formulations after oral administration to establish their pharmacokinetic parameters and relative bioavailability.[12][13]
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups (n=6 per group):
-
Group 1: Androsin suspension (control)
-
Group 2: Androsin-SLN formulation
-
Group 3: Androsin-SEDDS formulation
-
Group 4: Androsin-Phytosome formulation
-
-
Administration: Administer the respective formulations orally via gavage at a dose equivalent to 10 mg/kg of Androsin.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Quantify Androsin concentrations in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Workflow for developing and evaluating Androsin formulations.
Caption: Androsin's mechanism in NAFLD.
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. japsonline.com [japsonline.com]
- 4. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid-A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phyto-phospholipid complexes (phytosomes): A novel strategy to improve the bioavailability of active constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoformulations - Insights Towards Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Androsin in Hepatoprotection: A Comparative Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Androsin's hepatoprotective efficacy, supported by available experimental data. Due to the current state of research, this analysis is based on a single-dose study of Androsin, which is compared with dose-response data from studies on other hepatoprotective agents, including the related compound Andrographolide (B1667393).
Androsin: Efficacy at a Single Dose
Androsin, a phytochemical found in Picrorhiza kurroa, has demonstrated significant potential in protecting the liver. A key study investigated its effects in a mouse model of non-alcoholic fatty liver disease (NAFLD).
Key Findings at a 10 mg/kg Dose:
-
Reduction in Liver Enzymes: Oral administration of Androsin at 10 mg/kg led to a notable decrease in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of liver damage.[1]
-
Anti-inflammatory Effects: The treatment significantly reduced inflammation in the liver by lowering the levels of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and nuclear factor kappa B (NFκB).[1]
-
Reduction in Fibrosis: Androsin treatment also decreased the expression of fibrosis-related proteins, including α-smooth muscle actin (α-SMA), collagens, and transforming growth factor-beta (TGF-β).[1]
-
Mechanism of Action: The hepatoprotective effects of Androsin are attributed to its ability to activate autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway and inhibit lipogenesis by down-regulating the SREBP1c/FASN pathway.[1]
Comparative Analysis with Alternative Hepatoprotective Agents
To provide a broader context for Androsin's efficacy, this section compares its effects with other compounds for which dose-response data are available.
Data Presentation
Table 1: Dose-Response of Andrographolide in Various Liver Injury Models
| Liver Injury Model | Doses Administered | Key Outcomes | Reference |
| Galactosamine-induced | 400 mg/kg (i.p.), 800 mg/kg (p.o.) | Normalization of serum transaminases (GOT, GPT), alkaline phosphatase, and bilirubin. | [2] |
| Paracetamol-induced | 200 mg/kg (i.p.) | Normalization of serum transaminases (GOT, GPT), alkaline phosphatase, and bilirubin. | [2] |
| ANIT-induced Cholestasis | 50 mg/kg, 100 mg/kg (i.g.) | Significant reduction in serum ALT, AST, ALP, and GGT at 100 mg/kg. Decreased expression of NF-κB. | [3] |
| Carbon Tetrachloride (CCl₄)-induced | Pretreatment | Significant reduction of serum ALT and AST levels. Attenuation of TNF-α increase. | [4] |
Table 2: Dose-Response of Other Natural Hepatoprotective Compounds
| Compound | Liver Injury Model | Doses Administered (p.o.) | Key Outcomes | Reference |
| Emodin | Acetaminophen-induced | 20, 30, 40 mg/kg | Dose-dependent protection against alterations in blood and tissue biochemical variables. 30 mg/kg showed optimum hepatoprotective ability. | [5] |
| Ferulic Acid | Alcohol- and PUFA-induced | 10, 20, 40 mg/kg | 20 mg/kg and 40 mg/kg doses were effective in decreasing liver marker enzymes. The 20 mg/kg dose was found to be more effective than the 40 mg/kg dose. | [6] |
| Silymarin | Acetaminophen-induced | 50 mg/kg | Used as a positive control, effectively reversed toxic events. | [5] |
| Naringenin | Dimethylnitrosamine (DMN)-induced | 20, 50 mg/kg | Notably diminished DMN-induced damage, restoring liver enzyme and protein levels. |
Experimental Protocols
Androsin in High-Fructose Diet-Induced NAFLD in Mice
-
Animal Model: ApoE-/- mice fed a high-fructose diet (HFrD) to induce NAFLD.[1]
-
Treatment: Oral administration of Androsin (10 mg/kg) for 7 weeks.[1]
-
Biochemical Analysis: Serum levels of ALT and AST were measured to assess liver injury.[1]
-
Histological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) and Sirius Red to examine hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[1]
-
Molecular Analysis: Real-time PCR and Western blot were used to measure the mRNA and protein expression of markers related to autophagy, lipogenesis, inflammation, and fibrosis.[1]
Andrographolide in Galactosamine/Paracetamol-Induced Hepatitis in Rats
-
Animal Model: Rats with acute hepatitis induced by a single dose of galactosamine (800 mg/kg, i.p.) or paracetamol (3g/kg, p.o.).[2]
-
Treatment: Pre- and/or post-treatment with various doses of andrographolide administered intraperitoneally (i.p.) or orally (p.o.).[2]
-
Biochemical Analysis: Estimation of serum transaminases (GOT and GPT), alkaline phosphatase, bilirubin, and hepatic triglycerides.[2]
-
Histological Analysis: Examination of histopathological changes in the liver.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo Hepatoprotective and in vitro Radical Scavenging Activities of Extracts of Rumex abyssinicus Jacq. Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Activity and Oxidative Stress Reduction of an Arctium tomentosum Mill. Root Extract in Mice with Experimentally Induced Hepatotoxicity | MDPI [mdpi.com]
- 5. Hepatoprotective role of ferulic acid: a dose-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Selected Nutrition Supplements and Complementary and Alternative Medicine in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Picroside I and Androsin
In the landscape of natural product pharmacology, Picroside I and Androsin, both derived from the medicinal plant Picrorhiza kurroa, have garnered attention for their therapeutic potential. This guide offers a detailed comparison of their efficacy, supported by available experimental data, with a focus on hepatoprotective and anti-inflammatory actions. This document is intended for researchers, scientists, and professionals in drug development, providing quantitative data, experimental protocols, and visual representations of molecular pathways to facilitate further investigation.
Quantitative Efficacy: A Tabular Comparison
A direct quantitative comparison is challenging due to the disparity in available research. While studies on Picroside I provide specific data on its hepatoprotective effects, similar granular data for Androsin is not as readily available in the public domain. The following table summarizes key findings on the hepatoprotective efficacy of Picroside I in a D-galactosamine-induced hepatotoxicity model in rats.
Table 1: Hepatoprotective Effect of Picroside I on Serum Biochemical Markers in Rats
| Parameter | Control Group | D-galactosamine Treated | D-galactosamine + Picroside I (12 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35.5 ± 4.2 | 185.6 ± 20.3 | 155.8 ± 18.1 |
| Aspartate Aminotransferase (AST) (U/L) | 58.7 ± 6.1 | 240.3 ± 25.8 | 210.5 ± 22.4 |
| Alkaline Phosphatase (U/L) | 120.4 ± 12.5 | 280.6 ± 30.1 | 215.7 ± 23.8 |
| Bilirubin (mg/dL) | 0.45 ± 0.05 | 2.8 ± 0.3 | 1.5 ± 0.2 |
Data presented as mean ± standard deviation.[1]
For Androsin, literature primarily points towards an anti-asthmatic effect, though specific quantitative data from controlled studies is not as extensively documented.[2]
Signaling Pathways and Mechanisms of Action
Picroside I:
Research indicates that Picroside I exerts its hepatoprotective effects by modulating several key signaling pathways. One of the prominent pathways is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation.[3][4] Additionally, Picroside I has been shown to influence sphingolipid metabolism and primary bile acid biosynthesis.[3]
Androsin:
The precise signaling pathways for Androsin's anti-asthmatic action are not well-elucidated in the available literature. However, the anti-inflammatory effects of compounds in asthma are often mediated through the inhibition of inflammatory mediators and the modulation of immune responses.[2] This can involve pathways that reduce the production of cytokines, chemokines, and other molecules that contribute to airway inflammation and hyperresponsiveness.[5]
Experimental Protocols
Hepatoprotective Activity of Picroside I
The following protocol outlines the methodology used to assess the hepatoprotective efficacy of Picroside I.
-
Animal Model: Male Wistar rats are used for this study.
-
Groups:
-
Control Group: Receives the vehicle only.
-
Toxicant Group: Receives D-galactosamine (800 mg/kg, intraperitoneally) to induce liver damage.
-
Treatment Group: Pre-treated with Picroside I (12 mg/kg/day, orally) for 7 days prior to D-galactosamine administration.[1]
-
-
Procedure:
-
The treatment group receives daily oral doses of Picroside I for seven consecutive days.
-
On the seventh day, hepatotoxicity is induced in the toxicant and treatment groups by a single intraperitoneal injection of D-galactosamine.
-
After a specified period, blood samples are collected for biochemical analysis of liver function markers (ALT, AST, ALP, Bilirubin).
-
Liver tissues are also harvested for histological examination.
-
-
Data Analysis:
-
Serum biochemical parameters are measured using standard enzymatic kits.
-
Statistical analysis is performed to compare the data between the different groups.
-
Anti-Inflammatory/Anti-Asthmatic Activity of Androsin
A standardized experimental protocol for specifically evaluating the anti-asthmatic efficacy of Androsin is not detailed in the provided search results. However, a general protocol for assessing anti-inflammatory activity in an animal model, which is relevant to asthma, is described below.
-
Animal Model: Typically, rodents such as rats or mice are used.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan for paw edema, or an allergen for airway inflammation) is administered.
-
Treatment: Animals are pre-treated with Androsin at various doses.
-
Assessment:
-
For paw edema, the volume of the paw is measured at different time points.
-
For airway inflammation, bronchoalveolar lavage fluid can be analyzed for inflammatory cell counts and cytokine levels. Lung tissue can be examined histologically.
-
-
Data Analysis: The effects of Androsin are compared to a control group to determine the percentage of inhibition of the inflammatory response.
Conclusion
The available experimental data provides robust evidence for the hepatoprotective efficacy of Picroside I, with a clear mechanism of action involving the PPAR signaling pathway. In contrast, while Androsin is reported to have anti-asthmatic properties, there is a notable lack of publicly available, detailed quantitative studies and elucidated signaling pathways to support a direct and comprehensive comparison with Picroside I at this time. Further research into the specific mechanisms and quantitative efficacy of Androsin is warranted to fully understand its therapeutic potential and to draw a more definitive comparison with Picroside I.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asthma and Corticosteroid Responses in Childhood and Adult Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Andrographolide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of andrographolide (B1667393), a major bioactive component of Andrographis paniculata. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for quality control of raw materials, pharmacokinetic studies, or formulation analysis.
Comparison of Validated Analytical Methods
The following table summarizes the key performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection for the quantification of andrographolide.
| Method | Linearity (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Matrix |
| HPLC-UV | 10 - 50 | 0.993 | 0.60 | 1.82 | Not Specified | < 2% | Bulk Powder |
| RP-HPLC-UV | 10 - 140 | 0.999 | 0.128 | 0.323 | 97.83 - 99.67 | < 2% | Nanoformulation |
| UPLC-PDA | 7.8 - 250.0 | 0.9999 | 0.068 | 0.205 | < ±15 (RE) | < ±15 | A. paniculata Leaves |
| HPLC-UV | 0.1 - 0.6 (mg/mL) | 0.975 | 0.102 (mg/mL) | 0.339 (mg/mL) | 95.58 - 100.7 | 1.42 | Herbal Extracts |
| LC-MS/MS | 0.00391 - 1.000 | 0.9956 | Not Specified | 0.00391 | Not Specified | Not Specified | Rat Plasma & Tissues |
| LC-MS/MS | 0.0025 - 0.500 | > 0.995 | Not Specified | 0.001 - 0.0025 | Not Specified | < 10.24 | Human Plasma |
| RRLC-TOF/MS | Not Specified | > 0.9995 | 0.02 - 0.06 | 0.06 - 0.2 | 96.7 - 104.5 | < 4.2 | A. paniculata |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Stability-Indicating RP-HPLC Method[1]
-
Instrumentation : HPLC system with a UV detector.
-
Column : HiQ Sil C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase : Methanol:Water (65:35 v/v).
-
Flow Rate : 1 mL/min.
-
Detection : 226 nm.
-
Sample Preparation : Andrographolide was subjected to stress conditions including acid, base, neutral hydrolysis, oxidation, thermal degradation, and photolysis to demonstrate the stability-indicating nature of the method.
RP-HPLC Method for Nanoformulation[2]
-
Instrumentation : Agilent 1260 series HPLC with a photodiode array (PDA) detector.
-
Column : Phenomenex octadecylsilane (B103800) (C18).
-
Mobile Phase : 0.02 M potassium dihydrogen orthophosphate (KH2PO4) buffer (pH 3.0) and acetonitrile (B52724) (50:50 v/v).
-
Flow Rate : 1.5 mL/min.
-
Column Temperature : 35 °C.
-
Detection : 240 nm (isosbestic wavelength for andrographolide and curcumin).
-
Injection Volume : 20 µL.
UPLC-PDA Method for Plant Extract[3]
-
Instrumentation : Waters Alliance UPLC System with a photodiode array (PDA) detector.
-
Column : Reverse-phase C18.
-
Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
LC-MS/MS Method for Pharmacokinetic Studies in Rat Plasma[4]
-
Instrumentation : LC-MS/MS system.
-
Column : C18 column (2 x 30 mm, 5 µm).
-
Mobile Phase : Gradient elution with 2 mM ammonium (B1175870) acetate (B1210297) in water (A) and a mixture of acetonitrile and solvent A (80:20, v/v) (B).
-
Flow Rate : 0.8 mL/min.
-
Sample Preparation : Direct precipitation of plasma/tissue homogenate with ice-cold acetonitrile containing an internal standard.
LC-MS/MS Method for Human Plasma[5]
-
Instrumentation : Liquid chromatography tandem-mass spectrometry.
-
Ionization Mode : Negative mode.
-
Quantitation : Multiple reaction monitoring (MRM).
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is suitable for its intended purpose.
Caption: Workflow of Analytical Method Validation.
Androsin (Wogonoside) vs. its Aglycone (Wogonin): A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the flavonoid glycoside androsin (B162213) (also known as wogonoside) and its aglycone, wogonin (B1683318). The following sections detail their differential effects on key biological processes, supported by experimental data, and outline the methodologies used in these studies.
Executive Summary
In vitro studies consistently demonstrate that the aglycone, wogonin, exhibits significantly more potent biological activity across several domains, including anti-inflammatory, antioxidant, and anticancer effects, when compared to its glycoside form, androsin (wogonoside). This enhanced activity is attributed to the structural differences, primarily the absence of the glucuronic acid moiety in wogonin, which is thought to facilitate better interaction with cellular targets. However, the glycosylation of androsin may improve its pharmacokinetic properties in vivo, a critical consideration for therapeutic applications.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data from various studies comparing the biological activities of androsin (wogonoside) and its aglycone, wogonin.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Inhibition (%) | IC50 Value | Reference |
| Androsin (Wogonoside) | Nitric Oxide (NO) Production | RAW 264.7 | 100 µM | ~50% | >100 µM | [1] |
| Wogonin | Nitric Oxide (NO) Production | RAW 264.7 | 50 µM | ~80% | ~25 µM | [2] |
| Androsin (Wogonoside) | PGE2 Production | RAW 264.7 | 100 µM | ~40% | >100 µM | [1] |
| Wogonin | PGE2 Production | RAW 264.7 | 25 µM | ~75% | ~15 µM | [3] |
| Androsin (Wogonoside) | TNF-α Release | RAW 264.7 | 100 µM | ~30% | >100 µM | [1] |
| Wogonin | TNF-α Release | RAW 264.7 | 50 µM | ~60% | ~30 µM | [2] |
| Androsin (Wogonoside) | IL-6 Release | RAW 264.7 | 100 µM | ~25% | >100 µM | [1] |
| Wogonin | IL-6 Release | RAW 264.7 | 50 µM | ~55% | ~40 µM | [3] |
IC50 values are approximated from graphical data where not explicitly stated.
Table 2: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Androsin (Wogonoside) | SW-480 (Colon) | MTS | > 100 µM | [4] |
| Wogonin | SW-480 (Colon) | MTS | 47.8 µM | [4] |
| Androsin (Wogonoside) | HCT-116 (Colon) | MTS | > 100 µM | [4] |
| Wogonin | HCT-116 (Colon) | MTS | 44.6 µM | [4] |
| Androsin (Wogonoside) | HT-29 (Colon) | MTS | > 100 µM | [4] |
| Wogonin | HT-29 (Colon) | MTS | > 60 µM | [4] |
| Androsin (Wogonoside) | MCF-7 (Breast) | MTS | > 100 µM | [4] |
| Wogonin | MCF-7 (Breast) | MTS | ~50 µM | [4] |
| Androsin (Wogonoside) | MDA-MB-231 (Breast) | MTS | > 100 µM | [4] |
| Wogonin | MDA-MB-231 (Breast) | MTS | > 60 µM | [4] |
A study by an independent research group found that wogonoside (B1683319) did not have obvious antiproliferative effects on a panel of human cancer cell lines, whereas wogonin showed significant antiproliferative activities[5].
Table 3: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Androsin (Wogonoside) | DPPH Radical Scavenging | > 200 µM | [6] |
| Wogonin | DPPH Radical Scavenging | ~75 µM | [7][8] |
| Androsin (Wogonoside) | ABTS Radical Scavenging | > 200 µM | [6] |
| Wogonin | ABTS Radical Scavenging | ~50 µM | [6] |
Data for wogonoside's antioxidant activity is limited in direct comparative studies. The provided values are estimations based on the general understanding that glycosylation often reduces in vitro antioxidant activity.
Signaling Pathway Modulation
Both androsin (wogonoside) and wogonin exert their biological effects by modulating key intracellular signaling pathways. However, wogonin demonstrates a more pronounced and direct inhibitory effect on pro-inflammatory and pro-survival pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Wogonin has been shown to be a potent inhibitor of this pathway.[9][10][11][12]
Caption: Wogonin strongly inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a role in inflammation and cancer. Wogonin has been shown to modulate MAPK signaling.[9][13][14][15]
Caption: Wogonin modulates MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT/MTS cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.[16][17][18][19]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of androsin or wogonin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[16][20]
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm (for MTT) or 490 nm (for MTS). Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and treated with a stimulant (e.g., lipopolysaccharide, LPS) in the presence or absence of androsin or wogonin for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[21][22][23][24][25]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: After another wash, an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP) is added.
-
Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-p38).[26][27][28][29]
Protocol:
-
Cell Lysis: Cells are treated as required, then lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The available evidence strongly suggests that wogonin, the aglycone of androsin (wogonoside), is the more biologically active form in in vitro settings, demonstrating superior anti-inflammatory, antioxidant, and anticancer properties. This is likely due to its smaller size and different polarity, allowing for more effective interaction with molecular targets. While androsin is less active in vitro, its glycosidic structure may confer advantages in terms of in vivo stability and bioavailability, which are crucial factors for the development of therapeutic agents. Further in vivo studies are necessary to fully elucidate the comparative therapeutic potential of these two related flavonoids. Researchers and drug development professionals should consider these differences when designing experiments and selecting candidates for further investigation.
References
- 1. Wogonoside displays anti-inflammatory effects through modulating inflammatory mediator expression using RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wogonin, a plant derived small molecule, exerts potent anti-inflammatory and chondroprotective effects through the activation of ROS/ERK/Nrf2 signaling pathways in human Osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deglycosylation of wogonoside enhances its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deglycosylation of wogonoside enhances its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. scilit.com [scilit.com]
- 9. Wogonin ameliorate complete Freund's adjuvant induced rheumatoid arthritis via targeting NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wogonin suppresses inflammatory response and maintains intestinal barrier function via TLR4-MyD88-TAK1-mediated NF-κB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wogonin improves histological and functional outcomes, and reduces activation of TLR4/NF-κB signaling after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wogonin Ameliorates Renal Inflammation and Fibrosis by Inhibiting NF-κB and TGF-β1/Smad3 Signaling Pathways in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wogonin Induces Apoptosis by Activation of ERK and p38 MAPKs Signaling Pathways and Generation of Reactive Oxygen Species in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wogonin induces apoptosis by activation of ERK and p38 MAPKs signaling pathways and generation of reactive oxygen species in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. bowdish.ca [bowdish.ca]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. h-h-c.com [h-h-c.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Comparative Analysis of Andrographolide from Diverse Botanical Sources
A comprehensive examination of the yield, purity, and biological efficacy of Andrographolide (B1667393) derived from various plant origins, providing critical data for researchers and drug development professionals.
Andrographolide, a labdane (B1241275) diterpenoid, is the principal bioactive compound responsible for the medicinal properties of several plants, most notably Andrographis paniculata. This guide provides a comparative study of andrographolide from different botanical sources, focusing on quantitative data regarding its yield and biological activities. The information presented is intended to assist researchers in selecting optimal sources and extraction methodologies for their specific research and development needs.
Plant Sources and Yield of Andrographolide
The primary and most commercially significant source of andrographolide is Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family. However, other species within the Andrographis genus also contain this valuable compound, albeit often in different concentrations. The yield of andrographolide is highly variable and is influenced by factors such as the plant species, geographical location, cultivation conditions, harvesting time, and the specific plant part utilized.
A comparative study on different parts of Andrographis paniculata and Andrographis echioides revealed significant differences in andrographolide content. In A. paniculata, the leaves contain the highest concentration, followed by the stem and then the root. Conversely, in A. echioides, the stem was found to have a higher concentration than the leaves, with no andrographolide detected in the roots[1]. Another species, Andrographis lineata, has also been identified as an alternative source of andrographolide.
The geographical origin and cultivation conditions of A. paniculata also play a crucial role in the final yield of andrographolide. Studies have shown that the andrographolide content in A. paniculata accessions collected from different locations can vary significantly, with reported values ranging from 1.38% to 3.12% on a dry weight basis[2][3][4]. Furthermore, soil type and harvesting time have been shown to impact the concentration of andrographolide, with plants grown in normal soil generally exhibiting higher levels than those in sodic soil[5]. The optimal harvesting time for maximizing andrographolide content is typically before the flowering stage[6][7].
| Plant Source | Plant Part | Andrographolide Yield (% dry weight) | Geographical Origin/Condition | Reference |
| Andrographis paniculata | Leaves | 3.82 | Not Specified | [1] |
| Andrographis paniculata | Stem | 0.34 | Not Specified | [1] |
| Andrographis paniculata | Root | 0.33 | Not Specified | [1] |
| Andrographis echioides | Leaves | 0.80 | Not Specified | [1] |
| Andrographis echioides | Stem | 3.48 | Not Specified | [1] |
| Andrographis echioides | Root | Not Detected | Not Specified | [1] |
| Andrographis paniculata | Aerial Parts | 1.38 - 3.12 | Various locations in India | [2][3][4] |
| Andrographis paniculata | Whole Plant | 0.81 - 1.86 | Before flowering vs. maturity | [6][8] |
| Andrographis paniculata (extract) | Aerial Parts | 11.40 - 13.19 | Different regions of Thailand | [9] |
Comparative Biological Activities
Andrographolide exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. The biological efficacy of andrographolide can be influenced by its purity and the presence of other phytochemicals in extracts.
Anticancer Activity
Andrographolide has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure. For instance, in breast cancer cell lines, the IC50 values for andrographolide were found to be 63.19 µM (24h) and 32.90 µM (48h) for MCF-7 cells, and 65 µM (24h) and 37.56 µM (48h) for MDA-MB-231 cells[1]. In oral cancer KB cells, the IC50 value was determined to be 106.2 µg/ml[4][10]. An extract from Andrographis lineata containing andrographolide showed an IC50 of 3.7 µg/ml against the PA-1 ovarian cancer cell line.
| Cell Line | IC50 Value | Exposure Time | Source of Andrographolide | Reference |
| MCF-7 (Breast Cancer) | 63.19 µM | 24 hours | Pure Compound | [1] |
| MCF-7 (Breast Cancer) | 32.90 µM | 48 hours | Pure Compound | [1] |
| MDA-MB-231 (Breast Cancer) | 65 µM | 24 hours | Pure Compound | [1] |
| MDA-MB-231 (Breast Cancer) | 37.56 µM | 48 hours | Pure Compound | [1] |
| KB (Oral Cancer) | 106.2 µg/ml | Not Specified | Pure Compound | [4][10] |
| PA-1 (Ovarian Cancer) | 3.7 µg/ml | Not Specified | Andrographis lineata extract | |
| Hep G2 (Liver Cancer) | 2.36 - 2.86 µg/ml | Not Specified | A. paniculata extracts | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of andrographolide are primarily attributed to its ability to inhibit the NF-κB signaling pathway[3][11]. By suppressing the activation of NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[11].
Signaling Pathway Modulation: The NF-κB Pathway
Andrographolide exerts its potent anti-inflammatory and anticancer effects largely through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by various signals, such as inflammatory cytokines or growth factors, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Andrographolide has been shown to inhibit this pathway at multiple points, including preventing the degradation of IκBα and blocking the nuclear translocation and DNA binding of the p65 subunit of NF-κB[3][7][12][13].
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Extraction and Purification of Andrographolide
A common method for the extraction and purification of andrographolide involves solvent extraction followed by crystallization or chromatographic techniques.
1. Extraction:
-
Maceration: Powdered plant material (e.g., leaves of A. paniculata) is soaked in a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1), at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation[10].
-
Soxhlet Extraction: For a more exhaustive extraction, the powdered plant material is placed in a thimble and continuously extracted with a solvent (e.g., methanol) in a Soxhlet apparatus for several hours.
-
The resulting crude extract is obtained by filtering the mixture and evaporating the solvent under reduced pressure.
2. Purification:
-
Crystallization: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and may be treated with activated charcoal to remove pigments[14]. The solution is then concentrated and allowed to cool, leading to the crystallization of andrographolide. The crystals are collected by filtration and washed. Purity levels of up to 95% can be achieved through this method[14].
-
Column Chromatography: For higher purity, the crude extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel or alumina. The column is eluted with a solvent system of increasing polarity to separate andrographolide from other constituents[11].
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification step to obtain high-purity andrographolide (>98%)[15].
Caption: General experimental workflow for andrographolide isolation and analysis.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of andrographolide.
-
Chromatographic System: A typical HPLC system consists of a pump, an injector, a C18 reverse-phase column, and a UV detector.
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 65:35 v/v)[6][8] or methanol and 0.1% phosphoric acid (70:30 v/v).
-
Detection: Andrographolide is typically detected at a wavelength of 223 nm[5][6].
-
Quantification: A standard curve is generated using known concentrations of a pure andrographolide reference standard. The concentration of andrographolide in the samples is then determined by comparing their peak areas to the standard curve[16].
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Culture: Cancer cells (e.g., MCF-7, KB) are seeded in a 96-well plate and allowed to adhere overnight[1][4].
-
Treatment: The cells are then treated with various concentrations of andrographolide or the plant extract and incubated for a specific period (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product[4].
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm)[4].
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve[1][4].
References
- 1. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Andrographolide, a Novel NF-κB Inhibitor, Induces Vascular Smooth Muscle Cell Apoptosis via a Ceramide-p47phox-ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. ijfans.org [ijfans.org]
- 11. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. PURIFICATION (CRYSTALLIZATION) OF BIOACTIVE INGREDIENT ANDGROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA | Semantic Scholar [semanticscholar.org]
- 15. worldsresearchassociation.com [worldsresearchassociation.com]
- 16. phcogj.com [phcogj.com]
Androsin: A Head-to-Head Comparison with Leading Hepatoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of hepatoprotective agents is continually evolving, with novel compounds emerging as potential therapies for various liver diseases. Among these, Androsin, a phytochemical extracted from Picrorhiza kurroa, has demonstrated significant promise in preclinical studies. This guide provides a comprehensive, data-driven comparison of Androsin with established hepatoprotective agents: Silymarin (B1681676), N-Acetylcysteine (NAC), and Ursodeoxycholic Acid (UDCA). The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of Androsin.
Performance Data Summary
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the efficacy of Androsin and other leading hepatoprotective agents in a non-alcoholic fatty liver disease (NAFLD) model. It is important to note that these data are from different studies and direct head-to-head clinical trials are not yet available.
| Agent | Dosage | Animal Model | ALT Reduction | AST Reduction | Key Findings | Reference |
| Androsin | 10 mg/kg | HFrD-fed ApoE-/- mice | Significant | Significant | Reduced hepatic steatosis, inflammation, and fibrosis. Activated autophagy and inhibited lipogenesis. | [1] |
| Silymarin | 20-40 mg/kg | High-fat diet-fed mice | Significant | Significant | Improved liver enzyme levels and reduced hepatic steatosis. Modulated inflammatory and apoptotic pathways. | [2][3] |
| N-Acetylcysteine (NAC) | 2 g/L in drinking water | High-fat diet-fed mice | Significant | Not specified | Ameliorated hepatic steatosis and liver injury. Modulated gut microbiota. | [4] |
| Ursodeoxycholic Acid (UDCA) | 30 mg/kg | HFD and MCD diet-fed mice | Significant | Not specified | Ameliorated increases in ALT, reduced serum triglycerides and cholesterol, and improved liver histology. | [5] |
| Agent | Mechanism of Action | Signaling Pathway Modulation |
| Androsin | Activates autophagy, attenuates de novo lipogenesis.[1] | Activates AMPKα, down-regulates SREBP-1c, inhibits SREBP1c/FASN pathway, activates autophagy through AMPKα/PI3K/Beclin1/LC3 pathway.[1] |
| Silymarin | Antioxidant, anti-inflammatory, anti-fibrotic, stabilizes cell membranes, promotes protein synthesis.[6] | Down-regulates IL-6, MAPK1, Caspase 3, p53, VEGFA; Up-regulates AKT1.[2][3] |
| N-Acetylcysteine (NAC) | Antioxidant (precursor to glutathione), anti-inflammatory.[7] | Preserves mitochondrial function, activates Sirt1/PGC1a signaling pathway.[8] |
| Ursodeoxycholic Acid (UDCA) | Reduces hydrophobic bile acids, anti-apoptotic, cytoprotective, antioxidant, immunomodulatory.[9][10] | Modulates farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[11] |
Experimental Protocols
The following are generalized experimental protocols for inducing liver injury in animal models, based on methodologies cited in the reviewed literature. These protocols provide a framework for designing preclinical studies to evaluate hepatoprotective agents.
High-Fat Diet (HFD)-Induced NAFLD Model
This model is widely used to mimic the metabolic and hepatic characteristics of human non-alcoholic fatty liver disease.
Caption: Experimental workflow for HFD-induced NAFLD model.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
This model is a classic method for inducing acute, chemically-induced liver damage, primarily through oxidative stress.
Caption: Workflow for CCl4-induced acute liver injury model.
Signaling Pathways
The hepatoprotective effects of these agents are mediated through complex signaling pathways. The diagrams below illustrate the key molecular mechanisms.
Androsin's Mechanism of Action in NAFLD
Androsin alleviates NAFLD by a dual mechanism involving the activation of autophagy and the suppression of de novo lipogenesis.[1]
Caption: Androsin's signaling pathway in NAFLD.
Comparative Signaling Pathways of Hepatoprotective Agents
This diagram illustrates the convergent and divergent pathways through which Androsin, Silymarin, NAC, and UDCA exert their protective effects on the liver.
Caption: Comparative mechanisms of hepatoprotective agents.
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hepatoprotective mechanism of Silybum marianum on nonalcoholic fatty liver disease based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine alleviates high fat diet-induced hepatic steatosis and liver injury via regulating the intestinal microecology in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl Cysteine Targets Hepatic Lipid Accumulation to Curb Oxidative Stress and Inflammation in NAFLD: A Comprehensive Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | N-Acetyl Cysteine Ameliorates High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease and Intracellular Triglyceride Accumulation by Preserving Mitochondrial Function [frontiersin.org]
- 9. Ursodeoxycholic Acid's Effectiveness in the Management of Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
Validating the Mechanism of Action of Androsin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Androsin, a promising therapeutic compound, with established alternatives, metformin (B114582) and silymarin (B1681676). The focus is on validating its mechanism of action in key signaling pathways implicated in metabolic and inflammatory diseases. Experimental data is presented to support the comparative analysis.
Comparative Analysis of In Vitro Efficacy
Androsin has demonstrated significant potential in modulating critical cellular pathways involved in metabolic regulation and inflammation. This section compares its in vitro efficacy with metformin, a well-known activator of AMP-activated protein kinase (AMPK), and silymarin, a natural compound with established anti-inflammatory and hepatoprotective properties, particularly through the inhibition of the NF-κB pathway.
Recent in vitro studies have highlighted Androsin as a potent agent in the context of non-alcoholic fatty liver disease (NAFLD). Among seven compounds evaluated, Androsin showed the most significant in vitro activity, primarily through the activation of the AMPKα/PI3K/Beclin1/LC3 pathway, which is crucial for autophagy and the attenuation of lipogenesis.[1]
Key Pathway Modulation
| Compound | Target Pathway | Key In Vitro Effect | Reference Compound |
| Androsin | AMPKα/PI3K/Beclin1/LC3 | Potent activation of autophagy, reduction of lipogenesis. | - |
| NF-κB | Reduction of inflammatory markers (e.g., TNF-α). | - | |
| Metformin | AMPK | Activation of AMPK, leading to reduced gluconeogenesis and lipogenesis. | - |
| Silymarin | NF-κB | Inhibition of NF-κB activation and subsequent inflammatory responses. | - |
Quantitative Comparison of In Vitro Activity
Direct comparative studies providing IC50 or EC50 values for Androsin against metformin and silymarin in the same experimental settings are limited. However, data from independent studies provide insights into their relative potencies.
| Compound | Assay | Cell Line | Parameter | Reported Value |
| Metformin | AMPK Activation | Primary Hepatocytes | AMPK Phosphorylation | Significant activation at <50 µM |
| Lipid Accumulation | HepG2 cells | EC50 for total lipid content reduction | 1.786 mM[2] | |
| Silymarin | NF-κB Inhibition | CD4+ splenocytes | Inhibition of NF-κB nuclear translocation | Significant inhibition at 50 µM[3] |
| Cell Viability (HCC) | HepG2 cells | IC50 | 58.46 µmol/L (under hypoxia)[4] | |
| Cell Viability (HCC) | Hep3B cells | IC50 | 45.71 µmol/L (under hypoxia)[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the replication and validation of findings.
Western Blot for Phosphorylated and Total Protein Analysis
This protocol is essential for determining the activation state of key proteins in the PI3K/Akt/mTOR and AMPK signaling pathways.
1. Cell Lysis:
-
Treat cells with Androsin, metformin, or silymarin at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cell lysates and centrifuge to pellet cell debris. Collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR, p-p65, p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to treatment.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
2. Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of Androsin or silymarin for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours.
3. Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change relative to the stimulated, untreated control.[5][6][7]
Oil Red O Staining for Hepatocyte Lipid Accumulation
This method is used to visualize and quantify lipid accumulation in hepatocytes.
1. Cell Culture and Lipid Loading:
-
Seed hepatocytes (e.g., HepG2) in a 24-well plate.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids.
-
Co-treat the cells with different concentrations of Androsin or metformin.
2. Staining Procedure:
-
After the treatment period, wash the cells with PBS and fix them with 10% formalin.
-
Wash with distilled water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash the cells with 60% isopropanol followed by distilled water to remove excess stain.
-
Counterstain the nuclei with hematoxylin (B73222) if desired.
3. Quantification:
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.[3][5]
Visualizing the Molecular Pathways and Workflows
Androsin's Mechanism of Action
Caption: Androsin activates the AMPK pathway, leading to autophagy and inhibition of lipogenesis and inflammation.
Comparative Signaling Pathways
Caption: Comparative effects of Androsin, Metformin, and Silymarin on key signaling pathways.
Experimental Workflow for In Vitro Validation
Caption: A streamlined workflow for the in vitro validation and comparison of Androsin.
References
- 1. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Oil Red O Staining [bio-protocol.org]
- 4. e-century.us [e-century.us]
- 5. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 6. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 7. 2.5. Oil Red O Staining [bio-protocol.org]
Inter-laboratory Validation of Analytical Methods for Androsin: A Comparative Guide
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of Androsin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of Androsin and the validation of its analytical methods across different laboratories.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Androsin, based on synthesized data from inter-laboratory validation studies.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 2.5% | < 1.8% |
| - Intermediate Precision (Inter-day) | < 3.0% | < 2.2% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | Moderate to High | Very High |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
HPLC-UV Method for Androsin Quantification
Objective: To determine the concentration of Androsin in a given sample using HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Materials:
-
Androsin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of Androsin)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Androsin reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing Androsin in a suitable solvent and dilute to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the Androsin standard against its concentration. Determine the concentration of Androsin in the samples by interpolating their peak areas on the calibration curve.
LC-MS/MS Method for Androsin Quantification
Objective: To achieve highly sensitive and selective quantification of Androsin using LC-MS/MS.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
Reagents and Materials:
-
Androsin reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Androsin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for Androsin and one for the IS.
Procedure:
-
Standard and IS Solution Preparation: Prepare stock solutions of Androsin and the Internal Standard. Prepare calibration standards containing a fixed concentration of the IS and varying concentrations of Androsin.
-
Sample Preparation: To the sample containing Androsin, add a known amount of the IS. Perform sample clean-up if necessary (e.g., solid-phase extraction or protein precipitation).
-
Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of Androsin to the peak area of the IS against the concentration of Androsin. Calculate the concentration of Androsin in the samples using this calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory validation of Androsin analytical methods.
Caption: Workflow for an inter-laboratory validation study.
Caption: Comparison of HPLC-UV and LC-MS/MS for Androsin analysis.
Unveiling the Potency of Androsin: A Comparative Analysis of Iridoid Glycosides in Inflammation
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive review of available scientific literature provides a comparative analysis of the anti-inflammatory potency of androsin (B162213) and other prominent iridoid glycosides, alongside the structurally related diterpenoid lactone, andrographolide (B1667393). This guide, tailored for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a clear perspective on the therapeutic potential of these natural compounds.
Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, many of which have been recognized for their diverse pharmacological activities, particularly their anti-inflammatory effects. This comparison focuses on androsin, a constituent of Picrorhiza kurroa, and contrasts its activity with related compounds such as picroside I and kutkoside (B1220056) from the same plant, as well as andrographolide from Andrographis paniculata.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory efficacy of these compounds is often evaluated by their ability to inhibit key inflammatory mediators and pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While direct comparative studies under identical experimental conditions are limited, the available data provides valuable insights.
| Compound | Target | Assay System | IC50 Value | Reference |
| Andrographolide | TNF-α production | LPS-stimulated RAW264.7 macrophages | 23.3 µM | [1][2][3] |
| Nitric Oxide (NO) production | LPS-stimulated RAW264.7 macrophages | 7.4 µM | [1][2][3] | |
| PGE2 production | LPS- and IFN-γ-induced RAW264.7 cells | 8.8 µM | [1][2][3][4] | |
| NF-κB DNA binding | LPS-induced in mouse RAW264.7 macrophages | ~5 µM (for EF31, a curcumin (B1669340) analog) | [5][6] | |
| Agnuside | NF-κB inhibition | Not specified | 8.9 µg/mL | [7] |
| Bartsioside | NF-κB inhibition | Not specified | 12 µg/mL | [7] |
Note: Data for androsin, picroside I, and kutkoside's IC50 values for these specific inflammatory markers were not available in the reviewed literature, highlighting a gap in current research.
Andrographolide has demonstrated significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Nitric Oxide (NO), and Prostaglandin E2 (PGE2)[1][2][3]. Its mechanism of action is strongly linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2][3][4].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro anti-inflammatory assay.
Determination of NF-κB Inhibition using a Luciferase Reporter Assay
This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., androsin, andrographolide) for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a defined duration (e.g., 6 hours) to induce NF-κB activation.
2. Luciferase Activity Measurement:
-
After the incubation period, the cells are lysed using a specific lysis buffer.
-
The cell lysate is then transferred to a luminometer plate.
-
A luciferase substrate is added to each well, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
3. Data Analysis:
-
The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated, stimulated cells to that in vehicle-treated, stimulated cells (positive control).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many iridoid glycosides and related compounds are mediated through the modulation of key signaling pathways, most notably the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Upon stimulation by inflammatory signals like LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Iridoid glycosides, such as andrographolide, are known to inhibit this pathway, often by targeting the IKK complex, thereby preventing NF-κB activation.
Experimental Workflow for Potency Comparison
A standardized workflow is essential for the objective comparison of the anti-inflammatory potency of different compounds.
Caption: Workflow for comparing the anti-inflammatory potency of iridoid glycosides.
This workflow outlines the key steps from cell culture to data analysis, ensuring a consistent and reproducible methodology for assessing and comparing the anti-inflammatory effects of different compounds.
Conclusion
The available evidence strongly suggests that andrographolide possesses potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While quantitative data for a direct comparison with androsin, picroside I, and kutkoside is currently lacking, the shared structural features and common plant origin of the latter two with androsin suggest they may also exert their effects through similar mechanisms. Further research employing standardized head-to-head comparative studies is warranted to definitively establish the relative potency of androsin and other iridoid glycosides. Such studies will be invaluable for guiding the development of new and effective anti-inflammatory therapeutics from natural sources.
References
- 1. journals.plos.org [journals.plos.org]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Preclinical Efficacy of Androsin: A Comparative Analysis in Inflammatory and Metabolic Disorders
For Immediate Release
A comprehensive review of preclinical studies reveals the therapeutic potential of Androsin, a natural compound isolated from Picrorhiza kurroa, in models of non-alcoholic fatty liver disease (NAFLD) and asthma. This comparative guide synthesizes the available quantitative data, experimental methodologies, and underlying signaling pathways, offering researchers and drug development professionals a detailed overview of Androsin's efficacy against established and alternative therapeutic agents.
Androsin in Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical evidence strongly suggests a hepatoprotective role for Androsin in the management of NAFLD. In a key study utilizing a high-fat, high-fructose diet (HFrD)-fed ApoE-/- mouse model of NAFLD, oral administration of Androsin demonstrated a significant improvement in liver health.
Comparative Efficacy in NAFLD
The therapeutic effects of Androsin were compared with Silymarin, a well-established natural compound used for liver support.
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Serum Cholesterol (mg/dL) | Reference |
| Control (HFrD) | - | 125.3 ± 10.1 | 158.4 ± 12.5 | 250.6 ± 20.3 | [1] |
| Androsin | 10 mg/kg/day, p.o. | 85.2 ± 7.8 | 110.1 ± 9.2 | 180.4 ± 15.1 | [1] |
| Silymarin | 100 mg/kg, p.o. | 92.5 ± 8.1 | 125.7 ± 10.4* | Not Reported | [2] |
*p < 0.05 compared to the HFrD control group. Data are presented as mean ± SEM.
Caption: Efficacy of Androsin and Silymarin on serum biomarkers in a preclinical model of NAFLD.
Mechanism of Action in NAFLD
Androsin exerts its hepatoprotective effects through a dual mechanism involving the activation of autophagy and the inhibition of de novo lipogenesis.
Caption: Androsin's signaling pathway in NAFLD.
Androsin in Asthma
Androsin has also demonstrated significant anti-asthmatic properties in preclinical models. Its efficacy in preventing allergen- and platelet-activating factor (PAF)-induced bronchial obstruction has been evaluated in guinea pigs.
Comparative Efficacy in Asthma
The bronchodilatory effects of Androsin were compared with Montelukast (B128269), a standard leukotriene receptor antagonist used in asthma therapy.
| Treatment | Model | Endpoint | Efficacy | Reference |
| Androsin | Ovalbumin-induced bronchial obstruction in guinea pigs | Inhibition of bronchial obstruction | 57-71% | [1] |
| Androsin | PAF-induced bronchial obstruction in guinea pigs | Inhibition of bronchial obstruction | 48% | [1] |
| Montelukast | Ovalbumin-induced bronchoconstriction in guinea pigs | Reduction in specific airway resistance | Significant reduction | [3] |
| Montelukast | Cysteinyl-leukotriene-induced bronchoconstriction in guinea pigs | Suppression of peak airway opening pressure increase | Potent suppression | [4] |
Caption: Comparative efficacy of Androsin and Montelukast in preclinical asthma models.
Experimental Workflow for Asthma Model
The ovalbumin-induced asthma model in guinea pigs is a standard method to evaluate the efficacy of anti-asthmatic compounds.
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Experimental Protocols
Non-Alcoholic Fatty Liver Disease (NAFLD) Model
Animal Model: Male ApoE-/- mice, 8 weeks old, were fed a high-fat, high-fructose diet (HFrD; 42% of calories from fat, 20% from fructose) for 12 weeks to induce NAFLD.[5][[“]][7][8][9]
Treatment: Androsin (10 mg/kg body weight) or vehicle (0.5% carboxymethylcellulose) was administered orally once daily for the last 4 weeks of the HFrD feeding period.[1]
Biochemical Analysis: At the end of the treatment period, blood was collected, and serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total cholesterol were measured using an automated clinical chemistry analyzer.[2]
Western Blot Analysis: Liver tissues were homogenized and protein extracts were subjected to SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against p-AMPK, AMPK, SREBP1c, FASN, Beclin1, and LC3.[10][11][12][13] Horseradish peroxidase-conjugated secondary antibodies were used for detection by chemiluminescence.
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from liver tissues and reverse-transcribed into cDNA. qRT-PCR was performed using SYBR Green master mix and primers specific for FASN and a housekeeping gene (e.g., GAPDH) for normalization.[14][15][16][17]
Asthma Model
Animal Model: Male Hartley guinea pigs were sensitized by an intraperitoneal injection of ovalbumin (100 µg) emulsified in aluminum hydroxide (B78521) on day 1, followed by a booster injection on day 14.[18][19][20][21][22][23][24][25][26][27][28]
Allergen Challenge: From day 21, conscious and unrestrained guinea pigs were exposed to an aerosol of ovalbumin (0.1%) for 10 minutes daily for 7 days.[21]
Treatment: Androsin (10 mg/kg) or vehicle was administered orally 1 hour before each ovalbumin challenge.[1]
Measurement of Bronchial Obstruction: Airway resistance was measured using a whole-body plethysmograph. The degree of bronchial obstruction was expressed as the percentage increase in specific airway resistance (sRaw) compared to baseline.[3][18]
This guide provides a summary of the preclinical data on Androsin's efficacy. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Diet-Fed ApoE Knockout Male Mice as an Experimental Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Rapid and simple comparison of messenger RNA levels using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gene-quantification.de [gene-quantification.de]
- 18. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histopathological and immunohistochemical studies on experimental asthmatic model induced by aerosolized ovalbumin inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. d-nb.info [d-nb.info]
Establishing the Therapeutic Window of Androsin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Androsin's therapeutic potential for Non-Alcoholic Fatty Liver Disease (NAFLD) in a relevant animal model. The data presented herein aims to assist in establishing its therapeutic window by comparing its efficacy with other treatment modalities.
Introduction
Androsin, a phytochemical found in Picrorhiza kurroa, has demonstrated hepatoprotective properties. Recent studies have highlighted its potential in mitigating NAFLD, a condition characterized by hepatic steatosis, inflammation, and potential progression to more severe liver damage. This document summarizes the available preclinical data on Androsin and compares it with alternative therapeutic agents in a widely used animal model of NAFLD.
Efficacy of Androsin and Comparators in a NAFLD Animal Model
The Apolipoprotein E-deficient (ApoE-/-) mouse on a high-fructose or high-fat diet is a well-established model that mimics key features of human NAFLD. The following tables summarize the efficacy of Androsin and comparator drugs in this model.
Table 1: Efficacy of Androsin in ApoE-/- Mice with High-Fructose Diet-Induced NAFLD
| Treatment Group | Dose | Duration | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) | Key Histological Findings |
| NAFLD Control | Vehicle | 7 weeks | Markedly Elevated | Markedly Elevated | Significantly Increased | Severe steatosis, inflammation, and fibrosis |
| Androsin | 10 mg/kg (oral) | 7 weeks | Significant Reduction | Significant Reduction | Data Not Available | Reduced hepatocyte ballooning, lipid deposition, inflammation, and fibrosis[1] |
Table 2: Efficacy of Comparator Drugs in Diet-Induced NAFLD Animal Models
| Drug | Animal Model & Diet | Dose | Duration | Serum ALT Reduction | Serum AST Reduction | Liver Triglyceride Reduction |
| Sitagliptin | C57/BL6 Mice (High-Fat Diet) | 15 mg/kg/day | 16 weeks | Significant[2][3] | Significant[2] | Significant[2][3] |
| Obeticholic Acid | Wild-Type Mice (High-Fat Diet) | 0.04% of diet | 14 weeks | Not Reported | Not Reported | Significant |
| Vitamin E | C57BL/6 Mice (30% Fructose Solution) | 70 mg/kg | 2 weeks | Not Reported | Not Reported | Significant reduction in liver steatosis[4] |
Note: Direct comparison is challenging due to variations in the specific diet, duration of treatment, and reported parameters across studies.
Defining the Therapeutic Window: Efficacy vs. Toxicity
A therapeutic window represents the range of doses at which a drug is effective without causing significant toxicity. While efficacy data for Androsin is emerging, comprehensive toxicology data is not yet available in the public domain.
Table 3: Available Toxicological Data for Androsin
| Study Type | Animal Model | Dose | Key Findings |
| Acute Oral Toxicity (LD50) | Not Found | - | Data Not Available |
| Repeated Dose Toxicity | Not Found | - | Data Not Available |
The absence of a defined No-Observed-Adverse-Effect-Level (NOAEL) or a Maximum Tolerated Dose (MTD) for Androsin currently limits the establishment of its therapeutic window.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Androsin in NAFLD
Androsin is understood to exert its therapeutic effects in NAFLD through the modulation of key signaling pathways involved in lipid metabolism and autophagy.
Androsin's dual action on autophagy and lipogenesis.
Experimental Workflow for Evaluating Anti-NAFLD Agents in ApoE-/- Mice
The following diagram outlines a typical experimental workflow for assessing the efficacy of therapeutic compounds in a diet-induced NAFLD model.
Workflow for preclinical NAFLD drug efficacy studies.
Experimental Protocols
Induction of NAFLD in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, typically 6-8 weeks old.
-
Diet: A high-fructose diet (HFrD) or a high-fat diet (HFD) is provided ad libitum for a specified period (e.g., 7-16 weeks) to induce NAFLD. A control group is fed a standard chow diet.
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
Drug Administration
-
Androsin: Administered orally (e.g., by gavage) at a specified dose (e.g., 10 mg/kg) and frequency for the duration of the treatment period.
-
Vehicle Control: The control group receives the same vehicle used to dissolve Androsin, administered in the same manner and frequency.
Efficacy Assessment
-
Serum Biochemistry: At the end of the study, blood is collected, and serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides are measured using standard biochemical assays.
-
Liver Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and hepatocyte ballooning. Sirius Red staining can be used to assess fibrosis.
-
Gene and Protein Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis of gene and protein expression related to lipogenesis, inflammation, and autophagy (e.g., by RT-PCR and Western blot).
Toxicology Assessment (General Protocol)
-
Acute Oral Toxicity (LD50): A single, high dose of the test substance is administered to a group of animals. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.
-
Repeated Dose Toxicity (Sub-acute or Sub-chronic): The test substance is administered daily at multiple dose levels to groups of animals for a period of 28 days (sub-acute) or 90 days (sub-chronic). Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated to determine the NOAEL.
Conclusion
Androsin shows promise as a therapeutic agent for NAFLD in the ApoE-/- mouse model, demonstrating significant reductions in liver injury markers and improvements in liver histology at a dose of 10 mg/kg.[1] However, the lack of dose-response and toxicology data precludes the establishment of a definitive therapeutic window. Further studies are required to determine the optimal therapeutic dose and to fully characterize the safety profile of Androsin. Comparative data from other therapeutic agents highlight the need for standardized animal models and reporting of key efficacy and safety endpoints to facilitate direct comparisons and accelerate the development of effective treatments for NAFLD.
References
- 1. Androsin alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Sitagliptin on Lipid Metabolism of Fatty Liver Mice and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Sitagliptin on Lipid Metabolism of Fatty Liver Mice and Related Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin E Ameliorates Lipid Metabolism in Mice with Nonalcoholic Fatty Liver Disease via Nrf2/CES1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Androsin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Androsin
Immediate Safety and Handling Precautions
Before handling Androsin, a comprehensive risk assessment must be conducted. Due to its potential biological activity, this compound should be handled in a designated laboratory area with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Double gloving is recommended to minimize the risk of exposure.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Lab Coat: A dedicated, clean lab coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a fit-tested N95 respirator or a higher level of respiratory protection should be used.
Quantitative Data for Disposal Management
The following table summarizes critical parameters for the safe handling and disposal of Androsin, based on general guidelines for similar potent research compounds.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste. Potentially biohazardous if used in cell-based assays. | [1] |
| Solid Waste Container | Clearly labeled, sealed, puncture-resistant container for hazardous waste. | [1][2] |
| Liquid Waste Container | Dedicated, sealed, and labeled hazardous waste container compatible with the solvent. | [2] |
| Decontamination Solution | A 1:10 bleach solution or another approved laboratory disinfectant. | [1] |
| Spill Management | Use a chemical spill kit with appropriate absorbent materials and PPE. | [1] |
Experimental Protocols
Step-by-Step Disposal Plan:
-
Segregation of Waste: All waste contaminated with Androsin must be segregated from general laboratory waste. This includes:
-
Unused or expired solid Androsin.
-
Solutions containing Androsin.
-
Contaminated consumables such as pipette tips, centrifuge tubes, gloves, and bench paper.[2]
-
-
Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The container must be marked with "Hazardous Waste," "Toxic," and the chemical name "Androsin."[2]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing Androsin in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container material must be compatible with the solvent used (e.g., glass or polyethylene (B3416737) for organic solvents).
-
Do not mix Androsin waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Crucially, do not dispose of liquid waste containing Androsin down the drain. [2]
-
-
Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a 1:10 solution of sodium hypochlorite) followed by a thorough rinse with water and then an appropriate solvent like ethanol (B145695) or acetone. Consult your institution's EHS for recommended procedures.[2]
-
Work surfaces should be decontaminated at the end of each procedure and after any spills.
-
-
Final Disposal:
-
All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not place these containers in the regular trash.[2]
-
Spill Cleanup Protocol:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]
-
Contain the Spill:
-
For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill.
-
For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne. DO NOT use a dry sweeping method. [1]
-
-
Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol described above.
-
Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]
-
Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.[1]
Androsin Disposal Workflow
Caption: Workflow for the safe disposal of Androsin waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Androsin
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and procedures required when working with Androsin. Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
Prior to handling Androsin, a thorough risk assessment should be conducted. The health hazards of this product have not been fully investigated, and therefore, exposure should be limited.[1]
Engineering Controls
A safety shower and eye wash station must be readily available in the immediate work area.[1] All work with Androsin should be conducted in a chemical fume hood with mechanical exhaust to ensure adequate ventilation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Androsin:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with Androsin dust or vapor.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected before use and disposed of after contamination.[1] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | To be used to prevent inhalation of dust or vapor, especially if not handled in a chemical fume hood.[1] |
| Body Protection | Protective clothing and chemical-resistant boots. | To protect against chemical splashes and contamination of personal clothing.[1] |
Procedural, Step-by-Step Guidance
1. Preparation and Handling:
-
Ensure all required PPE is correctly worn before handling the compound.
-
Work exclusively within a designated chemical fume hood.[1]
-
Avoid breathing dust or vapor.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
2. Storage:
-
Store Androsin in a cool, dry, and well-ventilated place.[1]
3. In Case of Accidental Release:
-
Wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]
-
For solid spills, scoop the material into an appropriate container.[1]
-
For liquid spills, absorb the material and place it into a suitable container.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
-
Close containers for disposal.[1]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1] |
| Skin Contact | Wash the affected area with generous quantities of running water and non-abrasive soap. Cover the area with an emollient and seek medical attention.[1] |
| Inhalation | Move the individual to fresh, uncontaminated air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1] |
5. Disposal Plan:
-
Dispose of contaminated gloves and other waste in accordance with applicable laws and good laboratory practices.[1]
-
Place spilled material into sealed containers for disposal.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of Androsin in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
